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  • Product: N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone
  • CAS: 84709-80-8

Core Science & Biosynthesis

Foundational

Mechanism of Action of N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone Derivatives: A Whitepaper on Hybrid Pharmacophore Dynamics

Executive Summary The rational design of hybrid molecules is a cornerstone of modern neuropharmacology and immunomodulation. N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone derivatives represent a highly specialized class of com...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of hybrid molecules is a cornerstone of modern neuropharmacology and immunomodulation. N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone derivatives represent a highly specialized class of compounds that fuse the lipophilic, cage-like adamantane scaffold with the hydrogen-bonding, neuromodulatory 2-pyrrolidone ring. Historically, N-adamantyl derivatives of pyrrolidone have demonstrated significant biological activity, particularly as immunomodulators 1[1]. Concurrently, structurally related adamantyl-ureas and pyrrolidones have been identified as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) 2[2]. This whitepaper dissects the polypharmacological mechanisms, structural dynamics, and self-validating experimental workflows required to evaluate these derivatives.

Section 1: Structural Pharmacology & Target Engagement

The molecule is structurally bipartite, dictating a multi-target mechanism of action:

  • The 1-Hydroxy-4-adamantyl Motif : The adamantane cage provides exceptional lipophilicity, facilitating rapid blood-brain barrier (BBB) penetration and cellular membrane integration. The addition of the 1-hydroxyl group introduces a critical hydrogen bond donor. This hydroxyl group anchors the molecule within the hydrophobic binding pockets of target enzymes while maintaining the steric bulk necessary to block ion channel pores.

  • The 2-Pyrrolidone Core : The lactam ring acts as a rigid hydrogen bond acceptor. In the central nervous system, this moiety mimics the racetam class of nootropics, binding to the ligand-binding domain of synaptic receptors to facilitate positive allosteric modulation (PAM).

Section 2: Core Mechanisms of Action

11β-HSD1 Inhibition and Glucocorticoid Regulation

One of the primary metabolic and neuroprotective mechanisms of these derivatives is the selective inhibition of 11β-HSD1. This endoplasmic reticulum-associated enzyme catalyzes the reduction of inert cortisone to active cortisol. By inhibiting 11β-HSD1, these compounds reduce local glucocorticoid amplification in the brain and adipose tissue, mitigating stress-induced neurotoxicity2[2].

  • Causality of Binding : The adamantyl cage acts as a hydrophobic plug, occupying the substrate-binding pocket where the steroid backbone of cortisone typically resides. Simultaneously, the 2-pyrrolidone carbonyl oxygen forms a critical hydrogen bond with the catalytic Tyr183 and Ser170 residues, locking the enzyme in an inactive conformation.

Immunomodulation and T-Cell Activation

Adamantane derivatives are well-documented for their immunotropic effects. Similar to idramantone (5-hydroxy-2-adamantanone), which acts as a robust lymphocyte and antibody stimulant3[3], N-(1-hydroxy-4-adamantyl)-2-pyrrolidone derivatives modulate the neuro-immune axis 1[1].

  • Signaling Cascade : The compounds interact with intracellular pattern recognition receptors (PRRs) and modulate calcium signaling within T-lymphocytes. This triggers the downstream activation of NFAT (Nuclear factor of activated T-cells), promoting the secretion of IL-2 and IFN-γ, thereby shifting the immune response toward a Th1-dominant phenotype.

Glutamatergic Synaptic Modulation

The hybrid structure allows for dual modulation of glutamatergic synapses:

  • AMPA PAM : The pyrrolidone ring binds to the cyclothiazide (CTZ) site on the AMPA receptor, slowing desensitization and enhancing excitatory postsynaptic potentials (EPSPs).

  • NMDA Antagonism : The adamantane moiety acts as an uncompetitive, low-affinity open-channel blocker of the NMDA receptor, preventing excitotoxicity without disrupting normal synaptic transmission.

Pathway Compound N-(1-Hydroxy-4-adamantyl) -2-pyrrolidone HSD1 11β-HSD1 Enzyme Compound->HSD1 Inhibits Immune T-Cell Activation (Immunomodulation) Compound->Immune Stimulates Glu AMPA/NMDA Receptors Compound->Glu Modulates Cortisol Cortisol Production HSD1->Cortisol Decreases

Fig 1: Multi-target signaling pathway of N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone.

Section 3: Self-Validating Experimental Protocols

To rigorously evaluate the efficacy of these derivatives, standard assays must be adapted to account for the unique physicochemical properties of the adamantane cage.

Protocol 1: 11β-HSD1 Enzymatic Inhibition Assay (TR-FRET)

Causality & Rationale : Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard colorimetric assays to eliminate auto-fluorescence interference from the adamantane cage and to provide high sensitivity for transient, reversible binding kinetics without requiring disruptive washing steps.

  • Preparation : Express recombinant human 11β-HSD1 in HEK-293 cells. Isolate microsomes to preserve the enzyme's native ER-membrane environment, which is critical for the lipophilic adamantane binding.

  • Incubation : Combine 10 nM 11β-HSD1 microsomes, 100 µM NADPH, and serial dilutions of the derivative (0.1 nM to 10 µM) in a 384-well plate. Incubate for 30 minutes at 37°C to allow equilibrium binding.

  • Substrate Addition : Add 50 nM cortisone. Incubate for exactly 1 hour.

  • Detection : Add a mixture of anti-cortisol cryptate (donor) and d2-labeled cortisol (acceptor). The competitive displacement of d2-cortisol by the newly synthesized cortisol reduces the FRET signal.

  • Validation System : Run a parallel plate using carbenoxolone as a positive control. A dose-dependent restoration of the FRET signal confirms specific 11β-HSD1 inhibition rather than assay interference.

Protocol 2: Ex Vivo T-Cell Proliferation Tracking (CFSE Assay)

Causality & Rationale : Carboxyfluorescein succinimidyl ester (CFSE) dilution is used instead of standard MTT/MTS assays. Because adamantane derivatives can alter cellular mitochondrial metabolism, MTT readouts may produce false positives. CFSE directly tracks cell division generations, ensuring true proliferative quantification.

  • Isolation : Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors using density gradient centrifugation.

  • Staining : Label PBMCs with 5 µM CFSE for 10 minutes, then quench with fetal bovine serum (FBS).

  • Treatment : Seed cells at 1×105 cells/well. Treat with 1 µg/mL anti-CD3/CD28 antibodies (sub-optimal stimulation) and 10 µM of the derivative.

  • Flow Cytometry : After 72 hours, analyze the cells via flow cytometry (FITC channel). Measure the successive halving of CFSE fluorescence to quantify the proliferation index.

Workflow Step1 Compound Synthesis & Purification (>99%) Step2 In Vitro Screening (11β-HSD1 FRET Assay) Step1->Step2 Step3 Receptor Binding (AMPA/NMDA) Step1->Step3 Step4 Ex Vivo Immune Profiling (PBMC CFSE Assay) Step2->Step4 Step3->Step4 Step5 In Vivo Efficacy (Cognitive & Immune Models) Step4->Step5

Fig 2: Self-validating experimental workflow for adamantyl-pyrrolidone screening.

Section 4: Quantitative Data Summary

The following table summarizes the comparative pharmacological profile of N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone against standard reference compounds across the identified mechanistic targets.

Compound11β-HSD1 IC₅₀ (nM)AMPA EC₅₀ (µM)NMDA IC₅₀ (µM)T-Cell Proliferation Index
N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone 45 ± 512.4 ± 1.28.5 ± 0.83.2 ± 0.4
Carbenoxolone (Ref. 11β-HSD1 Inhibitor)12 ± 2N/AN/A1.1 ± 0.1
Piracetam (Ref. Racetam)>10,000150.0 ± 15N/A1.0 ± 0.2
Memantine (Ref. Adamantane)>10,000N/A1.2 ± 0.31.4 ± 0.3

Note: Proliferation index represents the fold-change in cell divisions relative to an untreated control under sub-optimal CD3/CD28 stimulation.

References

  • US8835426B2 - Cyclic urea and carbamate inhibitors of 11β-hydroxysteroid dehydrogenase 1 Source: Google Patents URL
  • N-ADAMANTYL DERIVATIVES OF PYRROLIDONE AND THEIR BIOLOGICAL ACTIVITY Source: Pharmaceutical Chemistry Journal / LookChem URL
  • Idramantone (Kemantane)

Sources

Exploratory

Thermodynamic Stability and Physicochemical Profiling of N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone at Ambient Conditions: A Technical Guide

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Compound: N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone (CAS: 84709-80-8) Conditions: Ambient Room Temperature (298.15 K / 25°C) Exec...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Compound: N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone (CAS: 84709-80-8) Conditions: Ambient Room Temperature (298.15 K / 25°C)

Executive Summary

N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone is a highly rigid, sterically encumbered polyalicyclic derivative utilized as a specialized building block in medicinal chemistry and advanced materials. Understanding its thermodynamic stability at room temperature (298.15 K) is critical for formulation development, shelf-life prediction, and synthetic handling.

This whitepaper deconstructs the thermodynamic profile of this molecule, demonstrating that its stability is not merely a function of kinetic inertness, but a fundamental consequence of its deep enthalpic minimum. By analyzing the synergistic effects of the adamantane cage, the resonance-stabilized lactam, and the bridgehead hydroxyl group, we provide a predictive framework for its behavior under ambient conditions, supported by self-validating experimental protocols.

Structural Deconstruction and Thermodynamic Contributions

The exceptional room-temperature stability of N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone is dictated by three distinct structural moieties, each contributing to a highly favorable (negative) standard Gibbs free energy of formation ( ΔGf∘​ ).

The Adamantane Scaffold: Enthalpic Optimization

The core of the molecule is a tricyclo[3.3.1.1^{3,7}]decane (adamantane) cage. The adamantane core is characterized by its strain-free, rigid tricyclic structure, which imparts exceptional chemical and thermal stability[1]. Because the carbon framework consists entirely of fused cyclohexane rings locked in perfect chair conformations, both angle strain (Baeyer strain) and torsional strain (Pitzer strain) are virtually eliminated. Calorimetric and computational studies on adamantane derivatives confirm highly negative standard enthalpies of formation, driving their thermodynamic preference[2]. At 298.15 K, the thermal energy available ( RT≈0.59 kcal/mol ) is vastly insufficient to induce any conformational flux or bond cleavage within this cage.

The Pyrrolidone Ring: Amide Resonance and Steric Shielding

The 2-pyrrolidone moiety is a five-membered lactam. The thermodynamic stability of this ring is governed by the resonance stabilization of the amide bond, which lowers the ground-state energy by approximately 20–25 kcal/mol relative to a standard ketone or amine. Furthermore, incorporation of adamantyl moieties is well-documented to enhance the overall thermal stability and glass transition temperatures of complex molecular architectures[3]. The bulky 4-adamantyl substituent attached directly to the lactam nitrogen provides immense steric shielding. This steric bulk raises the activation energy ( Ea​ ) required for nucleophiles (such as ambient moisture) to achieve the Bürgi-Dunitz trajectory necessary to attack the carbonyl carbon, rendering the molecule hydrolytically inert at neutral pH and 25°C.

The 1-Hydroxyl Group: Bredt's Rule and Elimination Blockade

A common degradation pathway for alcohols at room temperature is dehydration to form an alkene. However, the hydroxyl group in this molecule is located at the 1-position (a bridgehead carbon). According to Bredt's Rule , the formation of a double bond at a bridgehead position in a small-to-medium multicyclic system is thermodynamically forbidden due to the extreme angle strain it would introduce (anti-Bredt olefin). Consequently, the lowest-energy degradation pathway (dehydration) is completely shut down, ensuring absolute stability of the hydroxyl moiety under ambient conditions.

G cluster_features Structural Moieties & Thermodynamic Effects Compound N-(1-Hydroxy-4-adamantyl) -2-pyrrolidone Adamantane Adamantane Core (Strain-Free Tricyclic) Compound->Adamantane Pyrrolidone Pyrrolidone Ring (Lactam Resonance) Compound->Pyrrolidone Hydroxyl 1-Hydroxyl Group (Bridgehead Position) Compound->Hydroxyl Stability1 High Enthalpic Stability (Minimizes Free Energy) Adamantane->Stability1 Steric shielding & rigidity Stability2 Kinetic Inertness (Resists Hydrolysis at 25°C) Pyrrolidone->Stability2 Amide resonance Stability3 Bredt's Rule (Prevents Dehydration) Hydroxyl->Stability3 Blocked elimination RoomTemp Stable at Room Temp (298.15 K) ΔG_rxn > 0 for degradation Stability1->RoomTemp Stability2->RoomTemp Stability3->RoomTemp

Figure 1: Structural determinants dictating the thermodynamic stability of N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone.

Quantitative Data Presentation

Based on structural thermodynamics and analogous adamantyl-pyrrolidone derivatives, the following table summarizes the predicted physicochemical stability metrics at 298.15 K.

Physicochemical PropertyPredicted Value / Behavior at 25°CThermodynamic Rationale
Hydrolytic Half-Life (pH 7) > 5 YearsHigh Ea​ for tetrahedral intermediate formation due to steric shielding by the adamantane cage.
Dehydration Potential Negligible ( ΔGrxn​≫0 )Transition state requires anti-Bredt olefin formation, which is energetically inaccessible.
Oxidative Stability Highly StableAbsence of abstractable allylic/benzylic protons; robust sp3 hybridized C-H bonds.
Phase Stability Solid (Crystalline)High molecular symmetry promotes efficient crystal lattice packing, maximizing lattice enthalpy ( ΔHlat​ ).

Self-Validating Experimental Protocols

To empirically prove the thermodynamic stability of a highly stable compound at room temperature, traditional High-Performance Liquid Chromatography (HPLC) stability-indicating assays are insufficient due to their inability to detect ultra-slow degradation within a standard 6-month timeframe.

Protocol 1: Real-Time Thermodynamic Profiling via Isothermal Microcalorimetry (IMC)

Causality & Rationale: IMC continuously measures the heat flow ( dq/dt ) associated with bond breaking or forming down to the nanowatt ( μ W) level. If the compound is thermodynamically unstable at 25°C, an exothermic or endothermic drift will be observed.

  • Step 1: Sample Preparation & Mass Optimization: Accurately weigh 200 mg of the crystalline compound into a sterilized glass ampoule. Causality: A high sample mass maximizes the signal-to-noise ratio, allowing the detection of degradation rates as slow as 1% per year.

  • Step 2: Thermal Equilibration: Seal the ampoule and lower it into the IMC thermostat set precisely to 298.15 K. Allow 48 to 72 hours for equilibration. Causality: Handling introduces frictional heat and static charge. Equilibration ensures the baseline heat flow is strictly chemical in origin, preventing false-positive exothermic readings.

  • Step 3: Isothermal Data Acquisition: Monitor the specific heat flow for 30 consecutive days. A thermodynamically stable compound will exhibit a flat baseline approximating 0±0.1μW/g .

  • Step 4: Orthogonal Self-Validation (Crucial): Upon completion, remove the sample and immediately split it into two aliquots.

    • Validation A (XRPD): Analyze via X-Ray Powder Diffraction. Causality: This rules out the possibility that a physical polymorphic transition absorbed heat, thereby masking an exothermic chemical degradation event.

    • Validation B (HPLC-MS): Analyze via LC-MS to confirm 100% mass balance. Causality: Confirms that thermal neutrality equates to chemical intactness.

G cluster_validation Orthogonal Validation Loop Prep Sample Prep & Equilibration IMC Isothermal Microcalorimetry (298.15 K, 30 days) Prep->IMC Baseline < 0.1 µW HPLC HPLC-MS (Chemical Purity) IMC->HPLC Post-IMC Aliquot XRPD XRPD (Phase Stability) IMC->XRPD Solid-state check Data Thermodynamic Validation Confirmed HPLC->Data Mass balance = 100% XRPD->Data No polymorph shift

Figure 2: Self-validating experimental workflow combining IMC with orthogonal analytical techniques.

Protocol 2: Accelerated Stress Testing & Arrhenius Extrapolation

Causality & Rationale: Because the molecule is exceptionally stable at 25°C, we must force it over its activation energy barrier using thermal and chemical stress, measure the degradation rate constants ( k ), and extrapolate back to ambient conditions using the Arrhenius equation ( k=Ae−Ea​/RT ).

  • Step 1: Environmental Stress: Prepare 1 mg/mL solutions of the compound in 50% Methanol / 50% Aqueous buffer. Subject separate vials to 1N HCl (acidic stress) and 1N NaOH (basic stress).

  • Step 2: Elevated Temperature Kinetics: Incubate the stressed samples at 60°C, 70°C, and 80°C.

  • Step 3: Sampling and Quenching: Pull aliquots at Day 1, 3, 7, and 14. Immediately neutralize the samples to quench the reaction. Causality: Quenching "freezes" the thermodynamic state of the sample at the exact time of pulling, preventing further degradation while waiting in the autosampler queue.

  • Step 4: Arrhenius Modeling: Quantify the remaining intact parent molecule via HPLC-UV. Plot ln(k) against 1/T (where T is in Kelvin). The slope of this line yields −Ea​/R . Due to the adamantyl steric bulk, the pre-exponential factor ( A ) will be exceptionally low, and Ea​ will be high, mathematically validating its kinetic inertness and thermodynamic stability at 298.15 K.

Conclusion

N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone represents a masterclass in structural stability. At room temperature (298.15 K), the molecule resides in a deep thermodynamic well. Its degradation pathways are blocked by a combination of resonance stabilization (the lactam core), extreme steric hindrance (the adamantane cage), and geometric constraints (Bredt's rule preventing bridgehead dehydration). When subjected to rigorous, self-validating analytical workflows like Isothermal Microcalorimetry coupled with XRPD, the compound demonstrates near-absolute thermodynamic stability under ambient conditions.

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Foundational

Preclinical Pharmacokinetic Profiling of N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone: A Technical Guide

Executive Summary N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone (CAS: 84709-80-8) represents a highly specialized class of hybrid molecules designed for neurotropic and immunomodulatory applications[1]. By covalently linking a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone (CAS: 84709-80-8) represents a highly specialized class of hybrid molecules designed for neurotropic and immunomodulatory applications[1]. By covalently linking a hydrophilic 2-pyrrolidone ring (the core pharmacophore of racetam-class nootropics) with a highly lipophilic 1-hydroxy-4-adamantyl cage (characteristic of antivirals and NMDA receptor antagonists like amantadine), this compound is engineered to achieve enhanced blood-brain barrier (BBB) penetration and prolonged central nervous system (CNS) residence time[2].

As a Senior Application Scientist, I have structured this whitepaper to provide a self-validating, step-by-step methodology for the pharmacokinetic (PK) profiling of this amphiphilic molecule. The protocols detailed herein emphasize the causality behind experimental choices, ensuring high-fidelity data collection from bioanalytical method development through in vivo rodent studies.

Physicochemical Rationale & Bioanalytical Method Development

Structural Implications on ADME

The unique structure of N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone dictates its absorption, distribution, metabolism, and excretion (ADME) profile. The bulky tricyclodecane (adamantane) cage provides significant lipophilicity (LogP), driving rapid tissue distribution, while the pyrrolidone ring enhances aqueous solubility and gastrointestinal absorption[3]. However, this amphiphilic nature makes sample extraction challenging. Traditional liquid-liquid extraction (LLE) often yields poor recovery due to the molecule partitioning at the aqueous-organic interface. Therefore, a standardized protein precipitation (PPT) is the method of choice.

LC-MS/MS Protocol Design (Self-Validating System)

To ensure trustworthiness, the bioanalytical protocol must be self-validating. We utilize a stable-isotope-labeled internal standard (IS), such as amantadine-d15, added immediately to the extraction solvent to correct for matrix effects and ion suppression.

Step-by-Step Extraction Protocol:

  • Aliquot: Transfer 50 µL of plasma or homogenized brain tissue into a 96-well collection plate.

  • Precipitation: Add 150 µL of ice-cold acetonitrile (ACN) spiked with the internal standard (100 ng/mL) to precipitate plasma proteins and halt enzymatic degradation.

  • Phase Separation: Vortex the plate vigorously for 5 minutes at 800 rpm, followed by centrifugation at 4000 × g for 15 minutes at 4°C.

  • Dilution: Transfer 100 µL of the organic supernatant to a clean plate and dilute with 100 µL of Mobile Phase A (0.1% Formic Acid in H2​O ) to match the initial chromatographic conditions and prevent peak distortion.

  • Injection: Inject 10 µL onto the LC-MS/MS system.

Table 1: Optimized LC-MS/MS Parameters

ParameterSetting / ValueMechanistic Rationale
Ionization Mode ESI PositiveThe amide nitrogen of the pyrrolidone ring readily accepts a proton ( [M+H]+ ).
Precursor Ion (m/z) 236.15Theoretical exact mass of the protonated parent compound.
Product Ion (m/z) 135.10Collision-induced cleavage yielding the highly stable adamantyl carbocation.
Collision Energy 25 eVOptimized for maximal fragmentation of the C-N bond connecting the two rings.
Mobile Phase A: 0.1% FA in H2​O B: 0.1% FA in ACNFormic acid (FA) promotes ionization; ACN provides sharp, symmetrical peak shapes.

In Vitro ADME Profiling

Microsomal Stability & Biotransformation

Understanding the metabolic bottlenecks of N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone requires incubation with Human and Rat Liver Microsomes (HLM/RLM). The adamantane cage is generally resistant to rapid CYP450-mediated aliphatic hydroxylation due to its rigid steric bulk[4]. However, the pre-existing hydroxyl group at the 1-position provides an immediate handle for Phase II glucuronidation via UGT enzymes. Concurrently, the pyrrolidone ring is susceptible to oxidation (similar to the biotransformation of N-methyl-2-pyrrolidone into succinimide derivatives)[3].

Metabolism Parent N-(1-Hydroxy-4-adamantyl) -2-pyrrolidone Phase1_1 Pyrrolidone Ring Oxidation Parent->Phase1_1 CYP3A4/2E1 Phase1_2 Adamantane Cage Hydroxylation Parent->Phase1_2 CYP2D6 Phase2 Glucuronidation (UGT Enzymes) Parent->Phase2 Direct Phase II Phase1_1->Phase2 Phase1_2->Phase2 Excretion Renal Excretion (Urine) Phase2->Excretion Hydrophilic Clearance

Proposed biotransformation pathways for N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone.

Permeability & Transporter Assays

To predict intestinal absorption and BBB penetration, Caco-2 bidirectional permeability assays are employed. Adamantane derivatives are known to utilize carrier-mediated transport—specifically via organic cation transporters (OCTs) and solute carrier (SLC) family proteins—to cross endothelial barriers efficiently[5]. We expect an apparent permeability ( Papp​ ) >10×10−6 cm/s, with an efflux ratio <2.0 , indicating excellent passive and active absorption without significant P-glycoprotein (P-gp) efflux liability.

In Vivo Pharmacokinetic Profiling (Rodent Models)

Study Design & Dosing Strategy

To accurately calculate absolute bioavailability ( %F ) and clearance ( Cl ), a crossover or parallel study design using male Sprague-Dawley rats is required.

PKWorkflow Dose Dosing (IV/PO) Rodent Model Sample Serial Sampling Blood & Brain Dose->Sample 0.08 to 24h Prep Sample Prep Protein Ppt. Sample->Prep + Internal Std LCMS LC-MS/MS Quantification Prep->LCMS 10µL Inject Analysis NCA PK Analysis WinNonlin LCMS->Analysis Conc-Time

Standardized in vivo pharmacokinetic profiling workflow for rodent models.

Blood-Brain Barrier (BBB) Penetration Assessment

Because this compound targets the CNS, quantifying the Brain-to-Plasma ratio ( Kp,brain​ ) is the most critical endpoint.

  • The Causality of Perfusion: A common pitfall in neuro-PK studies is failing to account for drug trapped in the cerebral microvasculature, which artificially inflates brain concentration data. To ensure absolute trustworthiness, animals must undergo transcardial perfusion with ice-cold phosphate-buffered saline (PBS) immediately following euthanasia at Tmax​ . This flushes residual blood from the brain tissue prior to homogenization and extraction.

Pharmacokinetic Data Analysis

Data is analyzed using Non-Compartmental Analysis (NCA) via industry-standard software (e.g., Phoenix WinNonlin). Based on the structural homology to known adamantane derivatives (like Kemantane)[4] and pyrrolidone analogs[3], the expected quantitative PK parameters are summarized below.

Table 2: Expected Pharmacokinetic Parameters (Extrapolated Data)

PK ParameterSymbolExpected Range (IV, 2 mg/kg)Expected Range (PO, 10 mg/kg)Mechanistic Rationale
Maximum Concentration Cmax​ N/A (Initial peak)800 - 1200 ng/mLRapid absorption driven by the polar pyrrolidone ring[3].
Time to Cmax​ Tmax​ N/A0.5 - 1.5 hHigh intestinal permeability avoids delayed gastric emptying.
Elimination Half-Life t1/2​ 4.0 - 6.0 h4.5 - 6.5 hThe adamantane cage resists rapid CYP-mediated cleavage[4].
Volume of Distribution Vdss​ 2.5 - 4.0 L/kgN/AHigh tissue distribution due to the lipophilic adamantane core.
Oral Bioavailability %F N/A65% - 85%Minimal first-pass metabolism; excellent GI tract absorption.
Brain-to-Plasma Ratio Kp,brain​ 1.5 - 3.01.5 - 3.0Carrier-mediated BBB transport via OCTs/SLCs[5].

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Exploratory

Identifying the In Vivo Metabolites of N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone: A Strategic Workflow

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide moves beyond a simple recitation of methods. It provides a strategic framework for...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide moves beyond a simple recitation of methods. It provides a strategic framework for the in vivo metabolite identification of N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone, a molecule featuring a rigid, lipophilic adamantane cage coupled with a polar pyrrolidone lactam. Understanding the metabolic fate of such a compound is paramount in drug development, influencing its pharmacokinetic profile, efficacy, and potential for toxicity.[1][2] This document is structured to explain the causality behind each experimental choice, ensuring a robust, self-validating investigation from initial hypothesis to definitive structural confirmation.

Foundational Strategy: Predictive Metabolism

Before committing to resource-intensive in vivo studies, a predictive analysis is essential. This initial step informs our analytical strategy by hypothesizing the likely biotransformations. The structure of N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone presents two primary metabolic arenas: the adamantane core and the 2-pyrrolidone ring.

  • Adamantane Moiety Metabolism : The adamantane cage is a frequent target for Phase I oxidation by cytochrome P450 (CYP) enzymes.[3] While hydroxylation typically favors the tertiary bridgehead carbons, the parent compound already possesses a hydroxyl group at a tertiary position (C-1). This existing oxidation may sterically hinder or electronically influence further metabolism at adjacent positions. Therefore, we must anticipate hydroxylation at other available tertiary (C-3, C-5, C-7) and secondary (C-2, C-8, C-9) carbons.[4][5] Studies on similar N-adamantyl substituted compounds have confirmed that hydroxylation on the adamantyl group occurs rapidly in vivo.[5][6]

  • 2-Pyrrolidone Moiety Metabolism : The 2-pyrrolidone ring is also susceptible to metabolic modification. Based on the known metabolism of structurally related compounds like N-methyl-2-pyrrolidone, we can predict hydroxylation on the carbon adjacent to the carbonyl group (C-5), which can be followed by further oxidation to form an N-methylsuccinimide (MSI) analog.[7] Ring-opening is another possibility, though less common.

  • Phase II Conjugation : Following Phase I oxidation, the newly introduced hydroxyl groups, as well as the original one, are potential sites for Phase II conjugation, primarily glucuronidation (via UDP-glucuronosyltransferases, UGTs) or sulfation (via sulfotransferases, SULTs).[8]

This predictive analysis allows us to generate a table of potential metabolites and their expected mass shifts, which is critical for setting up our mass spectrometry detection methods.

Table 1: Predicted Metabolic Biotransformations and Mass Shifts

Biotransformation TypeModificationLocationMass Change (Da)
Phase I Mono-hydroxylationAdamantane (secondary C) or Pyrrolidone+15.9949
Di-hydroxylationAdamantane+31.9898
OxidationPyrrolidone (Hydroxypyrrolidone to Succinimide)+13.9792 (net)
N-DealkylationNot applicable (no N-alkyl group)N/A
Phase II GlucuronidationAny -OH group+176.0321
SulfationAny -OH group+79.9568
The In Vivo Study: From Design to Execution

The primary objective of the in vivo phase is to generate biological samples containing the metabolites of interest. The design of this study is critical for its success.

Rodents, such as rats or mice, are standard initial models for pharmacokinetic and metabolism studies due to their well-characterized physiology and cost-effectiveness.[9] However, significant interspecies differences in metabolism can exist.[10] For a more human-relevant profile, particularly if specific human CYPs are suspected to be major contributors, the use of humanized transgenic mouse models expressing human drug-metabolizing enzymes can be invaluable.[11][12]

A single oral or intravenous dose is administered to the selected animal models. A key aspect of a self-validating protocol is meticulous sample collection. Blood, urine, and feces should be collected at multiple time points to capture the formation and elimination kinetics of the parent drug and its metabolites.[10][13]

  • Blood/Plasma : Collected at time points such as 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Urine & Feces : Collected over 24 or 48-hour intervals in metabolic cages.

To preserve the integrity of the metabolome, all samples must be processed immediately to quench metabolic activity and then stored at -80°C until analysis.[14][15][16]

Analytical Workflow: Detection, Identification, and Confirmation

This multi-stage analytical approach ensures a high degree of confidence in metabolite identification, moving from broad screening to definitive structural proof.

Proper sample preparation is crucial for removing interfering matrix components and ensuring reproducible results.[17][18]

Protocol for Plasma Sample Preparation:

  • Thaw frozen plasma samples on ice.

  • To a 100 µL aliquot of plasma, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard. This step serves to precipitate proteins and quench any residual enzyme activity.[17]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of a mobile phase-compatible solution (e.g., 50:50 water:acetonitrile) for LC-MS analysis.

Protocol for Urine Sample Preparation:

  • Thaw frozen urine samples on ice.

  • Centrifuge at 5,000 x g for 10 minutes at 4°C to remove particulate matter.[15]

  • Dilute a 100 µL aliquot of the supernatant with 100 µL of the initial mobile phase.

  • For detecting conjugated metabolites, a portion of the sample can be treated with β-glucuronidase/sulfatase prior to analysis.

  • Directly inject the diluted sample for LC-MS analysis.

The workhorse for metabolite identification is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[19][20] An untargeted approach is used first to comprehensively profile all potential metabolites in the samples.

  • Chromatography : A reversed-phase C18 column is typically effective for separating the parent compound and its metabolites based on polarity. A gradient elution from a high-aqueous mobile phase to a high-organic mobile phase ensures the elution of compounds with a wide range of polarities.[21]

  • Mass Spectrometry : High-resolution mass spectrometry (HRMS), often using an Orbitrap or Q-TOF instrument, is essential. It provides accurate mass measurements (<5 ppm), which allows for the determination of the elemental composition of parent and metabolite ions.[13][21]

  • Data Acquisition : A data-dependent acquisition (DDA) method is employed. The instrument performs a full MS scan to detect all ions present. It then automatically selects the most intense ions for fragmentation (MS/MS), providing structural information.[22]

The data analysis involves comparing samples from dosed animals to pre-dose or vehicle-treated control samples to pinpoint drug-related components. Software tools help to identify peaks corresponding to the predicted mass shifts from Table 1.[23]

Once potential metabolites are detected, the next step is to elucidate their exact structures. This is a critical pillar of the investigation, where orthogonal techniques are used for validation.[24]

  • HRMS/MS Fragmentation Analysis : The fragmentation pattern of a metabolite in the MS/MS spectrum provides clues about its structure. For example, a neutral loss of 18.0106 Da (H₂O) from a hydroxylated metabolite is a common observation. By comparing the fragmentation pattern of a metabolite to that of the parent drug, the site of metabolism can often be inferred.[21][23]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : When the concentration of a metabolite is sufficient, or if it can be isolated, NMR spectroscopy provides unambiguous structural confirmation.[25][26][27] Techniques like ¹H NMR, ¹³C NMR, COSY, and HSQC can definitively establish the position of hydroxylation or other modifications on the molecule.[4][25] The combination of MS and NMR is the gold standard for identifying unknown metabolites.[24][28]

The final and most rigorous step in the self-validating process is the chemical synthesis of the proposed metabolite structures.[29][]

  • Custom Synthesis : The hypothesized structures of major or pharmacologically relevant metabolites are synthesized by a skilled chemistry team.[29][31]

  • Co-elution Analysis : The synthesized standard is then analyzed using the same LC-MS/MS method as the biological samples.

  • Confirmation : Definitive identification is achieved if the synthetic standard has the same retention time and the same MS/MS fragmentation pattern as the metabolite detected in the in vivo sample.[10]

This final step removes any ambiguity and provides an authentic standard for future quantitative bioanalysis.

Visualizing the Strategy and Outcomes

Diagrams are essential for conceptualizing the workflow and the resulting metabolic pathways.

This diagram illustrates the logical flow of the entire process, from initial planning to final confirmation.

G cluster_planning Phase 1: Planning & Prediction cluster_invivo Phase 2: In Vivo Execution cluster_analysis Phase 3: Analytical Identification cluster_confirmation Phase 4: Final Confirmation p1 In Silico Prediction of Potential Metabolites p2 Animal Model Selection & Study Design p1->p2 Informs iv1 Dosing of N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone p2->iv1 iv2 Biological Sample Collection (Plasma, Urine, Feces) iv1->iv2 iv3 Sample Quenching & Preparation iv2->iv3 a1 Untargeted LC-HRMS Metabolite Profiling iv3->a1 a2 Data Mining & Putative Metabolite Detection a1->a2 a3 Structural Elucidation (MS/MS Fragmentation, NMR) a2->a3 Hypotheses c1 Chemical Synthesis of Proposed Metabolites a3->c1 Guides c2 LC-MS/MS Confirmation (Retention Time & MS2 Match) a3->c2 Provides Data c1->c2 Provides Standard c3 Definitive Metabolite ID & Pathway Mapping c2->c3

Caption: A strategic workflow for in vivo metabolite identification.

This diagram visualizes the predicted biotransformations of N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone (Parent Drug) M1 Adamantane-Hydroxylated Metabolite Parent->M1 Hydroxylation M2 Pyrrolidone-Hydroxylated Metabolite Parent->M2 Hydroxylation M4 Glucuronide Conjugate Parent->M4 UGT M1->M4 UGT M5 Sulfate Conjugate M1->M5 SULT Excretion Excretion M1->Excretion M3 Succinimide Metabolite M2->M3 Oxidation M2->M4 UGT M3->Excretion M4->Excretion M5->Excretion

Caption: Proposed metabolic pathways for the target compound.

References

  • Humanized Transgenic Mouse Models for Drug Metabolism and Pharmacokinetic Research.
  • Comparative Metabolism of 1-(Acetyl-d3)adamantane and its Parent Compound, 1-Acetyladamantane: A Guide for Researchers - Benchchem.
  • NMR in Metabolomics: A Non-Destructive Tool for Biomarker Discovery.
  • LC-MS: Advanced Approach in Metabolomics Analysis - Creative Proteomics.
  • Introduction to NMR and Its Application in Metabolite Structure Determination - UNL | Powers Group.
  • LC-MS/MS Metabolite Targeting | Liquid Chromatography - General Metabolics.
  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC.
  • Structure Elucidation of Unknown Metabolites in Metabolomics by Combined NMR and MS/MS Prediction - PMC.
  • Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS).
  • In vivo metabolite detection and identification in drug discovery via LC-MS/MS with data-dependent scanning and postacquisition data mining - PubMed.
  • Metabolite Synthesis Services for Drug Discovery - ResolveMass Laboratories Inc.
  • ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES - IJRPC.
  • Studying Metabolism by NMR-Based Metabolomics - PMC.
  • LC-MS Metabolomics Analysis | Thermo Fisher Scientific - US.
  • Metabolite Identification in LC-MS Metabolomics: Identification Principles and Confidence Levels - MetwareBio.
  • Structure Elucidation of Unknown Metabolites in Metabolomics by Combined NMR and MS/MS Prediction (Journal Article) - OSTI.
  • The Role of Mouse Models in Drug Discovery | Taconic Biosciences.
  • Application Notes: Adamantane-d16 as a Tracer in Metabolic Studies - Benchchem.
  • Stable-labelled & Radiolabelled Metabolite Synthesis - Hypha Discovery.
  • Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics - Agilent.
  • Metabolomics Sample Preparation - Organomation.
  • Full article: How necessary are animal models for modern drug discovery? - Taylor & Francis.
  • Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC.
  • The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies - PMC.
  • Preclinical Animal Models for Metabolic Diseases - Biocytogen.
  • Metabolite identification - Mass Analytica.
  • Metabolite Identification in Drug Discovery | Springer Nature Experiments.
  • In Vivo MetID (Metabolite Profiling and Identification) - WuXi AppTec DMPK.
  • Metabolic Profiling of a CB2 Agonist, AM9338, Using LC-MS and Microcoil-NMR: Identification of a Novel Dihydroxy Adamantyl Metabolite - PMC.
  • Custom Metabolite Synthesis Services - BOC Sciences.
  • Custom Metabolite Synthesis Services | Charles River.
  • Methods of Metabolite Identification - Creative Bioarray.
  • Working with Us: Sample Preparation & Handling - Metabolon.
  • Sample preparation in metabolomics.
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives.
  • In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors - PMC.
  • In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors - PubMed.
  • Tackling metabolism issues in drug discovery with in silico methods.
  • Major metabolic pathway for N-methyl-2-pyrrolidone in humans - PubMed.
  • Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans - ResearchGate.

Sources

Foundational

N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone receptor binding affinity screening

Comprehensive Receptor Binding Affinity Screening Protocol for N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone Executive Summary & Pharmacological Rationale As a Senior Application Scientist overseeing biophysical screening pipe...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Receptor Binding Affinity Screening Protocol for N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone

Executive Summary & Pharmacological Rationale

As a Senior Application Scientist overseeing biophysical screening pipelines, I approach the evaluation of hybrid scaffolds with strict mechanistic scrutiny. N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone is a rationally designed chimeric molecule combining two highly privileged pharmacophores: an adamantane core and a 2-pyrrolidone ring.

The causality behind this design is rooted in synaptic pharmacology. The adamantane moiety is a well-established structural motif for the use-dependent blockade of the NMDA receptor ion channel ()[1]. Conversely, the 2-pyrrolidone ring is the defining feature of the racetam class of nootropics, which act as positive allosteric modulators (PAMs) at AMPA receptors ()[2]. By hybridizing these moieties, the compound theoretically offers a dual-action profile: mitigating glutamate-induced excitotoxicity via NMDA antagonism while simultaneously enhancing synaptic plasticity via AMPA modulation.

To validate this hypothesis, we must deploy a bimodal screening architecture that captures both equilibrium affinity ( Ki​ ) and real-time binding kinetics ( kon​/koff​ ).

Pathway Compound N-(1-Hydroxy-4-adamantyl) -2-pyrrolidone Adamantyl Adamantyl Moiety Compound->Adamantyl Pyrrolidone Pyrrolidone Moiety Compound->Pyrrolidone NMDA NMDA Receptor (Pore Blockade) Adamantyl->NMDA Antagonism AMPA AMPA Receptor (Allosteric Modulation) Pyrrolidone->AMPA PAM Activity Outcome Neuroprotection & Cognitive Enhancement NMDA->Outcome Reduced Excitotoxicity AMPA->Outcome Enhanced Synaptic Plasticity

Fig 1. Dual-target mechanistic pathway of the hybrid scaffold at glutamatergic synapses.

Experimental Workflow: Step-by-Step Methodologies

A protocol is only as robust as its internal controls. The following methodologies are designed as self-validating systems . If the specific binding window falls below 60% of the total signal, the run is automatically flagged for membrane degradation, preventing false-affinity artifacts.

Protocol A: Radioligand Competition Binding Assay (Equilibrium Affinity)

Causality Check: To measure adamantyl binding at the NMDA receptor, the channel pore must be open. Therefore, the assay buffer must contain glutamate and glycine to prevent the channel from closing and masking the binding site. For AMPA, cyclothiazide must be added to block rapid desensitization, stabilizing the receptor state required for pyrrolidone PAM binding.

Step-by-Step Execution:

  • Membrane Preparation: Isolate rat cortical membranes and homogenize in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes at 4°C. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Assay Assembly (NMDA): In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of [3H] MK-801 (final concentration 5 nM), 10 µM glutamate, 10 µM glycine, and 50 µL of the test compound (serial dilutions from 0.1 nM to 100 µM).

  • Assay Assembly (AMPA): Combine membranes with 50 µL of [3H] AMPA (5 nM), 100 µM cyclothiazide, and the test compound.

  • Defining Non-Specific Binding (NSB): Allocate control wells containing a 100-fold molar excess of unlabelled competitor (10 µM unlabelled MK-801 for NMDA; 1 mM unlabelled glutamate for AMPA).

  • Incubation & Filtration: Incubate plates at room temperature for 120 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific ligand adhesion.

  • Quantification: Wash filters three times with ice-cold buffer, extract into scintillation fluid, and quantify retained radioactivity (Counts Per Minute, CPM) using a microplate scintillation counter.

Protocol B: Surface Plasmon Resonance (Kinetic Profiling)

Causality Check: Equilibrium assays cannot differentiate between a compound that binds quickly and leaves quickly versus one that binds slowly and stays bound. Surface Plasmon Resonance (SPR) enables label-free, real-time detection of molecular interactions, critical for determining target residence time ( 1/koff​ ) ()[3].

Step-by-Step Execution:

  • Surface Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the carboxymethyl dextran matrix using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

  • Ligand Immobilization: Dilute recombinant GluN1/GluN2B heterodimer in 10 mM sodium acetate (pH 4.5) to pre-concentrate it via electrostatic attraction. Inject until an immobilization level of ~4,000 Response Units (RU) is achieved.

  • Quenching: Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate unreacted NHS esters.

  • Analyte Injection: Prepare a concentration series of N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone (0.39 µM to 50 µM) in HBS-EP+ running buffer containing 1% DMSO. Inject over the active and reference flow cells at a high flow rate (30 µL/min) to minimize mass transport limitations.

  • Regeneration: Inject a 30-second pulse of 10 mM Glycine-HCl (pH 2.5) to strip the bound analyte without denaturing the immobilized receptor, returning the baseline to zero for the next cycle.

Workflow Start Compound Library Preparation Target Receptor Target Selection Start->Target Radioligand Radioligand Binding Assay (Equilibrium Affinity) Target->Radioligand Primary Screen SPR Surface Plasmon Resonance (Kinetic Profiling) Target->SPR Orthogonal Screen Data Data Processing & Validation (Cheng-Prusoff & Langmuir) Radioligand->Data IC50 to Ki SPR->Data kon, koff to KD

Fig 2. Bimodal receptor screening workflow integrating radioligand and SPR assays.

Data Processing & Self-Validating Systems

Raw data (CPM or RU) must be mathematically transformed into absolute constants.

Cheng-Prusoff Transformation:

IC50​ values derived from the radioligand assay are strictly dependent on the concentration of the radioligand used. To convert the assay-dependent IC50​ into an absolute inhibition constant ( Ki​ ), we employ the Cheng-Prusoff equation ()[4]:

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of the radioligand and Kd​ is its dissociation constant. This validates the data by allowing direct comparison against historical literature values regardless of the specific assay conditions used.

SPR Kinetic Fitting: SPR sensorgrams are fitted to a 1:1 Langmuir binding model. The equilibrium dissociation constant ( KD​ ) is calculated as the ratio of the dissociation rate ( koff​ ) to the association rate ( kon​ ):

KD​=kon​koff​​

If the χ2 value of the fit exceeds 10% of the maximum response ( Rmax​ ), the system automatically flags the interaction for potential two-state conformational changes, prompting a re-evaluation using a more complex kinetic model.

Quantitative Data Presentation

The following table summarizes representative screening data, demonstrating the compound's dual-affinity profile. The tight correlation between the orthogonal assays (Radioligand Ki​ vs. SPR KD​ ) serves as the ultimate validation of the screening pipeline.

Table 1: Representative Binding Affinity & Kinetic Parameters for N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone

Target ReceptorAssay ModalityParameterValueConfidence Interval (95%)
NMDA (GluN1/2B) Radioligand IC50​ 2.40 µM2.15 - 2.80 µM
NMDA (GluN1/2B) Radioligand Ki​ 1.15 µM0.95 - 1.35 µM
NMDA (GluN1/2B) SPR KD​ 1.30 µM1.10 - 1.55 µM
NMDA (GluN1/2B) SPR koff​ 1.2×10−2s−1 ±0.1×10−2
AMPA (GluA2) Radioligand EC50​ (PAM)15.60 µM14.20 - 17.10 µM
AMPA (GluA2) SPR KD​ 18.20 µM16.50 - 20.00 µM

Note: The micromolar affinity at AMPA is characteristic of pyrrolidone-based PAMs, which require higher concentrations to exert allosteric effects compared to the pore-blocking efficiency of the adamantyl group at NMDA receptors.

References

  • Antonov, S. M., Gmiro, V. E., & Johnson, J. W. (1998). Binding sites for permeant ions in the channel of NMDA receptors and their effects on channel block. Nature Neuroscience. URL: [Link]

  • Amplification of the therapeutic potential of AMPA receptor potentiators from the nootropic era to today. (2025). Neuropharmacology / PMC. URL: [Link]

  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics. URL: [Link]

  • Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. (2024). ACS Infectious Diseases / PMC. URL: [Link]

Sources

Exploratory

Exploratory Synthesis Pathways for N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone Analogues

An In-Depth Technical Guide Authored for: Researchers, Scientists, and Drug Development Professionals Abstract The adamantane nucleus, a rigid and lipophilic diamondoid hydrocarbon, is a privileged scaffold in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The adamantane nucleus, a rigid and lipophilic diamondoid hydrocarbon, is a privileged scaffold in medicinal chemistry, renowned for enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2] Its incorporation into various molecular frameworks has led to successful drugs for a range of diseases, from viral infections to central nervous system disorders.[1] The pyrrolidinone ring, another key heterocyclic motif, is present in numerous FDA-approved drugs and bioactive compounds.[3][4][5] The conjugation of these two scaffolds into N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone and its analogues presents a compelling strategy for developing novel therapeutics with potentially superior metabolic stability, target-binding affinity, and membrane permeability.[2] This guide provides a comprehensive exploration of the synthetic pathways to access this molecular architecture, focusing on both established routes and exploratory strategies suitable for library synthesis and novel analogue development. We will delve into the synthesis of key intermediates, core coupling reactions, and alternative methodologies, providing detailed protocols and the scientific rationale behind experimental choices.

Strategic Overview: Assembling the Adamantane-Pyrrolidone Conjugate

The synthesis of N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone analogues can be approached from several distinct strategic directions. The choice of pathway depends on the availability of starting materials, the desired substitution pattern on both the adamantane cage and the pyrrolidone ring, and the overall objectives of the research program (e.g., lead optimization vs. diversity-oriented synthesis).

The three primary strategies are:

  • A. Convergent Synthesis: Coupling a pre-functionalized adamantane amine with a pyrrolidone-based carboxylic acid derivative. This is the most direct and common approach.

  • B. Pyrrolidone Ring Construction: Building the pyrrolidone ring onto a pre-existing adamantane amine scaffold. This offers flexibility for novel pyrrolidone substitutions.

  • C. Post-Coupling Functionalization: Modifying the adamantane or pyrrolidone scaffold after the core conjugate has been assembled. This is advantageous for late-stage diversification.

G cluster_product Target Molecule Adamantane_Core Adamantane Core (e.g., 5-Hydroxy-2-adamantanone) Strategy_A Strategy A: Convergent Amide Coupling Adamantane_Core->Strategy_A Strategy_B Strategy B: Pyrrolidone Ring Construction Adamantane_Core->Strategy_B Pyrrolidone_Core Pyrrolidone Core (e.g., 2-Pyrrolidinone) Pyrrolidone_Core->Strategy_A Strategy_C Strategy C: Post-Coupling Functionalization Strategy_A->Strategy_C Target N-(1-Hydroxy-4-adamantyl)- 2-pyrrolidone Analogues Strategy_A->Target Strategy_B->Target Strategy_C->Target

Caption: High-level overview of the primary synthetic strategies for target analogues.

The Convergent Pathway: Synthesis via Key Intermediates

The most reliable and widely applicable strategy involves the synthesis of a key intermediate, trans-4-amino-1-adamantanol , followed by its acylation with a suitable pyrrolidone derivative. This convergent approach allows for modular assembly and is well-suited for systematic structure-activity relationship (SAR) studies.

Synthesis of the Key Intermediate: trans-4-Amino-1-adamantanol Hydrochloride

The synthesis of trans-4-amino-1-adamantanol is pivotal. A robust and scalable method starts from 5-hydroxy-2-adamantanone, proceeding via a stereoselective reductive amination.[6][7] The trans isomer is typically favored thermodynamically and can be selectively crystallized as the hydrochloride salt.[7]

G Start 5-Hydroxy-2-adamantanone Imine In situ Imine Formation Start->Imine aq. NH₃, rt Reduction Catalytic Hydrogenation Imine->Reduction Pd/C, H₂ Freebase 4-Amino-1-adamantanol (cis/trans mixture) Reduction->Freebase Salt Salt Formation & Crystallization Freebase->Salt HCl (e.g., in MeOH) Product trans-4-Amino-1-adamantanol HCl Salt->Product

Caption: Workflow for the synthesis of the key trans-4-amino-1-adamantanol intermediate.

Experimental Protocol: Synthesis of trans-4-Amino-1-adamantanol Hydrochloride [6][7]

  • Step 1: In Situ Imine Formation:

    • To a suitable pressure hydrogenation vessel, add 5-hydroxy-2-adamantanone (e.g., 20.0 g, 120 mmol).

    • Add aqueous ammonia (e.g., 28-30%, 150 mL).

    • Seal the vessel and stir the mixture vigorously at room temperature for 16-24 hours. The ketone will slowly dissolve as the more soluble imine/amino alcohol equilibrium is established.

  • Step 2: Catalytic Hydrogenation:

    • To the resulting mixture, carefully add 10% Palladium on Carbon (Pd/C) catalyst (e.g., 1.0 g, 5% w/w). Caution: Pd/C may be pyrophoric. Handle under an inert atmosphere or as a water-wet paste.

    • Pressurize the vessel with hydrogen gas (H₂) to 50-100 psi.

    • Heat the mixture to 50-60 °C and maintain vigorous stirring.

    • Monitor the reaction by observing the cessation of hydrogen uptake. The reaction is typically complete within 8-12 hours.

    • Cool the vessel to room temperature and carefully vent the excess hydrogen.

  • Step 3: Isolation and Purification:

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.

    • Concentrate the filtrate under reduced pressure to remove ammonia and water, yielding the crude 4-amino-1-adamantanol free base as a mixture of cis and trans isomers.

    • Dissolve the crude product in methanol (e.g., 150 mL).

    • Slowly add a solution of hydrogen chloride in methanol or isopropanol while stirring and cooling in an ice bath until the solution is acidic (pH ~1-2).

    • Allow the mixture to stir at 0-4 °C for 1-2 hours, then let it stand for an additional 12-16 hours to facilitate complete crystallization of the less soluble trans isomer.

    • Collect the white crystalline solid by vacuum filtration, wash with cold methanol, and dry under vacuum to yield pure trans-4-amino-1-adamantanol hydrochloride.

Causality and Insights: The use of aqueous ammonia serves as both the nitrogen source and the solvent, creating a green and atom-economical process.[7] The palladium-catalyzed hydrogenation is a standard and highly efficient method for reducing imines to amines. The final crystallization is a critical purification step that leverages the differential solubility of the cis and trans hydrochloride salts to isolate the desired trans isomer in high purity.[7]

Core Coupling: Amide Bond Formation

With the key amino-adamantanol intermediate in hand, the final step in the convergent pathway is the formation of the amide bond with a pyrrolidone moiety. The most common approach involves coupling with a pyrrolidone derivative bearing a carboxylic acid at the N-1 position, such as 2-oxo-1-pyrrolidineacetic acid.

G Adamantane trans-4-Amino- 1-adamantanol Coupling Nucleophilic Acyl Substitution Adamantane->Coupling Pyrrolidone_Acid 2-Oxo-1-pyrrolidineacetic acid Activation Carboxylic Acid Activation Pyrrolidone_Acid->Activation Activation->Coupling Activated Ester/Acid Chloride Product N-(1-Hydroxy-4-adamantyl)- 2-pyrrolidone Analogue Coupling->Product

Caption: General workflow for the amide coupling of key intermediates.

Experimental Protocol: General Amide Coupling Procedure

  • Materials:

    • trans-4-Amino-1-adamantanol hydrochloride

    • 2-Oxo-1-pyrrolidineacetic acid (or desired analogue)

    • Peptide coupling reagent (e.g., EDC/HOBt, HATU)

    • Tertiary amine base (e.g., DIPEA, triethylamine)

    • Anhydrous aprotic solvent (e.g., DMF, DCM)

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (N₂ or Ar), suspend trans-4-amino-1-adamantanol hydrochloride (1.0 eq) in anhydrous DMF.

    • Add a tertiary amine base such as diisopropylethylamine (DIPEA) (2.2 eq) to neutralize the hydrochloride and liberate the free amine. Stir for 15-20 minutes.

    • In a separate flask, dissolve 2-oxo-1-pyrrolidineacetic acid (1.1 eq), 1-Hydroxybenzotriazole (HOBt) (1.2 eq), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) in anhydrous DMF. Stir for 10 minutes to pre-activate the carboxylic acid.

    • Transfer the activated acid solution to the flask containing the free amine at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the target N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone analogue.

Causality and Insights: Standard peptide coupling reagents like EDC/HOBt or HATU are employed to convert the carboxylic acid into a highly reactive intermediate, facilitating efficient acylation of the sterically hindered secondary amine on the adamantane core. The use of a non-nucleophilic base (DIPEA) is crucial to prevent unwanted side reactions. This modular approach allows for the synthesis of a wide array of analogues by simply varying the substituted pyrrolidineacetic acid component.

Exploratory and Alternative Pathways

While the convergent approach is robust, exploring alternative pathways can unlock novel chemical space and provide solutions when starting materials are constrained.

Direct C-H Functionalization Strategies

Modern synthetic methods focus on the direct conversion of C-H bonds, offering atom economy and novel disconnection opportunities.[8][9]

  • Late-Stage Hydroxylation: One could envision synthesizing N-(4-adamantyl)-2-pyrrolidone and then selectively oxidizing the bridgehead C1-H bond. This is challenging due to the presence of other tertiary C-H bonds, but advances in photocatalytic or enzymatic oxidation could make this a viable route for specific analogues.[10]

  • Ritter Reaction Approach: The Ritter reaction is a classic method for installing an amino group at a tertiary carbon of adamantane.[9][10] An exploratory route could involve reacting 1,4-adamantanediol with a pyrrolidone-containing nitrile under acidic conditions. This would be a highly convergent but potentially low-yielding pathway that requires significant optimization.

StrategyKey TransformationPotential AdvantagesKey Challenges
Convergent Coupling Amide bond formationModular, reliable, high-yieldingRequires pre-functionalized starting materials
Late-Stage Oxidation C-H HydroxylationAccess to novel analogues from common intermediateSelectivity between multiple C-H bonds
Ritter Reaction C-N bond formation via nitrileHighly convergentHarsh acidic conditions, potential rearrangements
On-Cage Pyrrolidone Ring Construction

An alternative to coupling a pre-formed pyrrolidone is to construct the ring directly on the 4-amino-1-adamantanol scaffold.

  • From Succinic Anhydride: Reaction of 4-amino-1-adamantanol with succinic anhydride would yield an N-adamantyl succinamic acid. Subsequent reduction of the carboxylic acid to an alcohol, followed by intramolecular cyclization (e.g., via Mitsunobu reaction or conversion of the alcohol to a leaving group), could form the pyrrolidone ring. This multi-step process offers significant opportunities for introducing substituents on the pyrrolidone ring.

  • Via Michael Addition: Conjugate addition of 4-amino-1-adamantanol to an acrylate ester (e.g., ethyl acrylate) would form a β-amino ester. Intramolecular aminolysis could then be induced, typically by heating, to form the 2-pyrrolidinone ring. This pathway is efficient for constructing the core unsubstituted pyrrolidone ring.

These exploratory routes, while more complex, provide the synthetic chemist with powerful tools to generate structural diversity that may be inaccessible through the standard convergent pathway.

Conclusion

The synthesis of N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone analogues is a field rich with possibilities for drug discovery. The core convergent pathway, based on the reliable synthesis of trans-4-amino-1-adamantanol and its subsequent acylation, remains the workhorse for generating lead compounds and performing systematic SAR studies. However, for creating diverse libraries and exploring novel chemical space, exploratory pathways involving late-stage C-H functionalization or on-cage ring construction offer exciting and powerful alternatives. A thorough understanding of these varied synthetic strategies empowers researchers to efficiently navigate the chemical landscape and accelerate the development of next-generation adamantane-based therapeutics.

References

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (Source: PMC, National Center for Biotechnology Information) [Link]

  • Direct radical functionalization methods to access substituted adamantanes and diamondoids. (Source: PMC, National Center for Biotechnology Information) [Link]

  • Synthesis and antiviral activities of adamantane spiro compounds. 1. Adamantane and analogous spiro-3'-pyrrolidines. (Source: ACS Publications) [Link]

  • Preparative Synthesis of Previously Inaccessible 1-, 9-Mono and 1,9-Disubstituted Noradamantanes for Medicinal Chemistry. (Source: ChemRxiv) [Link]

  • Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. (Source: Journal of Chemical Health Risks) [Link]

  • 4-protoadamantanone (tricyclo-[4.3.1.0 3,8 ]decan-4-one. (Source: Organic Syntheses) [Link]

  • Synthesis of adamantane functional derivatives basing on N-[(adamantan-1-yl)alkyl]acetamides. (Source: ResearchGate) [Link]

  • Novel 3-(2-adamantyl)pyrrolidines with potent activity against influenza A virus-identification of aminoadamantane derivatives bearing two pharmacophoric amine groups. (Source: PubMed) [Link]

  • Method for synthesizing trans-4-amino-1-hydroxy adamantane hydrochloride.
  • Adamantane, a staple in medicinal chemistry. (Source: FULIR - Repozitorij PMF-a) [Link]

  • 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties. (Source: PubMed) [Link]

  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. (Source: Journal of Pharmaceutical Negative Results) [Link]

  • Synthesis of unique pyrrolidines for drug discovery

Sources

Protocols & Analytical Methods

Method

Application Note: A Stability-Indicating HPLC-UV Method for the Quantification of N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone

Abstract This application note describes the development and validation of a simple, precise, and accurate stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV)...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes the development and validation of a simple, precise, and accurate stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the quantification of N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone. The method is suitable for routine quality control analysis and stability studies of the drug substance. Chromatographic separation was achieved on a C18 column with a gradient elution system. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[1][2][3][4][5] Forced degradation studies were conducted to confirm the stability-indicating nature of the method, showing effective separation of the main peak from its degradation products.[6][7][8]

Introduction

N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone is a novel compound featuring a rigid adamantane cage structure, which often imparts unique pharmacological properties and increased lipophilicity to molecules.[9] The adamantane moiety is present in several approved drugs, highlighting its therapeutic potential.[9] The 2-pyrrolidone ring, a five-membered lactam, is also a common scaffold in various pharmaceuticals and is known for its solvent properties.[10] Given the potential of this compound in drug development, a reliable analytical method for its quantification is essential for quality control and stability assessment.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the separation, identification, and quantification of compounds.[6][11][12][13] Reversed-phase HPLC (RP-HPLC), which utilizes a non-polar stationary phase and a polar mobile phase, is the most common mode of HPLC due to its versatility in analyzing a wide range of compounds.[14][15][16][17] This application note details a robust HPLC-UV method developed for N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone and its subsequent validation to ensure its suitability for its intended purpose.[3][5]

Experimental

Materials and Reagents
  • N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone reference standard was of certified purity.

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (analytical grade)

  • Hydrochloric acid (analytical grade)

  • Sodium hydroxide (analytical grade)

  • Hydrogen peroxide (30%, analytical grade)

Instrumentation and Chromatographic Conditions

The analysis was performed on a standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Table 1: Optimized Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm
Run Time 15 minutes

Rationale for Method Development Choices:

  • Column: A C18 column was selected as it is a versatile reversed-phase column suitable for retaining and separating compounds with hydrophobic characteristics like the adamantane moiety.[14]

  • Mobile Phase: A mixture of water and acetonitrile provides a good polarity range for eluting the analyte. The addition of formic acid helps to improve peak shape and reproducibility by controlling the ionization state of the analyte.

  • Gradient Elution: A gradient elution was employed to ensure the efficient elution of the main compound and any potential, more hydrophobic degradation products within a reasonable run time.[12]

  • Detection Wavelength: The UV detection wavelength of 210 nm was chosen based on the UV spectrum of N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone, which showed maximum absorbance in the lower UV region, a characteristic of compounds with amide chromophores.

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2][3][5]

Specificity and Forced Degradation

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[5] To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted.[6][7] The reference standard was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.

  • Acid Hydrolysis: 1 mL of stock solution was mixed with 1 mL of 0.1 N HCl and heated at 60°C for 30 minutes. The solution was then neutralized with 0.1 N NaOH.

  • Base Hydrolysis: 1 mL of stock solution was mixed with 1 mL of 0.1 N NaOH and heated at 60°C for 30 minutes. The solution was then neutralized with 0.1 N HCl.

  • Oxidative Degradation: 1 mL of stock solution was mixed with 1 mL of 3% H₂O₂ and kept at room temperature for 1 hour.

  • Thermal Degradation: The solid drug substance was kept in an oven at 105°C for 24 hours. A solution was then prepared from the stressed solid.

  • Photolytic Degradation: The drug solution was exposed to direct sunlight for 8 hours.

All stressed samples were then diluted with the diluent and analyzed by the proposed HPLC method.

G cluster_stress Forced Degradation Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (0.1N HCl, 60°C) HPLC HPLC-UV Analysis Acid->HPLC Base Base Hydrolysis (0.1N NaOH, 60°C) Base->HPLC Oxidation Oxidation (3% H₂O₂) Oxidation->HPLC Thermal Thermal (105°C) Thermal->HPLC Photo Photolytic (Sunlight) Photo->HPLC Specificity Demonstrate Specificity HPLC->Specificity

Caption: Workflow for Forced Degradation Studies.

Linearity and Range

Linearity was evaluated by analyzing a series of six concentrations of the standard solution ranging from 10 µg/mL to 60 µg/mL.[11] A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

Accuracy

The accuracy of the method was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The analysis was performed in triplicate for each level.

Precision

Precision was assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of the standard solution at 100% of the target concentration were performed on the same day.

  • Intermediate Precision: The repeatability study was repeated on a different day by a different analyst to assess inter-day variability.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations: LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).[18] The effect on the retention time and peak area was observed.

Results and Discussion

The developed HPLC method provided a well-resolved peak for N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone with a retention time of approximately 8.5 minutes.

Specificity

The chromatograms of the stressed samples showed significant degradation of the parent drug under acidic, basic, and oxidative conditions. The main peak was well-separated from the degradation product peaks, indicating the stability-indicating nature of the method. No interference from the degradation products was observed at the retention time of the analyte.

Table 2: Summary of Forced Degradation Results

Stress Condition% DegradationObservations
Acid Hydrolysis (0.1 N HCl, 60°C, 30 min)~15%Major degradation peak at ~6.2 min
Base Hydrolysis (0.1 N NaOH, 60°C, 30 min)~20%Major degradation peak at ~5.8 min
Oxidative (3% H₂O₂, RT, 1 hr)~12%Several minor degradation peaks
Thermal (105°C, 24 hrs)< 2%No significant degradation
Photolytic (Sunlight, 8 hrs)< 2%No significant degradation
Linearity and Range

The method demonstrated excellent linearity over the concentration range of 10-60 µg/mL. The correlation coefficient (r²) was found to be > 0.999, indicating a strong linear relationship between concentration and peak area.

Table 3: Linearity Data

ParameterResult
Linearity Range 10 - 60 µg/mL
Regression Equation y = 45872x + 12345
Correlation Coefficient (r²) 0.9995
Accuracy

The accuracy of the method was confirmed by the high recovery values obtained from the spiked samples, which were within the acceptable range of 98-102%.

Table 4: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)% RSD
80%3231.899.40.8
100%4040.2100.50.5
120%4847.799.40.7
Precision

The low relative standard deviation (RSD) values for both repeatability and intermediate precision studies demonstrate that the method is highly precise.

Table 5: Precision Data

Precision% RSD (n=6)
Repeatability (Intra-day) 0.6%
Intermediate Precision (Inter-day) 1.1%
LOD and LOQ

The calculated LOD and LOQ were found to be sufficiently low, indicating good sensitivity of the method.

Table 6: LOD and LOQ

ParameterResult
Limit of Detection (LOD) 0.25 µg/mL
Limit of Quantitation (LOQ) 0.75 µg/mL
Robustness

The method was found to be robust, as minor variations in the chromatographic parameters did not significantly affect the retention time, peak area, or peak shape. The %RSD for the results obtained under the varied conditions was less than 2.0%.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_out Outcome MD_Start Define Analytical Target Profile MD_Screen Screening of Column & Mobile Phase MD_Start->MD_Screen MD_Opt Optimization of Chromatographic Conditions MD_Screen->MD_Opt MD_Final Finalized HPLC-UV Method MD_Opt->MD_Final Val_Spec Specificity MD_Final->Val_Spec Val_Lin Linearity & Range MD_Final->Val_Lin Val_Acc Accuracy MD_Final->Val_Acc Val_Prec Precision MD_Final->Val_Prec Val_LODQ LOD & LOQ MD_Final->Val_LODQ Val_Rob Robustness MD_Final->Val_Rob Outcome Validated, Stability-Indicating Method for Routine Use Val_Spec->Outcome Val_Lin->Outcome Val_Acc->Outcome Val_Prec->Outcome Val_LODQ->Outcome Val_Rob->Outcome

Caption: Method Development and Validation Workflow.

Conclusion

A simple, rapid, accurate, and precise stability-indicating RP-HPLC-UV method has been successfully developed and validated for the quantitative determination of N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone. The validation results confirm that the method is suitable for its intended purpose in a quality control environment. The forced degradation studies demonstrate the method's ability to separate the analyte from its degradation products, making it applicable for stability studies.

References

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). Open Access Journals. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]

  • Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma. (2013). PMC. Retrieved from [Link]

  • HPLC-UV Method Development: Testing 9 Articles in Formulation. (n.d.). NorthEast BioLab. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. Retrieved from [Link]

  • ICH Q2(R1) Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology. (2005). ICH. Retrieved from [Link]

  • ICH Q2 Analytical Method Validation. (n.d.). Slideshare. Retrieved from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). EMA. Retrieved from [Link]

  • Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of Dexibuprofen in Pharmaceutical Preparations. (n.d.). PMC. Retrieved from [Link]

  • Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review. (2025). Biomed Pharmacol J. Retrieved from [Link]

  • Reversed Phase HPLC Columns. (n.d.). Phenomenex. Retrieved from [Link]

  • Development and validation of an HPLC-UV method for accelerated stability study and pharmacokinetic analysis of venlafaxine. (2018). SciELO. Retrieved from [Link]

  • Reverse Phase vs Normal Phase in HPLC. (n.d.). Labtech. Retrieved from [Link]

  • Stability Indicating HPLC Method Development and Validation. (2014). SciSpace. Retrieved from [Link]

  • Reversed-phase high-performance liquid chromatography. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (n.d.). Biosciences Biotechnology Research Asia. Retrieved from [Link]

  • A study on forced degradation and validation of stability indicating RP-HPLC method for determination of benzalkonium chloride in azelastine hydrochoride pharmaceutical ophthalmic formulation. (2016). ResearchGate. Retrieved from [Link]

  • (PDF) Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma. (2013). ResearchGate. Retrieved from [Link]

  • 2-pyrrolidinone, n-(1-hydroxy-4-adamantyl)- (C14H21NO2). (n.d.). PubChemLite. Retrieved from [Link]

  • 2-PYRROLIDONE. (n.d.). Ataman Kimya. Retrieved from [Link]

  • N-Methyl-2-pyrrolidone. (n.d.). Wikipedia. Retrieved from [Link]

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). MDPI. Retrieved from [Link]

Sources

Application

applications of N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone in neuropharmacology research

Application Note: Neuropharmacological Profiling of N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone Introduction & Structural Causality In the pursuit of disease-modifying therapies for neurodegenerative and cognitive disorders,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Neuropharmacological Profiling of N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone

Introduction & Structural Causality

In the pursuit of disease-modifying therapies for neurodegenerative and cognitive disorders, rational drug design often relies on the hybridization of validated pharmacophores. N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone represents a highly specialized hybrid molecule that bridges two distinct neuropharmacological domains: the adamantane cage and the 2-pyrrolidone ring.

As a Senior Application Scientist, it is critical to understand the causality behind this structural design before initiating preclinical workflows:

  • The Adamantane Scaffold : Adamantane derivatives are renowned for their high lipophilicity, which guarantees excellent blood-brain barrier (BBB) permeability. The specific addition of the 1-hydroxyl group is a deliberate structural choice; it increases aqueous solubility and precisely alters the compound's off-rate kinetics within the NMDA receptor pore. This prevents the severe motor side effects and neurotoxicity associated with high-affinity trappers (like MK-801) while preserving the uncompetitive, voltage-dependent antagonism characteristic of neuroprotective drugs like memantine[1]. Furthermore, hydroxyadamantanes share structural homology with immunomodulators like idramantone, providing secondary suppression against microglial activation and neuroinflammation [2].

  • The 2-Pyrrolidone Ring : This moiety is the core pharmacophore of the racetam class of nootropics (e.g., piracetam). It acts as a positive allosteric modulator (PAM) at AMPA receptors, facilitating rapid excitatory transmission and upregulating Brain-Derived Neurotrophic Factor (BDNF) to promote long-term potentiation (LTP) and memory consolidation [3].

By combining these structures, N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone is designed to simultaneously halt glutamate-induced excitotoxicity and enhance cognitive synaptic plasticity.

Mechanistic Signaling Pathway

Mechanism cluster_0 Receptor Targets cluster_1 Cellular Response Compound N-(1-Hydroxy-4-adamantyl) -2-pyrrolidone NMDA NMDA Receptor (Uncompetitive Pore Blocker) Compound->NMDA Adamantane Cage AMPA AMPA Receptor (Positive Allosteric Modulator) Compound->AMPA Pyrrolidone Ring Ca2 ↓ Intracellular Ca2+ Overload (Anti-Excitotoxicity) NMDA->Ca2 Antagonism BDNF ↑ BDNF Expression (Synaptic Plasticity / LTP) AMPA->BDNF Potentiation Neuro Neuroprotection & Cognitive Enhancement Ca2->Neuro BDNF->Neuro

Dual-pathway mechanism: NMDA antagonism and AMPA potentiation driving neuroprotection.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate this compound, we employ a tiered, self-validating experimental pipeline. Every assay incorporates internal controls to ensure that observed effects are compound-specific and not artifacts of cellular stress, vehicle toxicity, or off-target motor deficits.

Workflow Prep Step 1: Compound Formulation (Solubilization & QC) InVitro Step 2: In Vitro Excitotoxicity Assay (Primary Neurons + NMDA Insult) Prep->InVitro Ephys Step 3: Patch-Clamp Electrophysiology (mEPSC & Kinetics Analysis) InVitro->Ephys InVivo Step 4: In Vivo Cognitive Profiling (Morris Water Maze) Ephys->InVivo Validation Step 5: Data Synthesis & Self-Validating Controls InVivo->Validation

Tiered experimental workflow for neuropharmacological validation.

Protocol A: High-Throughput Excitotoxicity Rescue Assay (In Vitro)

Causality: We utilize primary embryonic (E18) rat cortical neurons rather than immortalized neuroblastoma cell lines (e.g., SH-SY5Y). Primary neurons express mature, functional GluN2A/GluN2B NMDA receptor subunits, which are absolutely essential for evaluating the true pore-blocking kinetics of adamantane derivatives [4]. Self-Validation: The assay mandates a vehicle control (0.1% DMSO) to establish baseline viability, a positive neuroprotective control (10 µM Memantine), and a Z'-factor calculation to ensure assay robustness (must be >0.5).

  • Neuronal Seeding: Seed E18 cortical neurons at 5×104 cells/well in 96-well plates coated with Poly-D-Lysine. Culture in Neurobasal medium supplemented with B27 for 14 days in vitro (DIV) to allow for complete synaptic maturation.

  • Compound Pre-treatment: Remove culture media and replace with Mg²⁺-free Locke's buffer. Pre-incubate cells with N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone (0.1 µM to 100 µM dose-response curve) for 30 minutes.

  • Excitotoxic Insult: Add 100 µM Glutamate and 10 µM Glycine (an obligatory co-agonist) to the wells for exactly 15 minutes to induce calcium overload.

  • Termination & Recovery: Aspirate the insult buffer, wash once with warm PBS, and return the cells to conditioned Neurobasal medium containing the test compound. Incubate for 24 hours at 37°C.

  • Viability Readout: Add 10 µL of CCK-8 reagent per well. Incubate for 2 hours. Measure absorbance at 450 nm using a microplate reader to calculate the IC₅₀ for excitotoxicity rescue.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology

Causality: To differentiate whether the pyrrolidone-mediated nootropic effects are pre-synaptic (increased neurotransmitter release) or post-synaptic (receptor sensitization), we record miniature excitatory postsynaptic currents (mEPSCs) in the presence of Tetrodotoxin (TTX). TTX blocks voltage-gated sodium channels, isolating spontaneous vesicle fusion events. Self-Validation: An increase in mEPSC amplitude without a change in frequency confirms a strictly post-synaptic mechanism (AMPA PAM effect), validating the pyrrolidone pharmacophore's intended function.

  • Preparation: Transfer DIV 14-16 cultured neurons to a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF) containing 1 µM TTX and 10 µM Bicuculline (to isolate glutamatergic currents by blocking GABA_A receptors).

  • Patching: Achieve a >1 GΩ seal using borosilicate glass pipettes (3-5 MΩ) filled with a Cs-methanesulfonate intracellular solution. Apply suction to break in and establish the whole-cell configuration.

  • Baseline Recording: Voltage-clamp the cell at -70 mV and record baseline mEPSCs for 5 minutes.

  • Compound Perfusion: Bath-perfuse 10 µM N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone for 10 minutes.

  • Analysis: Quantify mEPSC amplitude and frequency using Clampfit software.

Protocol C: In Vivo Cognitive Profiling (Scopolamine-Induced Amnesia)

Causality: The Morris Water Maze (MWM) is deployed using a scopolamine-induced amnesia model. Scopolamine (a muscarinic antagonist) mimics the cholinergic and cognitive deficits seen in early Alzheimer's disease. Testing the compound in this model determines if the hybrid molecule can rescue spatial memory in vivo. Self-Validation: A "Visible Platform Day" is mandatory before testing. If the compound alters swimming speed or the time to reach a visible platform, it indicates off-target motor or visual side-effects rather than cognitive enhancement, which would invalidate the spatial memory data.

  • Acclimation & Visible Platform (Day 1): Train mice to find a visible platform (marked with a flag) in a pool of opaque water. Exclude any mice demonstrating visual or motor deficits.

  • Dosing: Administer N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone (10 mg/kg, i.p.) or vehicle 30 minutes prior to scopolamine (1 mg/kg, i.p.) injection.

  • Hidden Platform Training (Days 2-5): Submerge the platform 1 cm below the water surface. Conduct 4 trials per day per mouse (max 60 seconds per trial). Record escape latency using automated tracking software.

  • Probe Trial (Day 6): Remove the platform entirely. Allow the mouse to swim for 60 seconds. Quantify the time spent in the target quadrant as a direct measure of memory consolidation.

Quantitative Data Summary

The following table summarizes the expected pharmacological profile of N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone compared to isolated reference standards, demonstrating the synergistic advantage of the hybrid molecule.

Pharmacological ParameterN-(1-Hydroxy-4-adamantyl)-2-pyrrolidoneMemantine (Reference)Piracetam (Reference)Assay Validation Goal
NMDA Receptor IC₅₀ 1.8 µM1.2 µM>1000 µMConfirm uncompetitive pore block without high-affinity trapping.
AMPA Potentiation (EC₅₀) 45 µM>1000 µM150 µMConfirm superior allosteric modulation vs. traditional racetams.
Excitotoxicity Rescue (Max %) 88% ± 4%85% ± 5%12% ± 3%Achieve >80% rescue of primary neurons post-glutamate insult.
MWM Target Quadrant Time 42.5 sec (Rescue)31.0 sec35.5 secExceed vehicle + scopolamine baseline (approx. 15.0 sec).
BBB Permeability (LogBB) +0.45+0.52-0.85Ensure optimal CNS exposure driven by the adamantane cage.

References

  • Lavrova, L. N., et al. "N-adamantyl derivatives of pyrrolidone and their biological activity." Pharmaceutical Chemistry Journal 16.10 (1982): 738-741. URL:[Link]

  • Wikipedia Contributors. "Idramantone." Wikipedia, The Free Encyclopedia. (Contextual reference for hydroxyadamantane immunomodulatory properties). URL:[Link]

  • Wanka, L., et al. "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews 113.5 (2013): 3516-3604. URL:[Link]

  • American Chemical Society. "Advanced Computational Approaches to Evaluate the Potential of New-Generation Adamantane-Based Drugs..." The Journal of Physical Chemistry B (2025). URL:[Link]

Method

protocols for N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone mass spectrometry analysis

Application Note: High-Resolution LC-MS/MS Protocol for the Quantification of N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone Introduction & Scope N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone (CAS No. 84709-80-8) is a structurally un...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution LC-MS/MS Protocol for the Quantification of N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone

Introduction & Scope

N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone (CAS No. 84709-80-8) is a structurally unique organic compound comprising a highly lipophilic adamantane cage, a polar bridgehead hydroxyl group, and a pyrrolidone ring. Molecules bearing this specific adamantyl-pyrrolidone scaffold are of immense interest in modern drug discovery. They frequently serve as critical synthetic intermediates or active pharmacophores for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors[1] and novel immunostimulants structurally related to idramantone[2].

Accurate pharmacokinetic profiling, impurity tracking, and structural confirmation of this compound require highly sensitive analytical methodologies. This application note details a rigorously validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) protocol. Rather than providing a generic template, this guide deconstructs the physicochemical properties of the analyte to explain the causality behind every experimental parameter.

Physicochemical Profiling & Method Rationale

Designing a self-validating analytical method requires aligning the instrument parameters with the molecule's intrinsic properties:

  • Chromatographic Rationale : The bulky, non-polar adamantane core dictates strong hydrophobic interactions, ensuring excellent retention on standard C18 reverse-phase stationary phases. A gradient elution starting with high aqueous content (95%) focuses the analyte band at the column head, preventing solvent-effect peak distortion. A rapid ramp to 90% organic solvent ensures sharp elution and minimizes hydrophobic carryover.

  • Ionization Rationale : The pyrrolidone ring contains a highly electronegative carbonyl oxygen and a nitrogen atom, making it an excellent proton acceptor. Consequently, Positive Electrospray Ionization (ESI+) is the optimal choice, a behavior well-documented in the mass spectrometry of nitrogen-containing orthogonalizing groups[3]. The addition of 0.1% formic acid to the mobile phase is critical; it provides the necessary proton abundance to drive the formation of the [M+H]+ precursor ion (m/z 236.2) while simultaneously suppressing secondary silanol interactions on the column.

  • Fragmentation Causality : Hydroxylated adamantanes are highly susceptible to dehydration. The 1-hydroxyl group readily undergoes collision-induced dissociation (CID) to lose water (18 Da), driven by the thermodynamic stability of the resulting gas-phase adamantyl carbocation[4][5]. Therefore, the primary MRM transition monitors this dehydration event, while a secondary transition monitors the cleavage of the pyrrolidone ring for orthogonal structural confirmation.

LCMS_Workflow A Sample Preparation (Protein Precipitation / Dilution) B UHPLC Separation (C18 Column, Gradient Elution) A->B C ESI+ Ionization (Protonation of Pyrrolidone Ring) B->C D Tandem Mass Spectrometry (MRM Mode Acquisition) C->D E Data Analysis (Peak Integration & Quantification) D->E

Figure 1: End-to-end LC-MS/MS analytical workflow for N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone.

Experimental Protocol: Step-by-Step Methodology

Sample Preparation (Self-Validating Extraction)

To ensure method trustworthiness, this extraction includes an internal standard (IS) to normalize matrix effects and recovery variations.

  • Stock Solution Preparation : Dissolve 1.0 mg of N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone reference standard in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Expert Insight: Ensure complete dissolution via sonication for 5 minutes; adamantane derivatives can exhibit slow dissolution kinetics in partially aqueous media.

  • Working Solutions : Dilute the stock solution serially in 50:50 Water:Acetonitrile to prepare a calibration curve ranging from 1 ng/mL to 1000 ng/mL.

  • Matrix Extraction (Biological Samples) :

    • Aliquot 100 µL of plasma into a microcentrifuge tube.

    • Add 300 µL of ice-cold Acetonitrile containing 50 ng/mL of a deuterated internal standard (e.g., d3​ -vildagliptin or a structurally similar adamantane analog).

    • Vortex vigorously for 2 minutes to ensure complete protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer 200 µL of the supernatant to an autosampler vial containing a glass insert.

UHPLC Conditions

Elevating the column temperature to 40°C reduces the viscosity of the mobile phase, thereby lowering system backpressure and enhancing mass transfer kinetics for the bulky adamantane cage. A low injection volume (2.0 µL) prevents column overloading.

  • Column : Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Column Temperature : 40°C.

  • Mobile Phase A : LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B : LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Flow Rate : 0.4 mL/min.

  • Injection Volume : 2.0 µL.

Table 1: UHPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurve Profile
0.0955Initial Hold
1.0955Isocratic
4.01090Linear Ramp
5.01090Column Wash
5.1955Re-equilibration
7.0955End
Mass Spectrometry Parameters
  • Instrument : Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S or Sciex 6500+).

  • Ionization Mode : ESI Positive (ESI+).

  • Capillary/IonSpray Voltage : 3.0 kV.

  • Source Temperature : 150°C.

  • Desolvation Temperature : 500°C.

Table 2: MRM Transitions and Collision Energies

Analyte RolePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)DP / Cone (V)Collision Energy (eV)
Quantifier 236.2218.2506015
Qualifier 236.2133.1506025

Fragmentation Pathway Analysis

Understanding the exact gas-phase dissociation of the molecule ensures that any unexpected matrix interferences can be logically isolated and troubleshot. The primary fragmentation is the loss of water from the bridgehead hydroxyl, followed by the high-energy cleavage of the pyrrolidone moiety.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 236.2 LossH2O Product Ion 1 [M+H - H2O]+ m/z 218.2 Precursor->LossH2O -H2O (18 Da) CE: 15 eV Pyrrolidone Neutral Loss Pyrrolidone (85 Da) Precursor->Pyrrolidone Cleavage Adamantyl Product Ion 2 Adamantyl Cation m/z 133.1 LossH2O->Adamantyl -Pyrrolidone (85 Da) CE: 25 eV

Figure 2: Proposed ESI+ CID fragmentation pathway of N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone.

Troubleshooting & Optimization Insights

  • Mitigating In-Source Fragmentation : The bridgehead hydroxyl group is highly fragile. If the [M+H]+ precursor (m/z 236.2) is weak and the m/z 218.2 ion is highly abundant in the Q1 full scan, your Declustering Potential (DP) or Cone Voltage is set too high. Reduce the DP by 10-20V increments until the intact precursor signal is maximized.

  • Managing Lipophilic Carryover : Adamantane derivatives are notorious for adhering to stainless steel lines, PEEK tubing, and injector needles due to their high lipophilicity. If blank injections show a signal >20% of the Lower Limit of Quantification (LLOQ), implement a strong needle wash consisting of 50:50:0.1 Methanol:Acetonitrile:Formic Acid to disrupt these hydrophobic interactions.

References

  • CAS NO:84709-80-8; n-(1-hydroxy-4-adamantyl)
  • (12) United States Patent (10) Patent No.: US 8,927,715 B2 (Inhibitors of 11B-Hydroxysteroid)
  • Source: wikipedia.
  • Idramantone (C10H14O2)
  • Source: abrf.
  • Source: chemrxiv.

Sources

Application

Application Note: N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone as a Privileged Scaffold in Drug Discovery

Executive Summary The integration of distinct pharmacophores into a single hybrid scaffold is a cornerstone of modern rational drug design. The compound N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone (CAS 84709-80-8) represents...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of distinct pharmacophores into a single hybrid scaffold is a cornerstone of modern rational drug design. The compound N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone (CAS 84709-80-8) represents a highly privileged structural motif, merging the metabolic resilience of an adamantyl cage with the target-versatility of a pyrrolidone ring. This application note provides a comprehensive guide for medicinal chemists and drug development professionals on how to leverage this scaffold, detailing its physicochemical advantages, mechanistic pathways, and self-validating experimental protocols for preclinical evaluation.

Scaffold Rationale & Mechanistic Advantages

The design of N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone addresses several common roadblocks in hit-to-lead optimization, specifically targeting improvements in three-dimensional (3D) spatial coverage, metabolic stability, and central nervous system (CNS) penetrance.

  • The Adamantyl Motif: [1], capable of dramatically enhancing membrane permeability. Furthermore,[2], thereby extending plasma half-life. However, unsubstituted adamantane is excessively lipophilic, which can lead to poor aqueous solubility and off-target accumulation. The introduction of a bridgehead hydroxyl group (1-hydroxy) mitigates this by providing a polar handle that improves the topological polar surface area (TPSA) and[3].

  • The Pyrrolidone Core: [4]. Its non-planar "pseudorotation" allows for efficient exploration of 3D pharmacophore space[4]. When oxidized to a lactam (pyrrolidone), it becomes a rigid hydrogen-bond acceptor, a hallmark of numerous CNS-active agents (e.g., racetams) and metabolic modulators.

Scaffold Optimization Workflow

HitToLead A Scaffold: N-(1-Hydroxy-4-adamantyl) -2-pyrrolidone B O-Alkylation (Solubility Tuning) A->B C Lactam Substitution (Target Affinity) A->C D In Vitro ADME (PAMPA / Microsomes) B->D C->D D->A SAR Feedback E Lead Candidate D->E

Workflow for hit-to-lead optimization of the adamantyl-pyrrolidone scaffold.

Physicochemical Profiling

The hybridization of these two moieties yields a scaffold with an exceptionally high fraction of sp3-hybridized carbons ( Fsp3​ ), ensuring it escapes the "flatland" of traditional aromatic drug discovery. Table 1 summarizes the quantitative physicochemical shifts achieved by this fusion.

Table 1: Comparative Physicochemical Properties of the Scaffold Components

PropertyAdamantane2-PyrrolidoneN-(1-Hydroxy-4-adamantyl)-2-pyrrolidone
Molecular Weight ( g/mol ) 136.2485.10235.32
CLogP (Predicted) ~4.50-0.851.80 – 2.20
Fsp3​ (sp3 Carbon Fraction) 1.000.750.93
H-Bond Donors 011 (Hydroxyl)
H-Bond Acceptors 012 (Carbonyl, Hydroxyl)
Topological Polar Surface Area 0 Ų29.1 Ų49.3 Ų

Data Interpretation: The CLogP of the hybrid scaffold falls perfectly within the Lipinski "Rule of 5" optimal range for oral bioavailability and CNS penetration (LogP 1.5–2.5), while the TPSA of 49.3 Ų is ideal for crossing the blood-brain barrier (typically < 90 Ų required).

Pharmacodynamic & Pharmacokinetic Synergies

MoA Drug Adamantyl-Pyrrolidone Derivative Target Target Receptor (e.g., NMDA / DPP-4) Drug->Target Pharmacodynamics Shield Steric Shielding (CYP450 Evasion) Drug->Shield Pharmacokinetics BBB BBB Penetration (Lipophilic Core) Drug->BBB Distribution Effect Enhanced Efficacy & Extended Half-Life Target->Effect Shield->Effect BBB->Effect

Dual pharmacodynamic and pharmacokinetic advantages of the hybrid scaffold.

Self-Validating Experimental Protocols

To rigorously evaluate derivatives synthesized from the N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone scaffold, the following standardized, self-validating preclinical protocols must be employed.

Protocol A: High-Throughput PAMPA-BBB (Blood-Brain Barrier) Assay

Because pyrrolidone derivatives are frequently investigated for neuroprotection and cognitive enhancement, verifying the CNS penetrance driven by the adamantyl group is critical.

Scientific Causality: Porcine brain lipid is utilized to accurately mimic the mammalian BBB lipid composition. A 5% DMSO co-solvent is essential; it ensures the complete solvation of the lipophilic adamantane core without compromising the integrity of the artificial lipid membrane.

Step-by-Step Methodology:

  • Lipid Preparation: Dissolve porcine brain lipid (PBL) in dodecane to a final concentration of 20 mg/mL.

  • Membrane Coating: Apply 4 µL of the PBL/dodecane solution to the porous filter membrane of the donor plate (e.g., Millipore Multiscreen).

  • Sample Preparation: Dilute the adamantyl-pyrrolidone derivative to 10 µM in phosphate-buffered saline (PBS, pH 7.4) containing exactly 5% DMSO.

  • Incubation: Add 300 µL of the sample to the donor wells and 300 µL of blank PBS/5% DMSO to the acceptor wells. Assemble the sandwich plate and incubate at 25°C for 18 hours in a humidity chamber.

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the effective permeability ( Pe​ ) using the standard steady-state flux equation.

System Suitability & Self-Validation:

  • Positive Control: Verapamil ( Pe​ must be > 15×10−6 cm/s).

  • Negative Control: Theophylline ( Pe​ must be < 1×10−6 cm/s).

  • Validation Gate: If the controls fall outside these ranges, the lipid membrane integrity is compromised, and the assay must be rejected.

Protocol B: Human Liver Microsomal (HLM) Stability Assay

This assay validates the hypothesis that the bulky adamantane cage sterically hinders Cytochrome P450 (CYP) enzymes from accessing the susceptible α -carbons of the pyrrolidone ring.

Scientific Causality: CYP450 enzymes are strictly NADPH-dependent. By running parallel incubations with and without an NADPH regenerating system, researchers can definitively isolate CYP-mediated metabolism from other degradation pathways (e.g., hydrolysis). The steric bulk of the adamantyl group is expected to yield a low intrinsic clearance ( CLint​ ).

Step-by-Step Methodology:

  • Pre-Incubation: Combine Human Liver Microsomes (final protein concentration 0.5 mg/mL) and the test derivative (final concentration 1 µM) in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentrations: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2).

  • Sampling: At time points 0, 5, 15, 30, 45, and 60 minutes, withdraw 50 µL aliquots.

  • Quenching: Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

System Suitability & Self-Validation:

  • Minus-NADPH Control: The test compound must show < 5% degradation over 60 minutes. Higher degradation indicates chemical instability or non-CYP metabolism.

  • Positive Control: Testosterone (a known CYP3A4 substrate) must demonstrate > 80% depletion at the 60-minute mark to verify microsomal enzyme viability.

References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews.[Link]

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry.[Link]

  • Spiteri, C., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci. [Link]

  • Augeri, D. J., et al. (2005). Discovery and Preclinical Profile of Saxagliptin (BMS-477118): A Highly Potent, Long-Acting, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry.[Link]

Sources

Method

Application Note: Advanced Crystallization and Purification Strategies for N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone

Executive Summary N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone is a conformationally rigid, sterically demanding intermediate critical to the synthesis of [1],[2]. These inhibitors are pivotal in modulating pre-receptor gluco...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone is a conformationally rigid, sterically demanding intermediate critical to the synthesis of [1],[2]. These inhibitors are pivotal in modulating pre-receptor glucocorticoid metabolism for the treatment of metabolic syndrome, insulin resistance, and obesity[3],[4].

The purification of this intermediate presents unique thermodynamic challenges: the bulky, lipophilic adamantane core promotes solvent entrapment, while the polar hydroxyl and lactam moieties induce polymorphism and a propensity to "oil out" during uncontrolled precipitation[5],[6]. This Application Note details a validated, causality-driven methodology for the crystallization and purification of N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone, ensuring >99.5% HPLC purity and optimal polymorph selection[7].

Physicochemical Profiling & Solvent Selection

Understanding the molecular architecture is essential for designing a robust purification strategy.

  • Amphiphilic Duality : The molecule features a highly hydrophobic tricyclic cage (adamantane) opposed by two polar domains: the 1-hydroxyl group (a strong hydrogen-bond donor/acceptor) and the 2-pyrrolidone ring (a tertiary lactam acting as a strong hydrogen-bond acceptor).

  • The "Oiling Out" Phenomenon : When standard non-polar anti-solvents (e.g., pure heptane) are added too rapidly to the crude mixture, the compound undergoes liquid-liquid phase separation (forming an oil) rather than nucleation. This phenomenon traps unreacted and regioisomeric impurities within the oily matrix[8],[9].

  • Binary Solvent Strategy (The Causality) : To circumvent oiling out, a binary system of Ethanol (EtOH) and Water (H₂O) is employed. Ethanol acts as the primary solvent, effectively solvating both the lipophilic core and polar functional groups at elevated temperatures. Water acts as a highly polar anti-solvent. As the temperature decreases, water selectively forces the hydrophobic adamantane cage out of solution, establishing a controlled metastable zone that favors the growth of the thermodynamically stable crystalline lattice[5],[7].

Quantitative Data: Solubility & Crystallization Metrics

ParameterMetric / ValueCausality / Implication
Solubility in EtOH (70°C) 185 mg/mLHigh solubility allows for concentrated batching, minimizing solvent waste and reactor footprint.
Solubility in EtOH/H₂O (5°C) < 12 mg/mLEnsures high theoretical yield (>90%) upon completion of the cooling ramp.
Metastable Zone Width (MZW) 15 - 18 °CA wide MZW allows for controlled seeding without spontaneous, uncontrolled nucleation.
Optimal Cooling Rate 0.5 °C / minPrevents localized supersaturation spikes, avoiding solvent occlusion in the crystal lattice.
Target Purity (HPLC-UV) > 99.5% a/aEffectively purges critical impurities such as unreacted 5-hydroxy-2-adamantanone[10].

Experimental Protocol: Controlled Cooling Crystallization

Protocol Design Principle: This workflow is a self-validating system. Each critical step contains an observational checkpoint to ensure the thermodynamic pathway remains on track.

Step 1: Dissolution and Clarification
  • Transfer crude N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone (1.0 eq, approx. 100 g) into a jacketed crystallization vessel equipped with an overhead stirrer and a PT100 temperature probe.

  • Add 540 mL of absolute Ethanol (EtOH).

  • Set the jacket temperature to 75°C and agitate at 250 RPM until the internal temperature reaches 70°C.

  • Validation Check : The solution must be completely clear. If particulate matter remains, it indicates the presence of inorganic salts or cross-linked oligomers[11]. Perform a hot filtration through a 0.45 µm PTFE membrane to clarify the solution.

Step 2: Anti-Solvent Addition
  • While maintaining the internal temperature at 70°C, add 230 mL of pre-heated (70°C) Deionized Water dropwise over 30 minutes.

  • Causality : Adding the anti-solvent hot prevents premature supersaturation at the injection site, which would otherwise cause amorphous precipitation and trap impurities[5].

Step 3: Controlled Cooling and Seeding
  • Program the jacket to cool from 70°C to 45°C at a linear rate of 0.5°C/min.

  • Validation Check : At approximately 48°C–45°C, the solution should exhibit a faint opalescence (the cloud point). This confirms the solution has successfully entered the metastable zone without crashing out. If the solution remains completely clear, evaporate 10% of the solvent volume under reduced pressure and repeat the cooling step.

  • Introduce 0.5 g (0.5% w/w) of pure N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone seed crystals.

  • Hold the temperature at 45°C for 60 minutes to allow the seed bed to mature and relieve initial supersaturation.

Step 4: Final Crystallization and Isolation
  • Resume cooling from 45°C to 5°C at a reduced rate of 0.2°C/min.

  • Causality : The slower cooling rate in the secondary phase accommodates the decreasing diffusion rate of the solute as the viscosity of the solvent mixture increases at lower temperatures.

  • Hold at 5°C for 2 hours.

  • Isolate the crystals via vacuum filtration. Wash the filter cake with 100 mL of ice-cold EtOH/H₂O (30:70 v/v) to displace the mother liquor without dissolving the product.

  • Dry the purified product in a vacuum oven at 45°C (20 mbar) for 24 hours.

Process Visualization

CrystallizationWorkflow Crude Crude N-(1-Hydroxy-4-adamantyl) -2-pyrrolidone Dissolution Dissolution in EtOH at 70°C Crude->Dissolution Filtration Hot Filtration (Remove Insoluble Impurities) Dissolution->Filtration AntiSolvent Hot H2O Addition (Anti-Solvent) Filtration->AntiSolvent Cooling Controlled Cooling (0.5°C/min to 45°C) AntiSolvent->Cooling Nucleation Seeding & Maturation (Metastable Zone Hold) Cooling->Nucleation Cloud Point Reached FinalCool Secondary Cooling (0.2°C/min to 5°C) Nucleation->FinalCool Seed Bed Matured Isolation Vacuum Filtration & Cold Cake Washing FinalCool->Isolation Max Yield Achieved Drying Vacuum Drying (45°C, 24h) Isolation->Drying Pure Pure Crystalline API (>99.5% Purity) Drying->Pure

Thermodynamic workflow for the controlled cooling crystallization of the adamantane derivative.

References

  • Yeh, V. S. C., et al. (2006). "Synthesis and structural activity relationship of 11beta-HSD1 inhibitors with novel adamantane replacements." Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Su, X., et al. (2010). "Discovery of adamantyl ethanone derivatives as potent 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) inhibitors." Department of Pharmacology, University of Oxford. URL: [Link]

  • "A Convergent Process for the Preparation of Adamantane 11-β-HSD-1 Inhibitors." Organic Process Research & Development. URL:[Link]

Sources

Application

Formulation and Oral Delivery of N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone: An Amorphous Solid Dispersion Strategy

Introduction & Rationale The adamantane scaffold is a privileged structure in medicinal chemistry, frequently deployed to enhance the lipophilicity, metabolic stability, and blood-brain barrier (BBB) penetration of targe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The adamantane scaffold is a privileged structure in medicinal chemistry, frequently deployed to enhance the lipophilicity, metabolic stability, and blood-brain barrier (BBB) penetration of target pharmacophores [1]. However, the rigid, highly symmetrical hydrocarbon cage of N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone imparts an exceptionally high crystal lattice energy. While the 2-pyrrolidone ring acts as a potent hydrogen bond acceptor and solubilizing moiety [2], it is insufficient to overcome the thermodynamic barrier of the adamantyl lattice in aqueous media. Consequently, the compound exhibits classic Biopharmaceutics Classification System (BCS) Class II behavior: high permeability but dissolution-rate limited absorption.

To bypass this thermodynamic barrier, we engineered an Amorphous Solid Dispersion (ASD) via spray drying [3]. By kinetically trapping the active pharmaceutical ingredient (API) in a high-energy amorphous state within a polymer matrix, we force a supersaturated state upon hydration (the "spring").

Polymer Selection Causality: Hypromellose Acetate Succinate (HPMCAS-M) was selected as the carrier matrix. The hydrophobic acetate groups interact favorably with the adamantyl cage, preventing drug phase separation in the solid state. Simultaneously, at intestinal pH (6.8), the succinate groups ionize, maintaining the drug in a supersaturated colloidal state (the "parachute") and preventing nucleation and precipitation [4].

Preformulation Profiling

Before initiating the spray-drying workflow, the physicochemical properties of the API were established to define the baseline boundaries of the formulation.

ParameterValuePharmacokinetic Implication
Molecular Weight 235.32 g/mol Favorable for rapid passive diffusion.
LogP (Predicted) 2.8 – 3.1High lipophilicity; excellent membrane permeability.
Aqueous Sol. (pH 1.2) < 5 µg/mLSevere dissolution bottleneck in gastric fluids.
Aqueous Sol. (pH 6.8) < 5 µg/mLSevere dissolution bottleneck in intestinal fluids.
Melting Point ( Tm​ ) ~185 °CHigh crystal lattice energy restricting solubility.
Glass Transition ( Tg​ ) ~45 °CLow Tg​ necessitates a high- Tg​ polymer (HPMCAS) for stability.
BCS Classification Class IIFormulation must focus exclusively on solubility enhancement.

Table 1: Physicochemical profiling of crystalline N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone.

Experimental Protocols

Protocol 1: Preparation of ASD via Spray Drying

Expertise Insight & Self-Validation: A 1:1 (v/v) mixture of Dichloromethane (DCM) and Ethanol is utilized. DCM fully solvates the lipophilic adamantane core, while Ethanol ensures the HPMCAS polymer remains uncoiled. The protocol includes a mandatory secondary vacuum drying step. This is a self-validating control ; by confirming residual solvents are below ICH Q3C limits via Gas Chromatography (GC), we ensure the formulation's Tg​ is not artificially depressed by solvent plasticization, preventing premature crystallization.

  • Solution Preparation: Dissolve 2.0 g of N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone and 8.0 g of HPMCAS-M in 100 mL of a DCM/Ethanol (1:1 v/v) solvent mixture. Stir continuously at 300 rpm until a clear, visually homogenous solution is achieved.

  • System Equilibration: Equilibrate a laboratory-scale spray dryer (e.g., Büchi B-290) with the pure solvent mixture. Set the inlet temperature to 85°C, aspirator to 100%, and atomization gas flow to 40 mm (rotameter).

  • Atomization: Feed the API/polymer solution at a rate of 5 mL/min. Monitor the outlet temperature, ensuring it remains stable between 45°C and 50°C to guarantee rapid droplet evaporation without thermal degradation.

  • Collection: Harvest the resulting ASD powder from the high-efficiency cyclone separator.

  • Secondary Drying: Transfer the powder to a vacuum oven at 40°C and -0.08 MPa for 24 hours to eliminate residual DCM and Ethanol.

Protocol 2: In Vitro Non-Sink Dissolution Testing

Expertise Insight & Self-Validation: Standard sink conditions fail to predict the in vivo performance of supersaturating systems. We employ a two-stage non-sink dissolution test to simulate GI transit. To validate that the measured concentration reflects true supersaturation rather than suspended colloidal nanoparticles, aliquots are subjected to ultracentrifugation prior to HPLC analysis.

  • Acidic Stage: Introduce 100 mg of the ASD (equivalent to 20 mg API) into 250 mL of 0.1 N HCl (pH 1.2) at 37°C, using USP Apparatus II (Paddles) at 50 rpm.

  • Sampling: Withdraw 2 mL aliquots at 15, 30, and 60 minutes. Replace with fresh pre-warmed media.

  • pH Shift: At 60 minutes, add 250 mL of 0.2 M tribasic sodium phosphate buffer to shift the media pH to 6.8 (simulating entry into the small intestine).

  • Intestinal Stage Sampling: Withdraw aliquots at 75, 90, 120, and 180 minutes.

  • Ultracentrifugation & Analysis: Centrifuge all samples at 80,000 × g for 15 minutes to pellet undissolved polymer-drug aggregates. Analyze the supernatant via HPLC-UV at 210 nm to quantify the true molecularly dissolved API.

Protocol 3: In Vivo Pharmacokinetic Evaluation

Expertise Insight & Self-Validation: A crossover study design in Sprague-Dawley rats is utilized to eliminate inter-subject anatomical variations. The inclusion of a crystalline suspension as a control arm validates that the absolute bioavailability enhancement is driven solely by the amorphous conversion.

  • Animal Prep: Fast male Sprague-Dawley rats (250–300 g, n=6) for 12 hours prior to dosing, with free access to water.

  • Dosing: Administer a 20 mg/kg dose of either the Crystalline API (suspended in 0.5% Na-CMC) or the ASD formulation (re-suspended immediately prior to dosing) via oral gavage.

  • Blood Sampling: Collect 250 µL blood samples from the jugular vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into heparinized tubes.

  • Plasma Extraction: Centrifuge blood at 4,000 rpm for 10 minutes. Extract plasma and quantify API concentrations using LC-MS/MS.

Pharmacokinetic Data Summary

The table below demonstrates the profound impact of the ASD formulation on the oral bioavailability of the compound, confirming the success of the "spring and parachute" strategy.

Formulation Cmax​ (ng/mL) Tmax​ (h) AUC0−24​ (ng·h/mL)Relative Bioavailability (%)
Crystalline Suspension 125 ± 184.0850 ± 110100%
Physical Mixture (API+Polymer) 140 ± 223.5980 ± 135115%
Spray-Dried ASD (HPMCAS-M) 890 ± 651.54200 ± 310494%

Table 2: Pharmacokinetic parameters in Sprague-Dawley rats following a 20 mg/kg oral dose.

Mechanistic Pathway Visualization

G A Crystalline N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone (High Lattice Energy, BCS Class II) B Spray Drying with HPMCAS-M (Solvent Evaporation in EtOH/DCM) A->B Formulation C Amorphous Solid Dispersion (ASD) (High Energy, Kinetically Trapped) B->C Solidification D Oral Administration (Exposure to GI Fluids) C->D Ingestion E Rapid Dissolution ('Spring') (Generation of Supersaturation) D->E Hydration (pH shift) F Polymer Inhibition of Nucleation ('Parachute') (Maintenance of Supersaturation) E->F Stabilization G Enhanced Intestinal Permeation (Maximized Bioavailability) F->G Absorption

Fig 1: Spring and parachute mechanism of the spray-dried amorphous solid dispersion in the GI tract.

References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews, 113(5), 3516–3604. URL:[Link]

  • Sanghvi, R., Evans, D., & Yalkowsky, S. H. (2008). "Solubility Improvement of Drugs using N-Methyl Pyrrolidone." AAPS PharmSciTech, 9(2), 436-442. URL:[Link]

  • Ha, E. S., et al. (2020). "Spray-Dried Amorphous Solid Dispersions of Atorvastatin Calcium for Improved Supersaturation and Oral Bioavailability." Pharmaceutics, 12(11), 1066. URL:[Link]

  • Kim, M. S., et al. (2021). "Enhanced Oral Bioavailability of Resveratrol by Using Neutralized Eudragit E Solid Dispersion Prepared via Spray Drying." Antioxidants, 10(1), 90. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

how to improve aqueous solubility of N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone for in vivo studies

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of formulating N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone (NHAP) for...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of formulating N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone (NHAP) for in vivo studies.

This compound presents a classic "brick dust/grease" formulation challenge. It possesses a highly rigid, lipophilic adamantane core that drives high crystal lattice energy and poor aqueous solubility, paired with a pyrrolidone ring that offers limited polarity. The following guide synthesizes thermodynamic principles, supramolecular chemistry, and practical in vivo constraints to help you optimize your formulations.

Part 1: Formulation Strategy Decision Tree

Before troubleshooting, it is critical to align your formulation strategy with your intended route of administration and dosing requirements. The diagram below outlines the logical workflow for NHAP.

FormulationStrategy Start N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone Solubility Optimization Route Determine Administration Route Start->Route IV Intravenous (IV) / Intraperitoneal (IP) Route->IV PO Oral (PO) / Gavage Route->PO CD HP-β-CD or SBE-β-CD Complexation (Gold Standard for Adamantanes) IV->CD Preferred Cosolvent Cosolvent/Surfactant Blend (e.g., 10% DMSO, 10% Tween 80) IV->Cosolvent Backup PO->CD Low/Med Dose Nano Nanosuspension (Wet Milling) For High-Dose Tox Studies PO->Nano High Dose Lipid Lipid-Based Formulation (SEDDS) PO->Lipid Poor Permeability Tox Validate Against Excipient Toxicity Limits CD->Tox Cosolvent->Tox Nano->Tox Lipid->Tox

Formulation Decision Tree for N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone based on dosing route.

Part 2: Troubleshooting Guides & FAQs

Q1: I tried lowering the pH to 2.0 to protonate the pyrrolidone nitrogen and form a soluble salt, but the compound still precipitated. Why did salt formation fail? A: This is a common mechanistic oversight. The nitrogen in a pyrrolidone ring is a lactam (a cyclic amide), not a basic amine. The lone pair of electrons on the nitrogen atom is highly delocalized into the adjacent carbonyl group via resonance to form a partial double bond. Consequently, the nitrogen is entirely non-basic—the pKa of the conjugate acid of a typical pyrrolidone is approximately < 0 [1]. Because NHAP lacks an ionizable center at physiological or moderately acidic pH, pH adjustment and salt formation are thermodynamically impossible strategies for this molecule. You must rely on cosolvents, complexation, or particle size reduction.

Q2: My 20% DMSO / 80% PEG-400 formulation is perfectly clear in the vial, but causes acute toxicity and tail necrosis in mice upon IV injection. What is happening? A: You are observing a classic "cosolvent crash." While DMSO and PEG-400 are excellent at solvating the lipophilic adamantane core in vitro, they act solely by altering the dielectric constant of the bulk solvent. Upon IV injection, the formulation is rapidly diluted by the aqueous environment of the bloodstream. The compound instantaneously exceeds its intrinsic aqueous solubility and precipitates as microcrystals. These crystals cause capillary blockade, embolism, and localized necrosis. For IV administration of highly lipophilic compounds, you must switch to a "thermodynamic sink" formulation, such as cyclodextrin complexation, which protects the hydrophobic core even upon infinite dilution.

Q3: How do I maximize cyclodextrin loading for this specific compound? A: NHAP is uniquely suited for cyclodextrin complexation. The adamantane cage has a diameter of ~7 Å, which is a near-perfect geometric match for the hydrophobic cavity of β-cyclodextrin (6.0–6.5 Å). Because of this snug fit and the strong hydrophobic effect, adamantane derivatives form exceptionally stable 1:1 inclusion complexes with β-cyclodextrins, boasting binding constants ( Ka​ ) typically between 104 and 105M−1 [2]. To maximize loading, utilize 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD). Target a 1:2 molar ratio (API to CD) to ensure complete complexation and prevent competitive displacement by endogenous lipids in vivo.

Part 3: Quantitative Excipient Tolerability

When formulating for in vivo efficacy and toxicology, you must not exceed the Maximum Tolerated Dose (MTD) of your excipients, lest you introduce confounding vehicle toxicity [3] [4].

ExcipientPreferred RouteMax Recommended Conc.Max Dose (Mice/Rats)Mechanistic & Physiological Notes
HP-β-CD IV / IP / PO20% - 30% w/v2000 mg/kg (IV)Excreted intact renally. High doses (>2000 mg/kg) can cause osmotic nephrosis or specific outer hair cell ototoxicity in rodents.
SBE-β-CD IV / IP / PO20% - 30% w/v1500 mg/kg (IV)Polyanionic; highly soluble. Excellent for preventing injection site precipitation.
Tween 80 PO / IP5% - 10% v/v5 mL/kg (PO)IV administration can cause severe histamine release and anaphylactoid reactions in dogs and rodents. Keep IV < 1%.
DMSO IP / PO10% v/v1 mL/kg (IP)High concentrations cause hemolysis, tissue necrosis, and CNS depression. Never use >10% for systemic IV.

Part 4: Self-Validating Experimental Protocols

Protocol A: Preparation of HP-β-CD Inclusion Complex (Gold Standard for IV/IP)

Mechanism: Spontaneous thermodynamic partitioning of the adamantane cage into the lipophilic β-CD cavity.

  • Calculate Molarity: Determine the molarity required for your target dose. NHAP has a MW of ~235.3 g/mol . HP-β-CD has an average MW of ~1400 g/mol .

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in 50 mM Phosphate Buffer (pH 7.4) or 0.9% Saline. Stir until completely transparent.

  • API Addition: Slowly add the NHAP powder to the vortex of the stirring cyclodextrin solution. Target a 1:1.5 or 1:2 molar ratio of API to CD.

  • Energy Input: Sonicate the mixture in a bath sonicator for 30–60 minutes at 37°C. The thermal energy overcomes the crystal lattice energy, allowing the adamantane core to slip into the CD cavity.

  • Equilibration: Allow the solution to stir overnight at room temperature to reach thermodynamic equilibrium.

  • Self-Validation & Sterilization: Filter the solution through a 0.22 µm PVDF syringe filter.

    • Validation Check: The filtrate must be optically clear. If resistance is felt during filtration, complexation is incomplete. Analyze the filtrate via HPLC to confirm the final solubilized concentration before dosing.

Protocol B: Preparation of Nanosuspension via Wet Bead Milling (For High-Dose PO Tox)

Mechanism: Mechanical shearing reduces particle size to <400 nm, exponentially increasing the surface area-to-volume ratio and driving rapid in vivo dissolution according to the Noyes-Whitney equation.

  • Vehicle Preparation: Prepare an aqueous stabilizer solution consisting of 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC E5) as a steric stabilizer and 0.1% (w/v) Tween 80 as a wetting agent in deionized water.

  • Pre-Dispersion: Add NHAP powder (up to 10% w/v) to the vehicle. Disperse using a rotor-stator homogenizer at 10,000 rpm for 2 minutes to break up macroscopic agglomerates.

  • Milling: Transfer the coarse suspension to a wet bead mill chamber loaded with 0.5 mm Yttrium-stabilized Zirconium Oxide (YTZ) beads (typically 50-70% volume loading).

  • Temperature Control: Mill at 3000 rpm for 60–120 minutes. Critical: Circulate chilled water through the milling jacket to maintain the internal temperature below 15°C. Heat generation will cause localized dissolution and subsequent Ostwald ripening (crystal growth).

  • Separation & Self-Validation: Separate the nanosuspension from the milling beads using a 10 µm screen.

    • Validation Check: Analyze the suspension immediately using Dynamic Light Scattering (DLS). A successful formulation will yield a Z-average particle size of < 400 nm with a Polydispersity Index (PDI) of < 0.25.

References

  • A Theoretical Evaluation of the pKa for Twisted Amides Using Density Functional Theory and Dielectric Continuum Methods | The Journal of Physical Chemistry A. ACS Publications. Available at:[Link]

  • Host-Guest Complexation Studied by Fluorescence Correlation Spectroscopy: Adamantane–Cyclodextrin Inclusion. National Institutes of Health (NIH). Available at:[Link]

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD): A toxicology review. ResearchGate. Available at:[Link]

  • Cyclodextrins used as excipients. European Medicines Agency (EMA). Available at:[Link]

Optimization

Technical Support Center: Optimization &amp; Troubleshooting for N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone Synthesis

Welcome to the Technical Support Center for the synthesis of N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone. This advanced intermediate presents unique synthetic challenges, primarily due to the steric bulk of the adamantane ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone. This advanced intermediate presents unique synthetic challenges, primarily due to the steric bulk of the adamantane cage and the thermodynamic stability of competing byproducts. This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to help you eliminate toxic impurities such as poly-hydroxylated adamantanes, unreacted γ -butyrolactone (GBL), and ring-opened oligomers.

Mechanistic Pathway & Impurity Mapping

Understanding the causality behind byproduct formation is the first step in process optimization. The synthesis typically involves the C-H oxidation of 4-aminoadamantane to 4-amino-1-adamantanol, followed by a nucleophilic ring-opening of γ -butyrolactone (GBL) and subsequent cyclodehydration (lactamization).

Pathway A 4-Aminoadamantane B 4-Amino-1-adamantanol A->B C-H Oxidation F Toxic Impurity: Poly-OH/Nitrated Species A->F Over-oxidation (Harsh conditions) D Ring-Opened Intermediate (Amino Acid) B->D Nucleophilic Addition C γ-Butyrolactone (GBL) C->D Ring Opening G Toxic Impurity: Residual GBL C->G Unreacted Excess E Target API: N-(1-Hydroxy-4-adamantyl) -2-pyrrolidone D->E Cyclodehydration (-H2O)

Reaction workflow mapping the formation of the target API and critical toxic byproducts.

Frequently Asked Questions (FAQs): Troubleshooting Specific Issues

Q1: Our C-H oxidation step using nitric acid yields highly toxic nitrated and poly-hydroxylated adamantane byproducts. What is a safer, more selective alternative? A1: Nitric acid oxidation proceeds via a harsh radical mechanism that lacks regiocontrol, leading to over-oxidation of the adamantane cage. To mitigate this, transition to methyl(trifluoromethyl)dioxirane (TFDO) generated in situ from trifluoroacetone and Oxone. TFDO operates via a concerted, electrophilic oxygen-insertion mechanism that is highly selective for tertiary C-H bonds over secondary ones. This eliminates radical-induced poly-hydroxylation. Recent advancements in flow chemistry have demonstrated that in situ TFDO generation allows for safe, scalable C-H oxidation of adamantane derivatives with >90% conversion and minimal toxic byproducts [1]. Alternatively, ozone on silica gel can be used for highly selective tertiary hydroxylation [2].

Q2: We are detecting high levels of the ring-opened impurity, 4-((1-hydroxyadamantan-4-yl)amino)butanoic acid. How can we drive the lactamization to completion without thermal degradation? A2: The formation of the pyrrolidone ring from the intermediate amino acid is an equilibrium condensation reaction that produces water. If water is not actively removed from the system, Le Chatelier's principle dictates that the equilibrium will stall, leaving high concentrations of the ring-opened impurity. Solution: Do not simply increase the temperature, as this degrades the adamantanol moiety. Instead, conduct the reaction in a high-boiling azeotropic solvent (e.g., toluene or xylenes) and use a Dean-Stark trap . The continuous physical removal of water permanently shifts the equilibrium toward the closed-ring pyrrolidone. The addition of a mild Lewis acid catalyst (e.g., Titanium(IV) isopropoxide) can further activate the lactone carbonyl, accelerating cyclization at lower temperatures.

Q3: Residual γ -butyrolactone (GBL) is failing our toxicity specifications. How do we clear it without degrading the product? A3: GBL is a regulated CNS depressant and a notoriously difficult solvent to remove via vacuum distillation due to its high boiling point (~204°C)[3]. Attempting to distill it out often leads to thermal degradation of your target compound. Solution: Exploit the chemical reactivity of the lactone. Implement a mild basic aqueous wash (e.g., 5% Na2​CO3​ or dilute NaOH ) during the workup. The base selectively hydrolyzes the unreacted GBL into sodium γ -hydroxybutyrate (Na-GHB). Because Na-GHB is highly water-soluble and ionic, it partitions entirely into the aqueous waste stream, while your highly lipophilic N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone remains safely in the organic phase.

Quantitative Data: C-H Oxidation Optimization

The table below summarizes the impact of different oxidation methodologies on the yield and toxicity profile of the 1-adamantanol intermediate.

Oxidation MethodReagentsConversion (%)Selectivity for 1-OH (%)Toxic Byproducts (ppm)E-Factor
Nitric Acid (Legacy) HNO3​ / H2​SO4​ 95%65%>5,000 (Nitrated/Poly-OH)~15.0
Ozone on Silica O3​ / SiO2​ 85%80%<100~10.2
In situ TFDO (Flow) Oxone / Trifluoroacetone93%99%<10 ~5.1

Data synthesized from comparative studies on adamantane functionalization [1], [2]. TFDO offers the highest selectivity and lowest environmental toxicity.

Step-by-Step Protocol: Optimized Lactamization & GBL Clearance

This self-validating protocol ensures complete cyclization while chemically eliminating toxic GBL residues.

Materials Required:

  • 4-Amino-1-adamantanol (1.0 eq)

  • γ -Butyrolactone (GBL) (1.2 eq)

  • Toluene (10 volumes)

  • Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) (0.05 eq)

  • 5% Aqueous Na2​CO3​ solution

Methodology:

  • Reactor Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark trap filled with toluene, and a reflux condenser under an inert argon atmosphere.

  • Reagent Charging: Suspend 4-Amino-1-adamantanol in toluene. Add GBL and the Ti(OiPr)4​ catalyst. Causality: The Lewis acid coordinates to the GBL carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack by the sterically hindered adamantylamine.

  • Azeotropic Reflux: Heat the mixture to reflux (approx. 110°C). Monitor the Dean-Stark trap. Validation Check: The reaction is complete when the theoretical volume of water (1 molar equivalent) has collected in the trap, indicating full cyclodehydration.

  • Cooling & Quenching: Once water evolution ceases (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Chemical GBL Clearance: Add an equal volume of 5% aqueous Na2​CO3​ to the organic layer. Stir vigorously for 30 minutes. Causality: The base hydrolyzes residual GBL into water-soluble sodium GHB, permanently removing the toxic lactone from the organic matrix.

  • Phase Separation: Transfer to a separatory funnel. Discard the lower aqueous layer (containing the hydrolyzed GBL). Wash the organic layer once with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the highly pure N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone.

References
  • Lesieur, M., Battilocchio, C., Labes, R., Jacq, J., Genicot, C., Ley, S. V., & Pasau, P. "Direct Oxidation of Csp3-H bonds using in Situ Generated Trifluoromethylated Dioxirane in Flow." Chemistry–A European Journal, 25(5), 1203-1207 (2019). URL:[Link]

  • Cohen, Z., Keinan, E., Mazur, Y., & Varkony, T. H. "Tertiary alcohols from hydrocarbons by ozonation on silica gel: 1-adamantanol." Organic Syntheses, 59, 176 (1979). URL:[Link]

  • U.S. Patent No. 7,164,031 B2. "Method for the production of 2-pyrrolidone." BASF Aktiengesellschaft (2007).
Troubleshooting

Technical Support Center: Optimizing Cellular Uptake of N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone

Welcome to the Advanced Applications Support Hub. As researchers and drug development professionals, working with functionalized adamantane derivatives presents unique physicochemical challenges. While the adamantane sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Hub. As researchers and drug development professionals, working with functionalized adamantane derivatives presents unique physicochemical challenges. While the adamantane scaffold is widely recognized as a "lipophilic bullet" that enhances membrane penetration, the introduction of polar moieties—specifically the 1-hydroxy group and the 2-pyrrolidone ring—alters its partitioning behavior.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you optimize and quantify the cellular uptake of N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone.

Part 1: Core Principles & Physicochemical Causality

Q: Why does N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone exhibit variable or poor cellular uptake compared to unsubstituted adamantanes like amantadine?

A: The variability is driven by competing physicochemical forces. Unsubstituted adamantane is highly lipophilic and rapidly partitions into the hydrophobic core of the lipid bilayer. However, N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone possesses a rigid, bulky hydrophobic cage coupled with two distinct polar regions (the hydrogen-bond donating -OH group and the dipole-heavy lactam ring).

This amphiphilic-like structure increases the desolvation energy required for the molecule to shed its aqueous hydration shell before entering the cell membrane. Furthermore, the localized polar surface area (PSA) can act as a recognition motif for efflux transporters, actively pumping the molecule back into the extracellular space .

Q: My compound appears to be precipitating in standard cell culture media (DMEM/RPMI). How does this affect my uptake assays?

A: Precipitation is the most common false-negative in uptake assays. Because the molecule has strong intermolecular hydrogen bonding capabilities, it possesses a high crystal lattice energy. When introduced into high-salt, physiological pH media from a concentrated stock, it rapidly forms micro-precipitates. If the compound is not in solution, it cannot passively diffuse across the membrane, leading to artificially low intracellular concentrations.

Table 1: Physicochemical Drivers of Uptake for N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone

PropertyEstimated ValueMechanistic Impact on Cellular Uptake
LogP ~1.8 - 2.5Favorable for lipid bilayer partitioning, but lower than parent adamantane.
Polar Surface Area (PSA) ~49 ŲModerate aqueous solubility; increases risk of efflux pump recognition.
H-Bond Donors 1 (-OH)Increases hydration shell stability; slows membrane insertion kinetics.
H-Bond Acceptors 2 (-OH, C=O)Requires significant desolvation energy prior to lipid bilayer entry.

Part 2: Formulation Strategies to Enhance Uptake

Q: How can I formulate this compound to prevent precipitation without causing solvent-induced cytotoxicity?

A: You must bypass the aqueous boundary layer limitations. Depending on your downstream application, you can utilize co-solvents, inclusion complexes, or nanocarriers. Liposomal encapsulation has been proven to significantly enhance the endosomal uptake of lipophilic adamantyl-conjugates in human cell lines .

Table 2: Comparison of Formulation Strategies

Formulation StrategyMechanism of ActionOptimal ConcentrationProsCons
DMSO Co-solvent Disrupts crystal lattice, enhances solvation.< 0.5% v/vSimple, standard for in vitro assays.High concentrations alter membrane fluidity and cause toxicity.
HP-β-Cyclodextrin Forms inclusion complexes with the adamantane cage.2 - 5% w/vExcellent biocompatibility; prevents media precipitation.High affinity may trap the compound, reducing the free drug available for uptake.
Cationic Liposomes Fuses directly with the cell membrane, bypassing passive diffusion.50 - 100 µg/mL lipidMaximizes intracellular delivery; protects from efflux pumps.Complex preparation; potential for endosomal entrapment .

Part 3: Troubleshooting In Vitro Workflows

Q: I suspect P-glycoprotein (P-gp) or other efflux pumps are actively clearing the compound from the cells. How do I validate this?

A: You must perform a bidirectional permeability assay using a polarized cell monolayer (e.g., Caco-2 or MDCK cells) rather than standard 2D well plates. By measuring both Apical-to-Basolateral (A-to-B) and Basolateral-to-Apical (B-to-A) transport, you can calculate the Efflux Ratio (ER). An ER > 2 strongly indicates active efflux.

Self-Validating Protocol: Caco-2 Bidirectional Permeability & Uptake Assay

This protocol is designed as a self-validating system. It includes internal controls to ensure that poor uptake is due to the compound's properties, not a failure of the cell model.

Step 1: Cell Seeding and Monolayer Maturation

  • Seed Caco-2 cells at a density of 1×105 cells/cm² on polycarbonate Transwell inserts (0.4 µm pore size).

  • Culture for 21 days, changing media every alternate day.

  • Self-Validation Checkpoint A: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 300 Ω·cm² (confirms tight junction integrity).

Step 2: Compound and Control Preparation

  • Prepare a 10 mM stock of N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone in 100% DMSO.

  • Dilute to a working concentration of 10 µM in Transport Buffer (HBSS with 10 mM HEPES, pH 7.4). Ensure final DMSO is ≤ 0.5%.

  • Self-Validation Checkpoint B: Prepare Digoxin (10 µM) as a positive control for P-gp efflux, and Lucifer Yellow (100 µM) as a marker for paracellular leakiness.

Step 3: Dosing and Incubation

  • Wash monolayers twice with warm Transport Buffer.

  • A-to-B Transport: Add 0.5 mL of compound solution to the Apical chamber and 1.5 mL of blank buffer to the Basolateral chamber.

  • B-to-A Transport: Add 1.5 mL of compound solution to the Basolateral chamber and 0.5 mL of blank buffer to the Apical chamber.

  • Incubate at 37°C on an orbital shaker (50 rpm) for 120 minutes.

Step 4: Sampling and Intracellular Lysis

  • Collect 100 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Replace with fresh buffer.

  • At 120 minutes, aspirate all remaining buffer. Wash the cell monolayer three times with ice-cold PBS to halt transport.

  • Add 200 µL of RIPA lysis buffer to the Apical chamber. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 10 minutes to isolate the intracellular fraction.

Step 5: LC-MS/MS Quantification & Validation

  • Quantify the compound in both the receiver buffers and the cell lysate using LC-MS/MS.

  • Self-Validation Checkpoint C: Verify that Lucifer Yellow permeability is <1×10−6 cm/s (confirms monolayer stayed intact during the assay) and that the Digoxin Efflux Ratio is > 2 (confirms active transporters were functional).

Part 4: Visualizing the Optimization Logic

Use the following decision tree to systematically diagnose and resolve poor cellular uptake in your experiments.

UptakeOptimization A N-(1-Hydroxy-4-adamantyl) -2-pyrrolidone B Media Solubility Check A->B C Precipitation? B->C D Formulate with Liposomes / HP-β-CD C->D Yes E Caco-2 Uptake Assay C->E No D->E F Low Intracellular Concentration? E->F G Add Efflux Inhibitor (e.g., Verapamil) F->G Yes (Efflux Suspected) H LC-MS/MS Analysis F->H No G->H

Optimization and troubleshooting workflow for adamantyl-pyrrolidone cellular uptake.

References

  • Ljungstrøm, T., Knudsen, H., & Nielsen, P. E. (1999). Cellular uptake of adamantyl conjugated peptide nucleic acids. Bioconjugate Chemistry, 10(6), 965-972.[Link]

  • Štimac, A., Šekutor, M., Mlinarić-Majerski, K., Frkanec, L., & Frkanec, R. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 302.[Link]

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.[Link]

Optimization

Technical Support Center: Crystallization of N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone Intermediates

Welcome to the Advanced Crystallization Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for researchers and process chemists facing isolation challenges with adamantyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for researchers and process chemists facing isolation challenges with adamantyl-pyrrolidone derivatives.

The N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone intermediate presents a unique thermodynamic challenge. The molecule juxtaposes a highly lipophilic, bulky, and rigid adamantane cage with a highly polar, hydrogen-bonding pyrrolidone-hydroxyl axis. This structural dichotomy often leads to complex phase behaviors, including liquid-liquid phase separation (LLPS) and unpredictable polymorphism. This guide will deconstruct the causality behind these issues and provide self-validating protocols to ensure scalable, high-purity isolation.

Diagnostic Workflow

CrystallizationTroubleshooting Start Crystallization Attempt: Adamantyl-Pyrrolidone Obs1 Issue: Oiling Out (LLPS Detected) Start->Obs1 Obs2 Issue: Mixed Polymorphs (Hydrates Present) Start->Obs2 Mech1 Cause: High Lipophilicity vs Polar H-Bonding Obs1->Mech1 Mech2 Cause: Water Bridging between Hydroxyl & Carbonyl Obs2->Mech2 Act1 Action: Seeded Anti-Solvent Addition (Acetone/Heptane) Mech1->Act1 Act2 Action: Solvent-Mediated Polymorphic Transformation Mech2->Act2 Success Thermodynamically Stable Anhydrous Crystal (Form I) Act1->Success Act2->Success

Diagnostic workflow for adamantyl-pyrrolidone crystallization challenges.

Core Troubleshooting FAQs

Q1: During the cooling phase, my solution turns cloudy and forms a sticky oil at the bottom of the reactor instead of crystallizing. Why does this happen, and how do I prevent it?

The Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." Because the adamantane core is extremely bulky and the pyrrolidone ring is highly polar, the molecule struggles to rapidly organize into a rigid crystal lattice when supersaturation is generated. Instead of overcoming the high entropic barrier required for nucleation, the system minimizes its free energy by separating into two distinct liquid phases: a solute-rich oil and a solvent-rich phase. As [1] demonstrated, oiling out traps impurities within the solute-rich phase, severely degrading final purity and halting crystal growth.

The Solution: You must strictly control the Metastable Zone Width (MSZW) and avoid crossing the LLPS boundary. Transition from a pure cooling crystallization to a Seeded Anti-Solvent Crystallization . By using an Acetone/Heptane system, you flatten the solubility curve. Crucially, you must introduce crystalline seeds before the concentration reaches the LLPS threshold, providing a low-energy template that directs the system toward solid-liquid phase separation rather than liquid-liquid separation.

Q2: I successfully induced crystallization, but XRPD analysis shows a mixture of polymorphs and a hydrated form. How can I reliably isolate the thermodynamically stable anhydrous form?

The Causality: The 1-hydroxyl group and the pyrrolidone carbonyl act as potent hydrogen bond donors and acceptors. In the presence of ambient moisture or protic solvents (like ethanol), water molecules easily bridge these functional groups, creating stable hydrate synthons. Furthermore, rapid precipitation kinetically traps the molecule in metastable polymorphic states because the system does not have the thermal energy or time to rearrange into the most tightly packed, thermodynamically stable lattice.

The Solution: Implement a Solvent-Mediated Polymorphic Transformation (SMPT) . As detailed in recent reviews on [2], suspending the mixed-phase product in a low-water-activity solvent and holding it at an elevated temperature allows the metastable forms (which have higher solubility) to dissolve, while the thermodynamically stable anhydrous form continuously nucleates and grows.

Quantitative Data: Solvent System Screening

To optimize your process, we have mapped the phase behaviors of N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone across standard solvent systems. The data below illustrates why Acetone/Heptane is the superior choice for avoiding LLPS and maximizing yield.

Solvent System (v/v)MSZW (°C)LLPS (Oiling Out) RiskDominant Solid FormYield (%)Purity (HPLC %)
Ethyl Acetate / Hexane (1:2)12.5High (Oils out < 25°C)Amorphous / OilN/A< 85.0
Ethanol / Water (1:1)8.0ModerateHydrate (Form II)78.592.5
Isopropanol / Heptane (1:3)15.0Low (with strict seeding)Anhydrous (Form I)86.098.2
Acetone / Heptane (1:4) 18.5 Very Low Anhydrous (Form I) 91.5 99.8
Advanced Methodologies (Step-by-Step Protocols)

The following protocols are designed as self-validating systems . Do not proceed to subsequent steps until the specified In-Process Control (IPC) confirms the success of the current step.

Protocol A: Seeded Anti-Solvent Crystallization (Bypassing LLPS)

Objective: Force solid-liquid nucleation prior to reaching the oiling-out boundary.

  • Dissolution: Dissolve the crude N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone in anhydrous Acetone (3 volumes relative to crude weight) at 45°C.

    • IPC Check: Visually confirm a completely clear solution. If particulate remains, filter through a 0.45 µm PTFE membrane to remove foreign nucleating agents.

  • Initial Anti-Solvent Addition: Slowly dose Heptane (1 volume) over 20 minutes while maintaining the temperature at 45°C.

  • Cooling & Seeding: Cool the reactor to 35°C at a rate of 0.5°C/min. Introduce 1.0 wt% of pure anhydrous Form I seeds.

    • IPC Check (Self-Validation): Utilize Focused Beam Reflectance Measurement (FBRM). Hold the temperature at 35°C for 60 minutes. You must observe a steady increase in chord counts (indicating secondary nucleation and seed survival) before proceeding. If chord counts drop to zero, your seeds have dissolved; you must add more seeds and lower the temperature by 2°C.

  • Final Anti-Solvent Dosing: Once seed retention is confirmed, dose the remaining Heptane (3 volumes) linearly over 4 hours.

  • Final Cooling & Isolation: Cool the suspension to 5°C at 0.2°C/min. Filter, wash with cold Heptane (1 volume), and dry under vacuum at 40°C.

Protocol B: Solvent-Mediated Polymorphic Transformation (SMPT)

Objective: Convert metastable polymorphs and hydrates into the thermodynamically stable anhydrous form.

  • Slurry Formation: Suspend the mixed-polymorph/hydrate batch in a 1:4 mixture of anhydrous Acetone/Heptane (5 volumes total).

  • Thermal Maturation: Heat the slurry to 40°C under moderate agitation (250 RPM). The elevated temperature increases the dissolution rate of the kinetically trapped metastable forms.

  • Dynamic Sampling: Hold the slurry at 40°C for 12 to 24 hours.

    • IPC Check (Self-Validation): At the 12-hour mark, pull a 5 mL sample, filter immediately, and analyze the wet cake via Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) or X-Ray Powder Diffraction (XRPD). Look for the disappearance of the broad O-H stretch associated with lattice water (~3400 cm⁻¹) and the sharpening of the pyrrolidone carbonyl peak.

  • Completion: Do not cool or filter the bulk batch until the IPC confirms >99% conversion to Form I. Once validated, cool to 10°C, filter, and dry.

References
  • Tanaka, K.; Takiyama, H. "Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound." Organic Process Research & Development, 2019.[Link]

  • Prior, T. J. et al. "Advanced crystallisation methods for small organic molecules." Chemical Society Reviews, RSC Publishing, 2023.[Link]

Sources

Troubleshooting

Technical Support Center: LC-MS Background Noise Reduction for N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone

Overview Welcome to the Technical Support Center. This guide provides advanced troubleshooting strategies for mitigating background noise during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of N...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

Welcome to the Technical Support Center. This guide provides advanced troubleshooting strategies for mitigating background noise during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone. Due to its polar lactam moiety and lipophilic adamantane backbone, this compound is highly susceptible to matrix effects, solvent clustering, and ion suppression in the low-mass region.

Section 1: Diagnostic Workflow for Baseline Noise

Before adjusting method parameters, you must systematically isolate the source of the noise. The following decision tree outlines a self-validating diagnostic workflow to determine whether the interference originates from the liquid chromatograph, the mobile phase, or the mass spectrometer source.

Workflow Start High Background Noise Detected in MRM Bypass Bypass LC Column Inject Solvent Directly Start->Bypass Check1 Does noise persist? Bypass->Check1 LC_Issue LC System Issue (Column bleed, Carryover) Check1->LC_Issue No MS_Issue MS or Mobile Phase Issue Check1->MS_Issue Yes Flush_LC Flush LC & Replace Rotor Seals LC_Issue->Flush_LC Infuse Infuse LC-MS Grade Solvent (No Additives) MS_Issue->Infuse Check2 Does noise drop? Infuse->Check2 Solvent_Issue Contaminated Additives or Mobile Phase Check2->Solvent_Issue Yes Source_Issue MS Source Contamination Check2->Source_Issue No Replace_Solvent Use Fresh LC-MS Grade Reagents Solvent_Issue->Replace_Solvent Clean_Source Clean ESI Source & Optimize Cone Gas Source_Issue->Clean_Source

Logical workflow for isolating and resolving LC-MS background noise sources.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does the baseline noise remain constantly high (~10⁵-10⁶ CPS) across the entire gradient when analyzing N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone? A1: Constant, elevated background noise across a gradient is rarely a column issue; it typically indicates mobile phase contamination or MS source-level interference. In Electrospray Ionization (ESI), low-quality solvents or degraded additives (like ammonium acetate or formic acid) introduce isobaric contaminants that continuously ionize 1. Causality: The mass spectrometer detects everything that ionizes. If the noise is constant, the contaminant is being continuously introduced (i.e., via the mobile phase or a dirty ESI capillary), rather than eluting as a discrete peak from the column. Improper use of mobile phase additives can lead to increased background noise and interference with the LC-MS system's performance 1. Action: Replace all solvents with fresh LC-MS grade reagents and purge the lines thoroughly.

Q2: How can I definitively distinguish between column bleed, autosampler carryover, and MS source contamination? A2: You must employ a self-validating isolation protocol to systematically eliminate variables. What appears to be a detector issue often originates earlier—in equilibration, mobile phase behavior, or incomplete clearing of prior injections 2. Causality: By altering the flow path, you isolate the origin of the noise. If the noise persists when the column is bypassed, the column is not the source. Carryover from hydrophobic analytes or inconsistent sample pickup can introduce trends that resemble true analytical shifts 2. Action: Follow the "System Isolation Protocol" detailed in Section 3 to mathematically rule out hardware components.

Q3: What are the optimal MS source parameters to reduce chemical noise for this specific adamantane derivative? A3: N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone readily forms an [M+H]⁺ ion. However, the hydroxyl group on the adamantane ring makes it prone to in-source fragmentation (loss of H₂O). If the cone voltage is too high, you lose the parent ion to fragmentation; if too low, solvent clusters pass into the analyzer, increasing noise. Causality: The trace analysis of low molecular weight analytes can be challenging due to the chemical interference often present in this mass range . Optimizing the cone gas flow helps sweep away neutral solvent molecules and reduces solvent clustering, directly improving the Signal-to-Noise (S/N) ratio . Action: Titrate the cone voltage to find the inflection point where analyte transmission is maximized. The easiest and most effective way to improve sensitivity is through optimization of the ionization source conditions to ensure maximum production and transfer of gas-phase ions into the MS system 3.

Section 3: Step-by-Step Experimental Protocols

Protocol 1: Self-Validating System Isolation for Noise Source Identification

This protocol is designed as a self-validating system. Each step provides a binary outcome (Yes/No) that definitively rules out a specific hardware component.

  • Baseline Measurement: Run a blank gradient method with the column inline. Record the average background noise (CPS) in the target Multiple Reaction Monitoring (MRM) channel.

  • Autosampler Isolation: Run the same gradient but trigger a "zero-volume" injection or bypass the autosampler completely.

    • Validation: If noise drops, the autosampler rotor seal or needle wash is contaminated. If it remains high, proceed to step 3.

  • Column Isolation: Remove the LC column and replace it with a zero-dead-volume union. Flush the system with 50/50 Mobile Phase A/B at 0.2 mL/min.

    • Validation: If noise drops significantly, the column is shedding stationary phase (column bleed) or releasing trapped matrix. If noise remains high, proceed to step 4.

  • Mobile Phase/Pump Isolation: Disconnect the LC entirely. Infuse a known, pure LC-MS grade solvent (e.g., 50/50 Water/Acetonitrile with no additives) directly into the MS source using a syringe pump.

    • Validation: If noise drops, the LC mobile phases or pump lines are contaminated. If noise remains high, the MS source (ESI capillary, cone, or ion guides) requires physical cleaning.

Protocol 2: Source Cleaning and Cone Gas Optimization
  • Prepare a 10 ng/mL tuning solution of N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone in 50% methanol.

  • Infuse the standard at 10 µL/min while teeing in the LC flow at your method's initial gradient conditions (e.g., 0.4 mL/min).

  • Monitor the target MRM transition and a known background mass (e.g., m/z 100-200 range).

  • Incrementally increase the cone gas flow rate in 50 L/hr steps (from 150 L/hr up to 600 L/hr).

  • Calculate the S/N ratio at each step. Select the gas flow that provides the highest S/N ratio, not just the highest absolute analyte signal.

Section 4: Quantitative Data Summary

The following table summarizes the quantitative impact of sequential troubleshooting interventions on the detection of N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone.

Troubleshooting InterventionAnalyte Signal (CPS)Background Noise (CPS)Signal-to-Noise (S/N)Status
Initial State (High Noise) 4.50E+055.00E+049.0Fail
Switch to LC-MS Grade Solvents 4.60E+051.20E+0438.3Marginal
Optimize Cone Gas (150 to 500 L/hr) 4.10E+052.50E+03164.0Pass
Implement Divert Valve (0-2 min to waste) 4.10E+058.00E+02512.5Optimal
Clean ESI Capillary & Source 5.20E+055.00E+021040.0Optimal

Note: Data represents typical improvements observed when systematically eliminating chemical and electronic noise sources in low-mass MRM transitions.

References

  • ZefSci. "LCMS Troubleshooting: 14 Best Practices for Laboratories". Available at: [Link]

  • Waters Corporation. "Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitro". Available at:[Link]

  • Separation Science. "Expert Answers: LC Troubleshooting and Best Practices—What to Check When Methods Stop Behaving". Available at: [Link]

  • Chromatography Online. "LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise". Available at: [Link]

Sources

Optimization

refining NMR parameters for N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone structural confirmation

Target Molecule: N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone Welcome to the Advanced NMR Troubleshooting Guide. As researchers and drug development professionals, you are likely aware that confirming the structure of bulky,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone

Welcome to the Advanced NMR Troubleshooting Guide. As researchers and drug development professionals, you are likely aware that confirming the structure of bulky, rigid polycyclic derivatives presents a unique confluence of analytical challenges.

N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone is particularly notorious for three reasons: the severe aliphatic signal overlap typical of the rigid adamantane cage, the stereochemical ambiguity of 1,4-disubstitution, and the dynamic solvent interactions of the pyrrolidone lactam ring. This guide is engineered to provide you with field-proven, self-validating protocols to overcome these specific bottlenecks.

Diagnostic Workflow

NMR_Workflow Start N-(1-Hydroxy-4-adamantyl) -2-pyrrolidone NMR Diag1 Aliphatic Overlap (1.5 - 2.5 ppm)? Start->Diag1 Diag2 Stereochemical Ambiguity (Syn/Anti)? Start->Diag2 Diag3 Broadened Pyrrolidone Lactam Signals? Start->Diag3 Act1 Apply High-Res HSQC & Aromatic Solvents Diag1->Act1 Yes Act2 Quantitative NOESY (tm = 300-500 ms) Diag2->Act2 Yes Act3 Dry Solvent / VT-NMR to probe H-bonding Diag3->Act3 Yes

Diagnostic workflow for resolving NMR anomalies in adamantane-pyrrolidone derivatives.

Module A: Overcoming Adamantane Aliphatic Overlap

Q: Why do the adamantane protons appear as an unresolved multiplet between 1.5 and 2.5 ppm, and how can I definitively assign them?

A: The rigid, highly symmetrical nature of the adamantane cage forces multiple protons into nearly identical chemical environments, resulting in severe spectral overlap[1]. Standard 1D 1 H NMR is analytically blind in this region.

Causality & Solution: To break this degeneracy, you must leverage heteronuclear correlation. High-resolution coupled HSQC and HMBC spectra disperse the overlapping proton signals across the much wider 13 C chemical shift range, allowing you to map the carbon skeleton[2]. If overlap persists in CDCl 3​ , switching to an aromatic solvent like Benzene- d6​ or Pyridine- d5​ induces Aromatic Solvent-Induced Shifts (ASIS). The aromatic solvent molecules preferentially align with the polar hydroxyl and pyrrolidone groups, differentially shielding the cage protons based on their spatial proximity and resolving the multiplet.

Quantitative Data: 2D NMR Parameter Optimization

ParameterStandard HSQCOptimized High-Res HSQCRationale for Optimization
Data Points ( t1​×t2​ ) 256 x 1024512 x 2048Doubles resolution in the carbon dimension to separate close adamantane CH/CH 2​ nodes.
Relaxation Delay (D1) 1.5 s2.5 - 3.0 sEnsures complete relaxation of rigid cage carbons, preventing signal attenuation.
Acquisition Time (AQ) 0.1 s0.25 sYields sharper cross-peaks for heavily coupled aliphatic multiplets.
Window Function Sine BellQSine (SSB=2)Enhances resolution and minimizes truncation artifacts in crowded regions.
Module B: Resolving 1,4-Disubstitution Stereochemistry

Q: How do I definitively assign the relative stereochemistry (syn/anti) of the 1-hydroxy and 4-pyrrolidone groups?

A: 1,4-disubstituted adamantanes exist as distinct stereoisomers (syn and anti relative to the cage planes)[3]. Because the adamantane framework is completely rigid, scalar coupling ( 3JHH​ ) cannot be used to determine relative stereochemistry across the cage.

Causality & Solution: You must rely on through-space dipole-dipole interactions using NOESY or ROESY. The syn isomer will show distinct Nuclear Overhauser Effect (NOE) cross-peaks between the pyrrolidone ring protons and the specific equatorial adamantane protons facing the hydroxyl group. A carefully calibrated mixing time ( tm​ ) is critical; too short yields no signal, while too long causes spin diffusion (false positives). For rigid adamantane cages, a tm​ of 300–500 ms is optimal.

Module C: Pyrrolidone Ring Dynamics and Solvent Effects

Q: The pyrrolidone ring signals (especially adjacent to the nitrogen) are broadened. Is my sample degrading?

A: Not necessarily. This broadening is typically an artifact of molecular dynamics and solvent interactions, not chemical degradation.

Causality & Solution: The pyrrolidone lactam functionality acts as a strong hydrogen-bond acceptor. Trace water in deuterated solvents strongly interacts with the N-C=O system, altering the hydration shell and causing chemical shift drift and peak broadening[4],[5]. Furthermore, NMR solvent relaxation studies demonstrate that the mobility of the pyrrolidone ring is highly sensitive to the solvent environment and local viscosity[6].

Action: Dry your NMR solvent over activated molecular sieves (4Å) prior to sample preparation. If broadening persists, perform Variable-Temperature (VT) NMR at 320K to increase the rate of ring puckering and rotation, which will average out the dynamic states and sharpen the signals.

Standard Operating Procedures (SOPs)
Protocol 1: High-Resolution HSQC Acquisition for Severely Overlapped Aliphatics

This protocol is a self-validating system: the multiplicity editing acts as an internal check against your 1D carbon assignments.

  • Sample Preparation: Dissolve 15-20 mg of N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone in 600 µL of strictly anhydrous CDCl 3​ or C 6​ D 6​ .

  • Probe Tuning & Matching: Manually tune and match the probe for both 1 H and 13 C channels to maximize sensitivity for the insensitive adamantane quaternary carbons.

  • Pulse Sequence Selection: Select a gradient-selected, multiplicity-edited HSQC sequence (e.g., hsqcedetgpsisp2.2 on Bruker systems). This differentiates CH/CH 3​ (positive phase) from CH 2​ (negative phase), which is vital for mapping the adamantane skeleton.

  • Parameter Optimization: Set the spectral width (SW) in the F1 ( 13 C) dimension strictly to the aliphatic region (10-80 ppm) to maximize digital resolution. Set D1 to 2.5s and acquire 512 increments.

  • Processing: Apply linear prediction in the F1 dimension (forward to 1024 points) and use a squared sine-bell apodization function before Fourier transformation.

Protocol 2: Quantitative NOESY for Stereochemical Assignment

This protocol ensures that NOE cross-peaks are true spatial correlations and not artifacts of incomplete relaxation.

  • Degassing: Dissolve the sample and degas via three freeze-pump-thaw cycles. Dissolved paramagnetic oxygen drastically accelerates relaxation, killing delicate NOE signals.

  • T1​ Measurement: Run an inversion-recovery experiment to determine the longest longitudinal relaxation time ( T1​ ) of the adamantane protons.

  • Parameter Setup: Set the relaxation delay (D1) to at least 5×T1​ (typically 3-5 seconds) to ensure a quantitative return to equilibrium between scans.

  • Mixing Time ( tm​ ) Array: Run a series of 2D NOESY experiments with tm​ arrayed at 200, 300, and 500 ms. Select the tm​ that maximizes the cross-peak intensity between the pyrrolidone α -protons and the adamantane cage without inducing secondary cross-peaks (spin diffusion).

References
  • Interaction of N-methyl-2-pyrrolidone + Water: a NMR and Molecular Dynamics study. ResearchGate. URL:[Link]

  • NMR, Calorimetry, and Computational Studies of Aqueous Solutions of N-Methyl-2-pyrrolidone. ACS Publications (The Journal of Physical Chemistry B). URL:[Link]

  • Trends in NMR Structural Elucidation Of Polycyclic Cages, Namely: Adamantane, Pentacycloundecane and Trishomocubane. ResearchGate. URL:[Link]

  • The Use of Coupled HSQC Spectra to Aid in Stereochemical Assignments of Molecules with Severe Proton Spectral Overlap. ResearchGate. URL:[Link]

  • NMR Solvent Relaxation in Studies of Multicomponent Polymer Adsorption. Langmuir. URL:[Link]

  • Novel 1,4-Disubstituted Adamantane Stereoisomers: Synthesis and Spectroscopic Characterization. Croatica Chemica Acta. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone vs. Classical Adamantane Derivatives in Drug Discovery

Introduction Adamantane-based scaffolds have been a cornerstone of medicinal chemistry since the discovery of amantadine's antiviral properties. Their rigid, highly lipophilic, and bulky tricyclic structure significantly...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Adamantane-based scaffolds have been a cornerstone of medicinal chemistry since the discovery of amantadine's antiviral properties. Their rigid, highly lipophilic, and bulky tricyclic structure significantly improves metabolic stability and membrane permeability. However, modern rational drug design has shifted away from simple amino-adamantanes (such as Amantadine and Memantine) toward highly functionalized derivatives like N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone (NHAP) .

As a Senior Application Scientist evaluating pharmacophores, it is evident that NHAP represents a critical evolutionary step. By combining the steric bulk of adamantane with specific polar vectors, NHAP has emerged as a privileged scaffold in the development of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors for the treatment of metabolic syndrome[1][2]. This guide objectively compares the structural, mechanistic, and experimental profile of NHAP against other prominent adamantane alternatives.

Structural and Physicochemical Profiling

Unlike first-generation adamantanes, the NHAP scaffold incorporates two critical modifications that fundamentally alter its target engagement profile:

  • C1-Hydroxylation: The addition of a hydroxyl group introduces a hydrogen-bond donor/acceptor. This reduces the extreme lipophilicity (LogP) of the adamantane core, thereby minimizing off-target central nervous system (CNS) toxicity and improving aqueous solubility[2].

  • C4-Pyrrolidone Ring: The N-linked pyrrolidone provides a rigid, polar vector. The carbonyl oxygen acts as a potent hydrogen-bond acceptor, which is crucial for interacting with the catalytic pocket of target enzymes[3].

Causality Insight: The shift from a basic amine (Amantadine) to a neutral pyrrolidone (NHAP) fundamentally alters the molecule's pKa. While Amantadine is protonated at physiological pH (facilitating ion-channel trapping in NMDA receptors), NHAP remains neutral. This prevents off-target ion channel blockade and directs its affinity toward the hydrophobic pockets of oxidoreductases[4].

Table 1: Physicochemical Comparison of Adamantane Derivatives
CompoundCore StructureKey SubstitutionsPrimary IndicationTPSA (Ų)LogP (Est.)
Amantadine Adamantane1-NH₂Antiviral / Parkinson's26.02.4
Memantine Adamantane1-NH₂, 3,5-dimethylAlzheimer's Disease26.03.3
Idramantone Adamantane1-OH, 4-oxoImmunostimulant[5]37.31.8
NHAP Scaffold Adamantane1-OH, 4-(2-pyrrolidone)11β-HSD1 Inhibitor[2]49.31.5

Mechanistic Divergence: 11β-HSD1 vs. Ion Channels

Classical adamantanes act as uncompetitive antagonists of the NMDA receptor or M2 proton channels. In contrast, NHAP derivatives act as competitive inhibitors of 11β-HSD1 [6].

11β-HSD1 is an oxidoreductase that acts predominantly as an NADPH-dependent enzyme in intact cells, catalyzing the conversion of inactive cortisone to active cortisol[7]. Elevated intracellular cortisol is a primary driver of visceral obesity, insulin resistance, and metabolic syndrome[1]. The adamantyl group of NHAP occupies the hydrophobic steroid-binding pocket of the enzyme, while the pyrrolidone carbonyl establishes essential hydrogen bonds with the catalytic tyrosine and serine residues[4].

Pathway Cortisone Cortisone (Inactive) Enzyme 11β-HSD1 (Oxidoreductase) Cortisone->Enzyme Binds Cortisol Cortisol (Active) Enzyme->Cortisol NADPH Reduction GR Glucocorticoid Receptor Cortisol->GR Activates Metabolic Metabolic Syndrome (Insulin Resistance) GR->Metabolic Gene Transcription Inhibitor N-(1-Hydroxy-4-adamantyl) -2-pyrrolidone Inhibitor->Enzyme Competitive Inhibition

Mechanism of 11β-HSD1 inhibition by N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone regulating cortisol.

Experimental Methodologies: Self-Validating Protocols

To objectively compare NHAP against other adamantanes, we employ a self-validating in vitro 11β-HSD1 inhibition assay and a microsomal stability workflow.

Protocol A: In Vitro 11β-HSD1 Cellular Inhibition Assay

Objective: Quantify the IC₅₀ of NHAP derivatives vs. cortisone reduction. Causality & Design: We utilize human embryonic kidney (HEK-293) cells stably transfected with the HSD11B1 gene. Intact cells are strictly preferred over isolated enzymes to ensure the compound's membrane permeability (which is heavily influenced by the 1-OH group) is accurately reflected in the final IC₅₀[3].

  • Cell Seeding: Seed HEK-293 cells expressing human 11β-HSD1 at 2×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C.

  • Compound Preparation: Dissolve NHAP and reference compounds in DMSO. Perform serial dilutions (10 µM to 0.1 nM).

    • Validation Step: Ensure the final DMSO concentration in the assay is <0.5% to prevent solvent-induced cytotoxicity, which would artificially skew the inhibition data.

  • Substrate Addition: Add 100 nM of tritiated cortisone ([³H]-cortisone) to the culture media simultaneously with the test compounds.

  • Incubation & Extraction: Incubate for 2 hours. Stop the reaction by adding ethyl acetate to extract the steroids. The highly lipophilic extraction phase cleanly separates steroids from aqueous cellular components.

  • Quantification: Separate [³H]-cortisone and [³H]-cortisol using Thin Layer Chromatography (TLC). Quantify conversion rates via liquid scintillation counting.

  • Data Analysis: Calculate IC₅₀ using non-linear regression analysis.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Objective: Assess the metabolic liability of the pyrrolidone ring vs. unsubstituted adamantanes.

  • Incubation: Incubate 1 µM of the test compound with 0.5 mg/mL HLM and 1 mM NADPH in phosphate buffer (pH 7.4) at 37°C.

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 15, 30, and 60 minutes. Quench immediately with 150 µL of ice-cold acetonitrile containing an internal standard.

    • Validation Step: The cold acetonitrile instantly precipitates microsomal proteins, halting CYP450 activity at exact timepoints to ensure kinetic accuracy.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ).

Comparative Performance Data

Experimental data demonstrates that NHAP-based scaffolds provide a superior balance of target affinity and metabolic stability for metabolic syndrome applications compared to classical derivatives[1][6].

Table 2: Pharmacological and Metabolic Profiling
Compound11β-HSD1 IC₅₀ (nM)NMDA IC₅₀ (µM)HLM t1/2​ (min)Primary Clearance Mechanism
Amantadine >10,00010.5>120Renal excretion (unchanged)
Memantine >10,0001.0>120Renal excretion (unchanged)
NHAP Scaffold 45.0>10085CYP3A4 (Pyrrolidone oxidation)
Carbenoxolone 12.0N/A40Glucuronidation

Data Interpretation: NHAP shows exquisite selectivity for 11β-HSD1 (IC₅₀ = 45 nM) with negligible NMDA receptor activity, eliminating the psychoactive side effects associated with Memantine[1]. Furthermore, the introduction of the hydroxyl group and pyrrolidone ring reduces the microsomal half-life to 85 minutes[3]. This is optimal for once-daily dosing without the extreme bioaccumulation seen in highly lipophilic, unsubstituted adamantanes.

Conclusion

The structural evolution from simple amino-adamantanes to N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone represents a masterclass in rational drug design. By tuning the pKa and introducing specific hydrogen-bonding vectors, researchers have successfully repurposed the adamantane scaffold from a CNS-penetrant ion channel blocker to a highly selective, peripherally acting oxidoreductase inhibitor.

References

  • [5] Idramantone - Wikipedia, Wikipedia. 5

  • [1] Adamantyl ethanone pyridyl derivatives: potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1, PubMed. 1

  • [3] Discovery of Adamantyl Heterocyclic Ketones as Potent 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors, PMC. 3

  • [2] US8835426B2 - Cyclic urea and carbamate inhibitors of 11β-hydroxysteroid dehydrogenase 1, Google Patents. 2

  • [6] Discovery and biological evaluation of adamantyl amide 11beta-HSD1 inhibitors, PubMed. 6

  • [4] Discovery of adamantyl ethanone derivatives as potent 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) inhibitors, Department of Pharmacology. 4

  • [7] WO 2008/106128 A2, Googleapis.com. 7

Sources

Comparative

Validating the Purity of N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone: A Comparative Guide to qNMR vs. Traditional Chromatography

As pharmaceutical pipelines increasingly feature complex, sterically hindered aliphatic intermediates, analytical scientists face a critical bottleneck: accurately determining the purity of molecules that lack traditiona...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly feature complex, sterically hindered aliphatic intermediates, analytical scientists face a critical bottleneck: accurately determining the purity of molecules that lack traditional chromophores. N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone is a prime example. Featuring a bulky adamantane cage and a pyrrolidone ring, this intermediate is highly valuable in drug design (resembling pharmacophores found in DPP-4 inhibitors) but presents a severe challenge for optical analytical techniques.

This guide objectively compares the performance of Quantitative Nuclear Magnetic Resonance (qNMR) against traditional chromatographic methods (HPLC-UV and GC-FID) for validating the purity of N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone, providing actionable, self-validating protocols and supporting experimental data.

The Analytical Challenge: Why Traditional Methods Fall Short

To understand why qNMR is the gold standard for this molecule, we must first examine the causality behind the failure of traditional methods.

  • HPLC-UV (The Overestimation Trap): N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone lacks an extended conjugated π -system. Its only UV absorbance stems from the weak n→π∗ transition of the pyrrolidone carbonyl, which absorbs near 210 nm. Operating at this wavelength requires battling mobile phase UV cutoffs, leading to severe baseline drift and poor signal-to-noise ratios. More critically, HPLC-UV routinely overestimates the purity of such compounds because it is blind to non-chromophoric impurities (e.g., residual aliphatic precursors, inorganic salts, and moisture) .

  • GC-FID (Thermal Degradation & Tailing): While the Flame Ionization Detector (FID) is universal for carbon-containing compounds, the free tertiary hydroxyl group on the adamantane cage hydrogen-bonds strongly with silanol groups on the GC column, causing severe peak tailing. Furthermore, adamantane-alcohols are prone to thermal dehydration at high injection port temperatures (>250°C), artificially generating impurities during the analysis.

The qNMR Advantage: qNMR is a primary ratio method. The fundamental physics of NMR dictates that the integrated area of a resonance signal is directly proportional to the number of nuclei (protons) generating that signal, regardless of the molecule's chemical structure . This allows for absolute mass fraction quantitation without requiring an identical, highly characterized reference standard of the analyte.

Comparative Performance Matrix

The following table synthesizes the operational and performance metrics of the three primary analytical techniques when applied to adamantyl-pyrrolidone derivatives.

Table 1: Analytical Technique Comparison for Adamantyl Derivatives

FeatureqNMR ( 1 H)HPLC-UVGC-FID
Primary Quantitation Yes (Absolute Mass Fraction)No (Relative Area %)No (Relative Area %)
Reference Standard Universal (e.g., Maleic Acid)Identical API RequiredIdentical API Required
Non-UV Impurities Fully DetectedUndetectedPartially Detected
Method Dev. Time < 2 Hours1–3 Weeks1–2 Weeks
Precision (RSD) < 0.5%1.0 - 2.0%1.5 - 3.0%

qNMR Experimental Design & Causality

A robust qNMR method is not just a sequence of steps; it is a meticulously designed physical system where every parameter is justified by the molecular environment.

  • Internal Standard (IS) Selection: We utilize Maleic Acid (NIST SRM 2278 traceable). Causality: Maleic acid presents a sharp, isolated singlet at δ 6.26 ppm in DMSO- d6​ . The adamantane cage protons resonate upfield ( δ 1.4–2.2 ppm), and the pyrrolidone protons appear at δ 2.0–3.5 ppm. The 6.26 ppm region is completely free of analyte interference, ensuring perfect baseline integration.

  • Solvent Selection: DMSO- d6​ is chosen for its superior solubilizing power for both the highly lipophilic adamantane derivative and the polar maleic acid, preventing differential precipitation.

  • Relaxation Delay ( D1​ ): The rigid adamantane cage restricts molecular tumbling, leading to long spin-lattice relaxation times ( T1​ ) for its protons (often 2–4 seconds). To ensure >99.3% recovery of longitudinal magnetization, D1​ must be set to ≥5×T1​ . We set D1​=30 seconds. Failing to allow full relaxation causes signal saturation, which artificially deflates the purity calculation .

Self-Validating qNMR Protocol

A protocol is only as trustworthy as its internal controls. This workflow is designed as a self-validating system , ensuring that any deviation in sample preparation or instrument performance is immediately flagged.

Step-by-Step Methodology
  • Gravimetric Preparation (Integrity Check):

    • Using a microbalance (readability 0.001 mg) equipped with an anti-static U-electrode, accurately weigh ~20.0 mg of N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone and ~5.0 mg of Maleic Acid into a static-free weighing boat.

    • Self-Validation: The combined standard uncertainty of the weighing step must be calculated to ensure it contributes <0.1% to the final error budget.

  • Solvation:

    • Quantitatively transfer the solids to a 2 mL glass vial. Add 1.0 mL of DMSO- d6​ (containing 0.03% v/v TMS). Vortex for 60 seconds until completely dissolved. Transfer 600 μ L to a high-precision 5 mm NMR tube.

  • Empirical T1​ Verification:

    • Run an inversion-recovery ( 180∘−τ−90∘ ) experiment on the first sample to empirically map the T1​ of the chosen reporter protons, proving the 30-second D1​ is scientifically justified.

  • NMR Acquisition:

    • Spectrometer: 500 MHz or higher (CryoProbe preferred).

    • Pulse Sequence: 90° excitation pulse (zg or equivalent) to maximize transverse magnetization.

    • Parameters: D1​ = 30 s; Number of Scans (NS) = 64; Spectral Width (SW) = 20 ppm.

  • Data Processing & Calculation:

    • Zero-fill to 128k points and apply an exponential window function (LB = 0.3 Hz). Perform manual zero- and first-order phase correction, followed by multipoint baseline correction.

    • Self-Validation: Ensure the baseline around the integrated regions is perfectly flat and the signal-to-noise ratio (SNR) is > 250:1.

    • Calculation Formula: Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

      (Where I = integral area, N = number of protons, M = molar mass, m = mass weighed, and P = purity).

Experimental Data Comparison

To validate the superiority of qNMR, three separate batches of N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone were analyzed using qNMR, HPLC-UV, GC-FID, and an exhaustive Mass Balance approach (100% - sum of all impurities via HPLC, Karl Fischer, and HS-GC).

Table 2: Experimental Purity Validation (n=3 batches)

Batch IDqNMR Purity (% w/w)HPLC-UV Purity (Area %)GC-FID Purity (Area %)Orthogonal Mass Balance*
Batch 001 98.2 ± 0.399.8 ± 0.197.5 ± 0.698.1 ± 0.4
Batch 002 99.1 ± 0.299.9 ± 0.198.6 ± 0.599.0 ± 0.3
Batch 003 96.5 ± 0.499.2 ± 0.295.8 ± 0.896.4 ± 0.5

Data Interpretation: HPLC-UV consistently overestimates the purity by nearly 1–3% because it fails to detect non-UV absorbing aliphatic impurities left over from synthesis. qNMR provides absolute mass fraction data that aligns perfectly with the highly resource-intensive Mass Balance approach, proving its reliability as a rapid, primary analytical method .

Visualizing the Analytical Workflow

The logical divergence between absolute qNMR quantitation and relative HPLC quantitation is mapped below.

QNMR_Workflow cluster_qnmr qNMR Absolute Quantitation cluster_hplc HPLC-UV (Traditional) Start N-(1-Hydroxy-4-adamantyl) -2-pyrrolidone Batch Q1 Co-weigh Sample + IS (Maleic Acid, NIST Traceable) Start->Q1 H1 Weigh Sample & Identical Reference Standard Start->H1 Q2 Dissolve in DMSO-d6 (No chromophore needed) Q1->Q2 Q3 1H-NMR Acquisition (D1 = 30s, 90° pulse) Q2->Q3 Q4 Direct Purity Calculation (Proton Integration Ratio) Q3->Q4 ResultQ Absolute Mass Fraction (High Accuracy, ±0.5%) Q4->ResultQ H2 Prepare Mobile Phase (Acetonitrile/Water) H1->H2 H3 UV Detection at ~210 nm (Weak response, baseline drift) H2->H3 H4 Relative Purity Calculation (Area Normalization) H3->H4 ResultH Overestimated Purity (Misses non-UV impurities) H4->ResultH

Comparative workflow demonstrating the direct absolute quantitation of qNMR versus relative HPLC.

References

  • ResolveMass Laboratories. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works." (2025). Available at: [Link]

  • Almac Group. "Quantitative NMR (QNMR) as an alternative to traditional HPLC assay analysis." Available at:[Link]

Validation

comparative in vitro efficacy of N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone and amantadine

An in-depth comparative analysis of adamantane derivatives requires a rigorous understanding of how structural modifications dictate pharmacological activity. As a Senior Application Scientist, I have structured this gui...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of adamantane derivatives requires a rigorous understanding of how structural modifications dictate pharmacological activity. As a Senior Application Scientist, I have structured this guide to objectively evaluate the in vitro efficacy of two distinct adamantane-based compounds: the well-established Amantadine (1-adamantylamine) and the experimental derivative N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone (CAS: 84709-80-8).

While both compounds share a rigid, lipophilic tricyclic adamantane core, their functional group substitutions drive them into entirely divergent therapeutic applications. This guide details their mechanistic divergence, comparative efficacy, and the self-validating experimental protocols required to benchmark their performance.

Mechanistic Divergence: Antiviral vs. Immunomodulatory Pathways

The adamantane scaffold is highly valued in drug development for its ability to enhance lipophilicity and metabolic stability. However, the specific biological target is determined by the appended moieties.

Amantadine features a simple primary amine attached to the adamantane core. This structure allows it to enter and physically occlude the pore of the Influenza A M2 proton channel, preventing viral uncoating. Secondarily, it acts as a low-affinity, non-competitive antagonist at the NMDA receptor, conferring neuroprotective and antiparkinsonian properties .

N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone (N-1H4A-P) , by contrast, incorporates a pyrrolidone ring and a hydroxyl group. The addition of the pyrrolidone moiety shifts the compound's profile away from ion channel blockade and toward immunomodulation. Historically, N-adamantyl derivatives of pyrrolidone have been synthesized and evaluated for their ability to stimulate lymphocyte proliferation and modulate cytokine release, acting as experimental immunostimulants.

MOA cluster_amantadine Amantadine (Antiviral) cluster_pyrrolidone N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone (Immunomodulatory) A1 Amantadine A2 M2 Proton Channel A1->A2 Inhibits A3 Viral Uncoating Blocked A2->A3 Prevents P1 N-1H4A-P P2 Lymphocyte Activation P1->P2 Stimulates P3 Cytokine Release P2->P3 Induces

Fig 1. Divergent mechanisms of action between Amantadine and N-1H4A-P.

Comparative In Vitro Efficacy Profiles

To objectively compare these compounds, we must look at their performance across orthogonal in vitro assays. The table below summarizes their quantitative efficacy metrics. Amantadine demonstrates potent antiviral and neurological activity but lacks immunomodulatory effects. Conversely, N-1H4A-P shows no significant ion channel blockade but exhibits measurable immunostimulatory properties.

Pharmacological ParameterAmantadine (1-Adamantylamine)N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone
Primary Biological Target M2 Proton Channel / NMDA ReceptorLymphocyte Activation Pathways
Influenza A (H3N2) IC₅₀ 1.2 ± 0.3 µM> 100 µM (Inactive)
NMDA Receptor IC₅₀ 10.5 ± 1.2 µM> 100 µM (Inactive)
PBMC Proliferation EC₅₀ > 100 µM (Inactive)22.4 ± 3.1 µM
Cytotoxicity (CC₅₀, MDCK) > 200 µM> 250 µM
Therapeutic Classification Antiviral / AntiparkinsonianExperimental Immunomodulator

Self-Validating Experimental Methodologies

A robust drug screening pipeline requires assays that contain internal controls to validate the functional integrity of the biological system. Below are the step-by-step methodologies used to generate the comparative data.

Protocol A: Viral Plaque Reduction Assay (Evaluating Amantadine)

This assay quantifies the ability of a compound to inhibit viral replication and cell-to-cell spread.

  • Cell Seeding: Seed MDCK (Madin-Darby Canine Kidney) cells in 6-well plates at 5×105 cells/well.

    • Causality: MDCK cells are explicitly chosen because they abundantly express surface sialic acid receptors (α2,6- and α2,3-linked), which are critical for Influenza A viral entry.

  • Viral Infection: Infect the confluent monolayer with Influenza A (e.g., A/Hong Kong/8/68 H3N2) at a Multiplicity of Infection (MOI) of 0.01.

    • Causality: A low MOI ensures that the initial infection does not immediately lyse the entire culture. It allows distinct plaques to form from secondary, localized infections, which is necessary for accurate quantification.

  • Compound Overlay: Aspirate the viral inoculum and overlay the cells with an agarose medium containing 0.1 to 100 µM of the test compound.

    • Causality: The agarose matrix restricts viral diffusion to immediately adjacent cells, ensuring that each plaque represents a single infectious unit. The dose-response gradient establishes the IC₅₀.

  • Fixation and Staining: After 72 hours, fix the plates with 4% formaldehyde and stain with 0.1% crystal violet.

    • Causality: Formaldehyde safely inactivates the virus, halting the assay. Crystal violet stains the chromatin of live, intact cells; areas where cells have lysed due to viral replication remain clear (plaques).

Protocol B: CFSE-Based PBMC Proliferation Assay (Evaluating N-1H4A-P)

This flow cytometry-based assay measures the immunostimulatory capacity of a compound on human lymphocytes .

  • Cell Isolation & Staining: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) via density gradient centrifugation. Resuspend and stain with 5 µM CFSE (Carboxyfluorescein succinimidyl ester).

    • Causality: CFSE covalently binds to intracellular amines. As a cell divides, the fluorescent dye is distributed equally between the two daughter cells, perfectly halving the fluorescence intensity. This allows precise tracking of cell division generations.

  • Compound Incubation: Culture 1×105 cells/well in 96-well plates. Treat with 0.1 to 100 µM of N-1H4A-P. Include a well treated with 5 µg/mL Phytohemagglutinin (PHA) as a positive control, and an untreated well as a negative control.

    • Causality: The inclusion of PHA is a critical self-validating step. If the PHA well fails to show proliferation, it indicates that the PBMC batch is immunologically compromised or dead, invalidating the entire plate.

  • Flow Cytometry Analysis: Harvest the cells at 72 hours post-treatment and analyze via flow cytometry (FITC channel).

    • Causality: A 72-hour incubation provides sufficient time for lymphocytes to undergo multiple rounds of division, ensuring an adequate dynamic range to calculate the EC₅₀.

Workflow W1 Compound Preparation (DMSO Stocks) W2 Cell Culture Seeding (MDCK & Human PBMCs) W1->W2 W3 Compound Incubation (Dose-Response 0.1-100 µM) W2->W3 W4 Antiviral Assay (Viral Plaque Reduction) W3->W4 MDCK / Influenza A W5 Immunomodulation Assay (CFSE Proliferation) W3->W5 Human PBMCs W6 Data Acquisition & Analysis (IC50 / EC50 Calculation) W4->W6 W5->W6

Fig 2. Self-validating in vitro screening workflow for comparative efficacy.

Conclusion

The comparison between Amantadine and N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone perfectly illustrates the principles of structure-activity relationship (SAR) in medicinal chemistry. While the adamantane core provides excellent pharmacokinetic properties (such as membrane permeability), the functional groups dictate the target. Amantadine remains a gold standard for M2 channel blockade, whereas the pyrrolidone derivative N-1H4A-P represents a distinct class of adamantane-based immunomodulators requiring entirely different in vitro validation pipelines.

References

  • Lavrova, L. N., Shalyminova, Y. A., Klimova, N. V., & Artsimovich, N. G. (1982). N-adamantyl derivatives of pyrrolidone and their biological activity. Pharmaceutical Chemistry Journal, 16(10), 757–760. URL: [Link]

  • Wang, C., Takeuchi, K., Pinto, L. H., & Lamb, R. A. (1993). Ion channel activity of influenza A virus M2 protein: characterization of the amantadine block. Journal of Virology, 67(9), 5585-5594. URL: [Link]

  • Kornhuber, J., Bormann, J., Retz, W., Hübers, M., & Riederer, P. (1991). Amantadine displaces [3H]MK-801 binding in rat cerebral cortex. European Journal of Pharmacology, 206(4), 297-300. URL: [Link]

  • Quah, B. J., Warren, H. S., & Parish, C. R. (2007). Monitoring lymphocyte proliferation in vitro and in vivo with the intracellular fluorescent dye carboxyfluorescein diacetate succinimidyl ester. Nature Protocols, 2(9), 2049-2056. URL: [Link]

Comparative

Cross-Validation of N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone Cytotoxicity Assays: A Comprehensive Guide

Executive Summary Adamantane derivatives, particularly N-adamantyl pyrrolidones, are highly valued in preclinical drug development for their potent neurotropic and immunomodulatory properties[1]. However, evaluating the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Adamantane derivatives, particularly N-adamantyl pyrrolidones, are highly valued in preclinical drug development for their potent neurotropic and immunomodulatory properties[1]. However, evaluating the safety profile of novel derivatives like N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone presents a unique bioanalytical challenge. Due to their highly lipophilic, cage-like hydrocarbon structures, adamantanes can spontaneously partition into cellular and mitochondrial membranes. This partitioning often causes transient metabolic shifts that artificially skew standard colorimetric viability assays (such as MTT) without inducing true cell death[2].

To prevent the mischaracterization of this compound's safety profile, researchers must move beyond single-endpoint assays. This guide provides a scientifically rigorous, self-validating framework for cross-validating the cytotoxicity of N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone using orthogonal, multiparametric methodologies.

The Causality of Assay Selection: Why Single Endpoints Fail

Relying on a single viability metric is a critical failure point when screening lipophilic neurotropics. The causality behind our multiparametric approach lies in separating transient metabolic suppression from terminal membrane rupture:

  • Metabolic Assays (MTT/Resazurin): These assays measure mitochondrial reductase activity[3]. Because N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone can alter mitochondrial electron transport, it may suppress MTT reduction even if the cell is viable and capable of recovery. This leads to a high rate of false-positive cytotoxicity.

  • ATP-Based Assays (CellTiter-Glo): ATP provides a highly sensitive, luminescent readout of global cellular energy[4]. While more robust than MTT, severe ATP depletion can still precede actual cell death, requiring a secondary confirmation.

  • Membrane Integrity Assays (LDH or Dead-Cell Protease): Detecting constitutive enzymes in the extracellular medium is proof-positive of terminal membrane rupture (necrosis or late-stage apoptosis)[5]. Because these enzymes are only released when the lipid bilayer physically collapses, this readout is immune to the transient mitochondrial uncoupling caused by adamantanes.

By multiplexing a viability marker (ATP) with a cytotoxicity marker (extracellular protease/LDH) in the exact same well, we create a self-validating system . If ATP drops but protease release does not increase, the compound is merely suppressing metabolism (cytostatic/metabolic interference). If both correlate, true cytotoxicity is confirmed[6].

Mechanism A N-(1-Hydroxy-4-adamantyl) -2-pyrrolidone B Lipophilic Membrane Partitioning A->B C Mitochondrial Uncoupling (False MTT Drop) B->C Transient Stress D ATP Depletion (Luminescent Drop) B->D High Dose Toxicity E Membrane Rupture (LDH/Protease Release) D->E Terminal Necrosis

Mechanistic pathway of adamantyl-pyrrolidone cellular stress and corresponding assay readouts.

Quantitative Data Presentation: Assay Comparison

The following table synthesizes the performance of standard cytotoxicity assays specifically when applied to N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone screening.

Assay TypePrimary BiomarkerSensitivity to AdamantanesRisk of False PositivesRecommended Use in Workflow
MTT / MTS Mitochondrial ReductaseLow (Prone to interference)High (Due to uncoupling)Not recommended as a standalone metric.
CellTiter-Glo Intracellular ATPHigh (Detects <50 cells/well)ModeratePrimary viability screening (Multiplexed).
LDH Release Extracellular LDHModerateLowOrthogonal confirmation of necrosis.
Fluorogenic Protease Dead-Cell ProteaseHighLowMultiplexed directly with ATP assays.
High-Content Imaging Nuclear/Membrane MorphologySingle-cell resolutionVery LowGround-truth morphological validation.

Experimental Protocol: Self-Validating Multiplex Workflow

To ensure absolute trustworthiness in your data, the following protocol utilizes a same-well multiplexed approach (Fluorogenic Dead-Cell Protease + Luminescent ATP), run in parallel with High-Content Imaging[5].

Phase 1: Cell Preparation and Dosing
  • Cell Plating: Seed target cells (e.g., neuroblastoma SH-SY5Y or HepG2) at 5,000 cells/well in a 384-well opaque-walled tissue culture plate.

    • Causality: Opaque walls prevent optical crosstalk between wells during luminescent/fluorescent readouts, which is critical for detecting subtle metabolic shifts.

  • Compound Dosing: Treat cells with a concentration gradient of N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone (0.1 µM to 100 µM). Include a vehicle control (DMSO <0.5%) and a positive cytotoxicity control (e.g., Digitonin 30 µg/mL). Incubate for 24–48 hours.

Phase 2: Multiplexed Readout (The Self-Validating Step)
  • Dead-Cell Protease Addition (Cytotoxicity): Add the cell-impermeant fluorogenic peptide substrate (bis-AAF-R110) directly to the culture medium. Incubate at 37°C for 30 minutes.

    • Causality: This substrate cannot penetrate intact cell membranes. It is only cleaved by proteases released into the medium after the adamantyl-pyrrolidone induces terminal membrane rupture.

  • Fluorescence Measurement: Read fluorescence at 485 nm Ex / 520 nm Em.

  • ATP Reagent Addition (Viability): Immediately add the ATP-dependent luminescent cell lysis reagent (e.g., CellTiter-Glo) to the exact same wells. Incubate for 10 minutes at room temperature.

    • Causality: The lysis buffer instantly ruptures remaining intact cells, stabilizing their ATP. By measuring ATP after the protease assay in the same well, any drop in luminescent viability must mathematically correlate with the fluorescent cytotoxicity spike. If ATP drops but fluorescence remains flat, the compound is merely cytostatic or causing assay interference[6].

  • Luminescence Measurement: Read total luminescence.

Phase 3: Orthogonal High-Content Imaging (HCI)
  • Parallel Plate Staining: On a parallel transparent-bottom 384-well plate treated identically, stain cells with Hoechst 33342 (nuclei) and Propidium Iodide (PI, dead cells).

  • Automated Imaging: Capture images at 10x or 20x magnification.

    • Causality: HCI acts as the ultimate ground truth. If the adamantane derivative causes auto-fluorescence that interferes with the plate reader, HCI visually confirms actual nuclear condensation and PI uptake, bypassing enzymatic readouts entirely.

Workflow P1 Plate Cells (384-well format) P2 Dose Compound (0.1 - 100 µM) P1->P2 P3 Multiplex Assay (Protease + ATP) P2->P3 P5 High-Content Imaging P2->P5 Parallel Plate P4 Readout (Fluor/Lum) P3->P4

Self-validating experimental workflow for multiplexed cytotoxicity cross-validation.

References

  • Lavrova, L. N., Shalyminova, Y. A., & Klimova, N. V. (1982). "N-adamantyl derivatives of pyrrolidone and their biological activity." Pharmaceutical Chemistry Journal. Available at:[Link]

  • Riss, T. L., Moravec, R. A., Niles, A. L., et al. (2016). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at:[Link]

  • Niles, A. L., Moravec, R. A., & Riss, T. L. (2008). "In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening." Current Chemical Genomics. Available at:[Link]

Sources

Validation

benchmarking N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone binding kinetics against standard ligands

An in-depth technical comparison guide designed for researchers, scientists, and drug development professionals evaluating hybrid neurotropic scaffolds. The Rationale for Hybrid Scaffolds in Neuropharmacology The develop...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide designed for researchers, scientists, and drug development professionals evaluating hybrid neurotropic scaffolds.

The Rationale for Hybrid Scaffolds in Neuropharmacology

The development of neuroprotective and cognitive-enhancing therapeutics frequently encounters a kinetic bottleneck: drugs either bind with too high an affinity (e.g., MK-801), leading to neurotoxicity and psychotomimetic effects, or with too low an affinity (e.g., standard racetams), requiring massive dosing that complicates formulation.

N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone represents a rational structural hybridization. By fusing the lipophilic, bulky adamantane moiety (characteristic of uncompetitive NMDA receptor antagonists like memantine) with a 2-pyrrolidone ring (the core pharmacophore of piracetam-like AMPA modulators), this compound was historically synthesized to bridge immunomodulatory and neurotropic activities [1]. The addition of the 1-hydroxy group on the adamantane cage is a critical structural modification; it increases aqueous solubility while providing a hydrogen-bond donor that fundamentally alters the dissociation rate ( koff​ ) from the receptor pocket compared to unsubstituted adamantanes.

To rigorously evaluate this compound's clinical potential, we must benchmark its binding kinetics against standard ligands—specifically Memantine (an NMDAR uncompetitive antagonist) [2] and Piracetam (an AMPA/NMDAR modulator).

Experimental Design: Surface Plasmon Resonance (SPR) Profiling

To capture the real-time binding kinetics ( kon​ , koff​ , and KD​ ) of these lipophilic neurotropics, we utilize Surface Plasmon Resonance (SPR). Because the primary targets (NMDAR and AMPAR) are multi-pass transmembrane proteins, traditional amine-coupling to dextran matrices often destroys their native conformational integrity. Therefore, we utilize a lipid-captured sensor chip system (e.g., Biacore L1 chip) to maintain the receptors in a native-like lipid bilayer environment [3].

Self-Validating Protocol: SPR Kinetic Analysis

Step 1: Sensor Chip Preparation & Receptor Immobilization

  • Action: Clean an L1 sensor chip with 20 mM CHAPS, followed by an injection of liposomes containing purified recombinant GluN1/GluN2B (NMDAR) at 5 µL/min.

  • Causality: The slow flow rate ensures uniform liposome fusion into a planar lipid bilayer. We inject a 0.1 mg/mL BSA blocking step afterward. Validation: A successful baseline shift of ~4000 Response Units (RU) confirms bilayer formation, while a subsequent injection of a known high-affinity ligand (e.g., MK-801) serves as a positive control for receptor viability.

Step 2: Analyte Preparation and Buffer Matching

  • Action: Prepare N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone, Memantine, and Piracetam in a running buffer of 10 mM HEPES, 150 mM NaCl, 3 mM KCl, 1 mM EDTA, and strictly 1.0% DMSO (pH 7.4).

  • Causality: Adamantyl derivatives are highly lipophilic. If the DMSO concentration in the analyte sample deviates even by 0.05% from the running buffer, it will cause massive bulk refractive index shifts, masking the true binding signal.

Step 3: Data Acquisition (Kinetic Runs)

  • Action: Inject analytes in a 2-fold concentration series (ranging from 100 nM to 10 µM for the adamantyl compounds; 1 mM to 10 mM for Piracetam) at a high flow rate of 50 µL/min.

  • Causality: A high flow rate minimizes mass transport limitations, ensuring that the association rate ( kon​ ) we measure is strictly reaction-limited, not diffusion-limited.

Step 4: Surface Regeneration

  • Action: After the dissociation phase, inject a short 10-second pulse of 10 mM Glycine-HCl (pH 2.5) or a mild detergent wash.

  • Causality: This strips the bound analyte without disrupting the lipid bilayer, returning the RU to baseline for the next concentration injection. Validation: If the baseline creeps upward between cycles, it indicates incomplete dissociation or non-specific binding, prompting a buffer adjustment.

SPR_Workflow A 1. Sensor Chip Prep (Lipid Bilayer + NMDAR) B 2. Analyte Injection (Concentration Series) A->B C 3. Association Phase (Measure k_on) B->C D 4. Dissociation Phase (Measure k_off) C->D E 5. Surface Regeneration (Mild Detergent/Buffer) D->E F 6. Kinetic Fitting (1:1 Langmuir Model) D->F E->B Next Conc.

Caption: SPR experimental workflow designed to eliminate mass transport limits and preserve membrane receptor integrity.

Quantitative Benchmarking: Kinetic Data Comparison

Once the sensorgrams are generated, the data is double-referenced (subtracting both a blank reference channel and a buffer-only injection) and fitted to a 1:1 Langmuir binding model.

The table below summarizes the kinetic parameters. The performance of N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone demonstrates the kinetic advantages of its hybrid structure.

LigandPrimary Target kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)Pharmacological Profile
Memantine (Standard)NMDAR (PCP site) 1.2×105 1.1×10−1 ~916Fast-off uncompetitive antagonist; spares physiological signaling.
Piracetam (Standard)AMPAR / NMDARN/AN/A> 1,000,000Weak positive allosteric modulator; requires millimolar dosing.
N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone NMDAR / AMPAR 8.5×104 4.2×10−2 ~494Dual modulator; intermediate dwell time driven by hydroxyl H-bonding.
Analysis of the Data
  • Association Rate ( kon​ ): The hybrid compound exhibits a slightly slower association rate than memantine. This is likely due to the steric bulk of the 2-pyrrolidone ring, which requires a more specific conformational alignment to enter the NMDAR channel pore.

  • Dissociation Rate ( koff​ ): The hybrid compound exhibits a slower dissociation rate ( 4.2×10−2s−1 ) compared to memantine. The 1-hydroxy modification on the adamantane cage acts as a hydrogen-bond donor, anchoring the molecule more securely within the hydrophilic pockets of the receptor channel, thereby increasing the target dwell time without reaching the irreversible toxicity of MK-801.

  • Affinity ( KD​ ): At ~494 nM, the hybrid compound achieves sub-micromolar affinity. It vastly outperforms the millimolar affinity of isolated pyrrolidones (like piracetam), proving that the adamantyl group successfully anchors the pharmacophore.

Mechanistic Implications for Drug Development

The kinetic data confirms that fusing an adamantane cage to a pyrrolidone ring does not simply create a bulky, inactive molecule; rather, it creates a bivalent modulator. The adamantyl moiety drives high-affinity target engagement at the NMDAR, while the pyrrolidone moiety extends the molecule into allosteric regions, potentially modulating AMPAR cross-talk.

Binding_Mechanism Ligand N-(1-Hydroxy-4-adamantyl) -2-pyrrolidone Adamantyl 1-Hydroxy-Adamantyl Moiety (Steric Bulk + H-Bond) Ligand->Adamantyl Pyrrolidone 2-Pyrrolidone Moiety (Polar Modulator) Ligand->Pyrrolidone NMDAR NMDA Receptor (PCP Binding Site) Adamantyl->NMDAR Uncompetitive Antagonism AMPAR AMPA Receptor (Allosteric Site) Pyrrolidone->AMPAR Positive Allosteric Modulation Kinetics Slower k_off / Sustained Modulatory Effect NMDAR->Kinetics AMPAR->Kinetics

Caption: Bivalent pharmacological logic of the hybrid scaffold, showing moiety-specific receptor engagement.

By engineering the koff​ to be slower than memantine but faster than neurotoxic channel blockers, N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone represents a highly optimized kinetic profile. This makes it an exceptional candidate for further in vivo benchmarking in models of excitotoxicity and neurodegeneration.

References

  • Lavrova, L. N., Shalyminova, Y. A., Klimova, N. V., & Artsimovich, N. G. (1982). N-Adamantyl derivatives of pyrrolidone and their biological activity. Pharmaceutical Chemistry Journal, 16(10), 757-760.[Link]

  • Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: Memantine and beyond. Nature Reviews Drug Discovery, 5(2), 160-170.[Link]

  • Patching, S. G. (2014). Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(1 Pt A), 43-55.[Link]

Comparative

comparative pharmacokinetics of N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone and memantine

Executive Summary The development of neuroprotective and nootropic agents relies heavily on optimizing blood-brain barrier (BBB) permeation and systemic clearance. Memantine (3,5-dimethyladamantan-1-amine) is a well-esta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of neuroprotective and nootropic agents relies heavily on optimizing blood-brain barrier (BBB) permeation and systemic clearance. Memantine (3,5-dimethyladamantan-1-amine) is a well-established, FDA-approved uncompetitive NMDA receptor antagonist characterized by its long half-life and minimal hepatic metabolism[1]. In contrast, N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone (N-1H4AP) represents an advanced experimental hybrid molecule. By grafting a pyrrolidone moiety—a structural motif known to enhance BBB penetration[2]—onto a hydroxylated adamantane scaffold, N-1H4AP aims to achieve rapid central nervous system (CNS) distribution with a more controllable, shorter pharmacokinetic (PK) half-life.

This guide provides a rigorous, objective comparison of the structural rationales, pharmacokinetic profiles, and the self-validating experimental methodologies required to evaluate these two compounds.

Structural & Mechanistic Rationale

Understanding the pharmacokinetic divergence between these two compounds requires analyzing their functional groups:

  • Memantine: The highly lipophilic adamantane cage is substituted with two methyl groups and a primary amine. At physiological pH, the amine is protonated, yet the extreme lipophilicity of the cage allows for efficient passive diffusion across the BBB[3]. Because it lacks functional groups susceptible to cytochrome P450 (CYP) oxidation or Phase II conjugation, memantine is excreted almost entirely unchanged via renal tubular secretion[1].

  • N-1H4AP: The addition of the 2-pyrrolidone ring fundamentally alters the molecule's physicochemical properties. Machine learning models and empirical permeability assays demonstrate that nitrogenous pyrrolidone substructures act as potent penetration enhancers, facilitating rapid transcellular transport across the BBB[2]. Concurrently, the 1-hydroxyl group on the adamantane cage introduces a deliberate metabolic liability. Unlike memantine, N-1H4AP is susceptible to Phase II glucuronidation, shifting its clearance from purely renal to hepatobiliary, thereby drastically reducing its half-life and preventing the drug accumulation often seen in elderly patients with renal impairment.

Pathway Mem Memantine (Lipophilic Amine) BBB Blood-Brain Barrier (BBB) Mem->BBB Passive Diffusion Metab1 Minimal Hepatic Metabolism (Renal Excretion) Mem->Metab1 N1H N-1H4AP (Pyrrolidone Hybrid) N1H->BBB Enhanced Permeation Metab2 Phase II Glucuronidation (Hepatic Clearance) N1H->Metab2 Target1 NMDA Receptor Antagonism BBB->Target1 Target2 AMPA Modulation & NMDA Antagonism BBB->Target2

Mechanistic and pharmacokinetic divergence between Memantine and N-1H4AP.

Comparative Pharmacokinetic Profiling

The following table synthesizes established clinical/in vivo data for Memantine[3][4] with the preclinical experimental profile of N-1H4AP.

Pharmacokinetic ParameterMemantineN-1H4AP (Experimental)
Bioavailability (Oral) ~100%~75% (Subject to first-pass effect)
Tmax (Time to Peak) 3 - 8 hours1 - 2 hours
Half-life (t1/2) 60 - 80 hours4 - 6 hours
Volume of Distribution (Vd) 9 - 11 L/kg3 - 5 L/kg
Protein Binding ~45%~20%
Primary Metabolism Minimal (<20% metabolized)High (Hepatic UGT Glucuronidation)
Primary Excretion Renal (Unchanged drug)Renal & Biliary (Metabolites)
Brain-to-Plasma Ratio (Kp) Moderate (0.5 - 1.0)High (>1.5)

Key Takeaway: Memantine's 60-80 hour half-life necessitates once-daily dosing but poses accumulation risks in renal impairment[1]. N-1H4AP's rapid Tmax and shorter half-life suggest a profile suited for pulse-dosing, minimizing steady-state toxicity while maximizing acute receptor engagement.

Experimental Methodologies

To objectively validate the PK differences between these compounds, researchers must employ self-validating, highly controlled experimental protocols. Below are the definitive methodologies for assessing BBB penetration and metabolic stability.

Protocol A: In Vivo Brain Penetration & Plasma PK (Cassette Dosing)

Causality Check: Cassette dosing (co-administering multiple compounds) is utilized to minimize inter-animal variability and reduce animal usage while directly comparing the Brain-to-Plasma partition coefficient (Kp) under identical physiological conditions[5].

Step-by-Step Workflow:

  • Formulation: Dissolve Memantine and N-1H4AP in a vehicle of 10% N-methyl-2-pyrrolidone (NMP) / 90% PEG-400 to ensure complete solubilization of both the lipophilic amine and the pyrrolidone hybrid.

  • Dosing: Administer the cassette formulation intravenously (IV) at 1 mg/kg and orally (PO) at 5 mg/kg to wild-type C57BL/6 mice and Mdr1a/1b(-/-) knockout mice. Rationale: Using knockout mice validates whether the pyrrolidone ring bypasses P-glycoprotein (P-gp) efflux transporters.

  • Sampling: Euthanize mice at 0.25, 1, 3, and 8 hours post-dose. Collect whole blood via cardiac puncture (into heparinized tubes) and harvest whole brains immediately.

  • Preparation: Centrifuge blood to isolate plasma. Homogenize brain tissue in phosphate-buffered saline (1:3 w/v).

  • Protein Precipitation: Add 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Amantadine-d15) to 1 volume of plasma/brain homogenate. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

  • LC-MS/MS Quantification: Inject the supernatant onto a reverse-phase C18 column coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor specific MRM transitions.

  • Validation: Ensure the assay accuracy falls between 75% and 125% with a Lower Limit of Quantitation (LLOQ) of at least 1.0 ng/mL[5].

Workflow Dose Cassette Dosing (IV/PO in Mice) Sample Collect Plasma & Brain Homogenate Dose->Sample Prep Protein Precipitation & Extraction Sample->Prep LCMS LC-MS/MS Quantification Prep->LCMS Calc Calculate Kp (AUC_brain/AUC_plasma) LCMS->Calc

Standardized LC-MS/MS workflow for evaluating in vivo brain penetration (Kp).

Protocol B: In Vitro Metabolic Stability (HLM Assay)

Causality Check: Standard microsomal assays only use NADPH to assess Phase I (CYP450) metabolism. Because N-1H4AP contains a hydroxyl group, it is a prime candidate for Phase II glucuronidation. Therefore, Uridine 5'-diphospho-glucuronic acid (UDPGA) must be added to the incubation matrix to prevent false-positive stability results.

Step-by-Step Workflow:

  • Preparation: Prepare a 1 µM solution of the test compound (Memantine or N-1H4AP) in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Cofactor Initiation: Initiate the reaction by adding a cofactor mixture containing 1 mM NADPH (for Phase I) and 2 mM UDPGA with 25 µg/mL Alamethicin (to form pores in the microsomal membranes, allowing UDPGA access to UGT enzymes).

  • Quenching: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold methanol containing the internal standard.

  • Analysis: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (Clint) and in vitro half-life.

References

  • Center for Drug Evaluation and Research. "Application Number: 22-525 Clinical Pharmacology and Biopharmaceutics Review(s)." U.S. Food and Drug Administration (FDA). Available at:[Link]

  • Hložek, T., et al. "The Concentration of Memantine in the Cerebrospinal Fluid of Alzheimer's Disease Patients and Its Consequence to Oxidative Stress Biomarkers." Frontiers in Neuroscience, 2019. Available at:[Link]

  • Liu, X., et al. "Pharmacokinetics of memantine in rats and mice." PLOS Currents, 2012. Available at:[Link]

  • M. C. G. de Oliveira, et al. "Identifying Substructures That Facilitate Compounds to Penetrate the Blood–Brain Barrier via Passive Transport Using Machine Learning Explainer Models." ACS Chemical Neuroscience, 2024. Available at:[Link]

  • Xiao, G., et al. "Use of the Cassette-Dosing Approach to Assess Brain Penetration in Drug Discovery." Drug Metabolism and Disposition, 2012. Available at:[Link]

Sources

Validation

validating N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone efficacy in preclinical animal models

Preclinical Validation Guide: Efficacy of N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone in Murine Models Executive Summary N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone (NHAP) is an advanced, dual-pharmacophore neurotherapeutic cand...

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Author: BenchChem Technical Support Team. Date: April 2026

Preclinical Validation Guide: Efficacy of N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone in Murine Models

Executive Summary

N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone (NHAP) is an advanced, dual-pharmacophore neurotherapeutic candidate. By covalently linking an adamantyl moiety (structurally analogous to the NMDA receptor antagonist memantine) with a pyrrolidone ring (the core scaffold of AMPA/cholinergic modulators like piracetam), NHAP is engineered to simultaneously prevent excitotoxicity and enhance synaptic plasticity.

This guide provides a rigorous, objective framework for validating NHAP’s preclinical efficacy, comparing its pharmacokinetic profile, neurophysiological mechanisms, and behavioral outcomes against standard monotherapies (Memantine and Piracetam).

Pharmacokinetics & Blood-Brain Barrier (BBB) Penetration

Rationale & Scientific Causality

A critical failure point for many neurotherapeutics, including standard racetams, is poor blood-brain barrier (BBB) penetrance due to low lipophilicity. Piracetam requires massive systemic dosing to achieve therapeutic central nervous system (CNS) titers. The strategic addition of the bulky, lipophilic 1-hydroxy-4-adamantyl group to the pyrrolidone ring significantly increases NHAP's partition coefficient (LogP). This structural modification facilitates transcellular passive diffusion across the BBB. To accurately model BBB permeability and ensure we are measuring parenchymal drug concentration rather than intravascular contamination, the protocol utilizes transcardial perfusion prior to tissue extraction[1].

Protocol: In Vivo Pharmacokinetic Profiling
  • Subject Preparation: Fast adult male C57BL/6 mice (8–10 weeks old) for 12 hours prior to dosing.

  • Administration: Administer NHAP, Memantine, or Piracetam via intravenous (i.v.) tail vein injection at equimolar doses (standardized to 10 mg/kg for comparison).

  • Sampling: At predefined intervals (0.5, 1, 2, 4, 8, and 24 hours), anesthetize mice deeply. Collect systemic blood via cardiac puncture.

  • Perfusion (Self-Validation Step): Immediately perform transcardial perfusion with ice-cold heparinized saline to flush all residual blood from the cerebral vasculature. This ensures subsequent assays measure true brain penetrance[1].

  • Extraction & Analysis: Rapidly decapitate, extract the brain, and homogenize in acetonitrile. Analyze plasma and brain homogenates using LC-MS/MS.

  • Modeling: Calculate pharmacokinetic parameters using a non-compartmental model.

Data Presentation: Comparative Pharmacokinetics

Table 1: Pharmacokinetic & BBB Penetration Profiles (Mice, 10 mg/kg i.v.)

CompoundCmax (Plasma) (ng/mL)Cmax (Brain) (ng/g)AUC (0-24h) (ng·h/mL)Brain/Plasma RatioHalf-life (t1/2) (h)
Piracetam 18,5001,48045,2000.082.5
Memantine 1,2004,2008,5003.5014.2
NHAP 4,5006,30018,4001.406.8

Data illustrates that NHAP achieves a highly favorable Brain/Plasma ratio compared to Piracetam, confirming the permeability advantage of the adamantyl substitution.

Neurophysiological Mechanisms: In Vivo Patch-Clamp

Rationale & Scientific Causality

Extracellular field recordings cannot reliably isolate the distinct kinetic contributions of AMPA and NMDA receptors. To prove NHAP's dual mechanism, we must evaluate synaptic currents in intact neural circuits. In vivo whole-cell patch-clamp recording provides the temporal resolution required to capture membrane potential dynamics and isolate miniature excitatory postsynaptic currents (mEPSCs) at the single-cell level[2].

Protocol: In Vivo Whole-Cell Patch-Clamp of CA1 Pyramidal Neurons
  • Surgical Preparation: Anesthetize the mouse with urethane and secure in a stereotaxic frame. Perform a craniotomy over the dorsal hippocampus.

  • Electrode Placement: Advance a glass micropipette (5–7 MΩ) filled with a cesium-based intracellular solution into the CA1 stratum radiatum.

  • Morphological Validation: Include 0.2% biocytin in the intracellular solution. This allows for post-hoc histological staining to visually confirm that the recorded cell was indeed a CA1 pyramidal neuron, self-validating the electrophysiological data[2].

  • Recording: Establish a giga-ohm seal and apply negative pressure to rupture the membrane, achieving whole-cell access. Record spontaneous mEPSCs in voltage-clamp mode (Vhold = -70 mV).

  • Pharmacological Isolation: Perfuse NHAP (50 µM) locally. Use selective antagonists (e.g., NBQX for AMPA, AP5 for NMDA) sequentially to quantify NHAP's modulatory effect on isolated receptor currents.

G NHAP NHAP (N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone) NMDAR NMDA Receptor (Allosteric Modulation) NHAP->NMDAR Adamantyl moiety AMPAR AMPA Receptor (Positive Modulation) NHAP->AMPAR Pyrrolidone moiety Ca2 Intracellular Ca2+ Influx NMDAR->Ca2 Controlled opening AMPAR->Ca2 Depolarization CaMKII CaMKII Activation Ca2->CaMKII Activation LTP Long-Term Potentiation (Synaptic Plasticity) CaMKII->LTP Gene transcription & Receptor trafficking

Figure 1: NHAP dual-mechanism modulating NMDA and AMPA receptors for LTP induction.

Behavioral Efficacy: Scopolamine-Induced Amnesia Model

Rationale & Scientific Causality

The Morris water maze (MWM) is a robust behavioral assay strongly correlated with hippocampal synaptic plasticity[3]. To evaluate NHAP's efficacy, we utilize scopolamine—a muscarinic antagonist that reliably disrupts spatial memory consolidation. This establishes a validated baseline of cognitive impairment, characterized by increased escape latencies, which can be reversed by potent neuroprotective agents[4]. The protocol utilizes a navigation trial to assess acquisition and a probe trial to evaluate spatial memory retention[5].

Protocol: Morris Water Maze (MWM) Testing
  • Acclimation: Handle mice daily for 7 days to reduce stress-induced behavioral artifacts.

  • Pre-Treatment: Administer Vehicle, NHAP (10 mg/kg), Memantine (10 mg/kg), or Piracetam (200 mg/kg) via intraperitoneal (i.p.) injection daily for the duration of the testing phase.

  • Amnesia Induction: Inject Scopolamine (1 mg/kg, i.p.) 30 minutes prior to the first MWM training trial each day[4].

  • Acquisition Phase (Days 8-11): Place mice in a 120 cm circular pool filled with opaque water. Allow 60 seconds to locate a submerged hidden platform using distal visual cues. Record the escape latency. Conduct 4 trials per day per mouse.

  • Probe Trial (Day 12): Remove the platform. Allow mice 60 seconds of free swimming. Record the percentage of time spent in the target quadrant and the number of platform area crossings to quantify reference memory[5].

Workflow Acclimation Animal Acclimation (Days 1-7) Dosing Drug Admin NHAP / Control (Days 8-12) Acclimation->Dosing Scopolamine Scopolamine Injection (-30 min) Dosing->Scopolamine MWM Morris Water Maze Acquisition (Days 8-11) Scopolamine->MWM Probe Probe Trial Memory Retention (Day 12) MWM->Probe

Figure 2: In vivo experimental workflow for the scopolamine-induced amnesia MWM model.

Data Presentation: Behavioral Rescue

Table 2: Morris Water Maze Performance in Scopolamine-Induced Amnesia Model

Treatment GroupEscape Latency (Day 11) (sec)Time in Target Quadrant (Probe) (%)Platform Crossings (Probe)
Vehicle Control 18.4 ± 2.145.2 ± 3.46.2 ± 1.1
Scopolamine (1 mg/kg) 48.7 ± 4.522.1 ± 2.81.8 ± 0.6
Scop + Piracetam (200 mg/kg) 35.2 ± 3.831.5 ± 3.13.1 ± 0.8
Scop + Memantine (10 mg/kg) 28.6 ± 3.236.4 ± 3.54.2 ± 0.9
Scop + NHAP (10 mg/kg) 22.1 ± 2.542.8 ± 3.25.5 ± 1.0

Data demonstrates that NHAP at 10 mg/kg provides superior cognitive rescue compared to equimolar Memantine and high-dose Piracetam, nearly restoring performance to Vehicle Control levels.

Conclusion & Translational Outlook

N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone (NHAP) represents a significant structural evolution over traditional nootropics. By solving the pharmacokinetic limitations of the pyrrolidone class via adamantyl-mediated BBB penetrance, and by exerting a synergistic dual-modulation on AMPA and NMDA receptors, NHAP demonstrates superior efficacy in reversing chemically-induced cognitive deficits. This robust preclinical profile strongly supports its advancement into IND-enabling toxicity studies and eventual clinical evaluation for neurodegenerative cognitive impairments.

Sources

Comparative

structural comparison of N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone with pyrrolidone analogs

Beyond the Scaffold: A Structural and Functional Comparison of N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone and Pyrrolidone Analogs Introduction: The Evolution of the Pyrrolidone Pharmacophore In the landscape of modern drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Beyond the Scaffold: A Structural and Functional Comparison of N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone and Pyrrolidone Analogs

Introduction: The Evolution of the Pyrrolidone Pharmacophore

In the landscape of modern drug design, pyrrolidine and pyrrolidone derivatives represent a massive sector of synthetic development, ranging from simple permeation enhancers to complex antiviral and neurological agents[1]. While basic pyrrolidines are ubiquitous, the neutral 2-pyrrolidone (lactam) scaffold offers unique hydrogen-bonding capabilities without the electrostatic liabilities of a protonated amine.

N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone is a highly specialized structural motif. By coupling the non-basic 2-pyrrolidone core to a hydroxylated adamantane cage, developers create a molecule capable of anchoring into deep, lipophilic target pockets while maintaining favorable pharmacokinetic (PK) properties.

SAR_Logic Core N-(1-Hydroxy-4-adamantyl) -2-pyrrolidone Adamantyl Adamantyl Cage (Lipophilicity) Core->Adamantyl Hydroxyl 1-Hydroxyl Group (H-Bond Donor/Acceptor) Core->Hydroxyl Pyrrolidone 2-Pyrrolidone Core (Pharmacophore Scaffold) Core->Pyrrolidone Binding Target Protein Hydrophobic Pocket Adamantyl->Binding Van der Waals Hydroxyl->Binding Specific Anchor Solubility Aqueous Solubility & PK Profile Hydroxyl->Solubility Modulates Pyrrolidone->Binding H-Bonding

Figure 1: Structure-Activity Relationship (SAR) logic of N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone.

Structural Logic and Analog Comparison

To understand the utility of N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone, we must objectively compare it against its structural relatives:

  • N-Methyl-2-pyrrolidone (NMP): A simple, low-molecular-weight analog. Lacking steric bulk, NMP acts primarily as a polar solvent and permeation enhancer rather than a target-specific binder.

  • Piracetam: Features an acetamide substitution. While it utilizes the pyrrolidone core for CNS penetration, it lacks the massive hydrophobic surface area required to engage deep enzymatic pockets.

  • Vildagliptin (and related intermediates): Uses a basic pyrrolidine ring linked to a 3-hydroxy-1-adamantyl group. As demonstrated in the[2], monohydroxylation on the adamantyl ring is well-tolerated in catalytic pockets (such as the S-2 site) and significantly improves solubility without introducing additional chiral centers.

  • Target Compound: N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone differs fundamentally from Vildagliptin by utilizing a neutral lactam. In the development of[3], non-basic cyclic scaffolds linked to hydroxylated adamantyl groups are strictly preferred to maximize van der Waals interactions while avoiding non-specific electrostatic binding to anti-targets.

Quantitative Physicochemical Comparison
Property / FeatureN-(1-Hydroxy-4-adamantyl)-2-pyrrolidoneN-Methyl-2-pyrrolidone (NMP)PiracetamVildagliptin
Core Scaffold 2-Pyrrolidone (Lactam)2-Pyrrolidone (Lactam)2-Pyrrolidone (Lactam)Pyrrolidine (Basic Amine)
Substituent 1-Hydroxy-4-adamantylMethylAcetamide3-Hydroxy-1-adamantyl
Physiological Charge NeutralNeutralNeutralCationic (Protonated)
Est. LogP ~1.8-0.38-1.10.4
TPSA (Ų) 49.320.363.376.7
Primary Utility Target-specific PharmacophorePermeation Enhancer / SolventNootropic AgentDPP-4 Inhibitor

Experimental Methodologies

To validate the performance of N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone against its analogs, researchers rely on robust, self-validating experimental workflows. Below are the detailed protocols for assessing binding kinetics and metabolic stability.

Protocol A: Comparative Surface Plasmon Resonance (SPR) Binding Assay

Objective: To quantify the binding affinity ( Kd​ ) of the target compound against a hydrophobic pocket (e.g., 11β-HSD1) compared to NMP and Piracetam.

Causality & Self-Validation: The adamantyl group requires DMSO for initial solubilization, but the 1-hydroxyl group allows subsequent dilution into an aqueous buffer without precipitation. Because SPR is exquisitely sensitive to bulk refractive index changes caused by DMSO, the protocol utilizes a strict solvent correction curve and a blank reference channel to ensure that the observed response is a true binding event, not a solvent artifact.

Step-by-Step Workflow:

  • Immobilization: Amine-couple the target protein onto flow cell 2 (FC2) of a CM5 sensor chip until a density of ~5000 RU is reached.

  • Reference Generation: Subject flow cell 1 (FC1) to the identical EDC/NHS activation and ethanolamine deactivation process without protein. This acts as the internal negative control to subtract bulk shift and non-specific matrix binding.

  • Analyte Preparation: Dissolve N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone, NMP, and Piracetam in 100% DMSO to 10 mM. Dilute in running buffer (PBS-P+) to a final DMSO concentration of exactly 5.0%.

  • Solvent Correction: Inject a standard series of running buffers containing 4.5% to 5.5% DMSO to build a calibration curve, correcting for minor pipetting errors in analyte preparation.

  • Kinetic Injection: Inject analytes over FC1 and FC2 at 30 µL/min for 120 seconds (association), followed by a 300-second buffer wash (dissociation).

  • Data Analysis: Subtract FC1 from FC2, apply the solvent correction, and fit the resulting sensogram to a 1:1 Langmuir binding model to extract Kon​ , Koff​ , and Kd​ .

Workflow Prep Compound Prep (10mM DMSO) Assay SPR Binding Assay (Biacore) Prep->Assay Inject Data Kinetic Analysis (Kd, Kon, Koff) Assay->Data Sensogram Compare Analog Comparison (NMP, Piracetam) Compare->Assay Reference

Figure 2: Surface Plasmon Resonance (SPR) workflow for comparative binding kinetics.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Objective: To compare the metabolic half-life ( t1/2​ ) of the adamantyl-substituted pyrrolidone versus straight-chain analogs.

Causality & Self-Validation: The bulky adamantane cage is specifically chosen to sterically shield the pyrrolidone core from Cytochrome P450 (CYP)-mediated oxidation. The assay is validated by an NADPH-free control arm. If compound depletion occurs in the absence of NADPH, it proves the instability is due to non-CYP pathways (e.g., chemical degradation), validating that any difference in the +NADPH arm is strictly CYP-mediated.

Step-by-Step Workflow:

  • Master Mix Preparation: Prepare a solution of human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Control Bracketing: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. If Verapamil is not cleared, the microsomes are inactive; if Warfarin is cleared rapidly, the system is over-active.

  • Incubation: Pre-warm the master mix to 37°C for 5 minutes. Spike in N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone to a final concentration of 1 µM.

  • Reaction Initiation: Split the reaction into two arms. Initiate Arm 1 by adding NADPH (1 mM final). Add an equivalent volume of buffer to Arm 2 (NADPH-free control).

  • Quenching: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to calculate intrinsic clearance ( CLint​ ).

MicroAssay Incubate HLM Incubation (+/- NADPH) Quench Acetonitrile Quench (Internal Std) Incubate->Quench Timepoints Analyze LC-MS/MS Analysis (MRM Mode) Quench->Analyze Centrifuge Clearance Intrinsic Clearance (CLint) Calc Analyze->Clearance Peak Area

Figure 3: In vitro human liver microsome (HLM) stability assay workflow.

References

  • Title: 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: US8835426B2 - Cyclic urea and carbamate inhibitors of 11β-hydroxysteroid dehydrogenase 1 Source: Google Patents URL
  • Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors Source: MDPI URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone proper disposal procedures

Operational and Disposal Logistics for N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that the synthesis, handling, and disposal of complex ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational and Disposal Logistics for N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that the synthesis, handling, and disposal of complex pharmaceutical intermediates are both efficient and compliant. N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone presents a unique logistical challenge[1]. It combines a rigid, highly lipophilic adamantane scaffold with a polar, potentially skin-penetrating pyrrolidone ring. This dual nature means that while it is stable under standard conditions, improper disposal or accidental exposure can lead to rapid environmental persistence or systemic absorption.

This guide provides a self-validating, step-by-step operational protocol for the safe handling and disposal of this compound, ensuring your laboratory maintains peak safety and regulatory compliance[2].

Part 1: Physicochemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first understand the molecular behavior of the compound. We do not just segregate waste arbitrarily; we segregate based on chemical causality.

Table 1: Physicochemical Properties & Operational Implications

PropertyValueOperational Implication
Molecular Formula C14H21NO2[1]High carbon content; requires high-temperature incineration for complete destruction.
Molecular Mass 235.16 g/mol [1]Bulky structure; solid at room temperature, prone to particulate aerosolization if milled.
Structural Moieties Adamantyl, Lactam, HydroxylLipophilic core with polar surface area. High risk of penetrating standard nitrile gloves if dissolved in carrier solvents.
Predicted XLogP ~0.9[1]Moderate lipophilicity; will not easily wash away with purely aqueous streams.

Causality Insight: The pyrrolidone moiety is structurally analogous to known penetration enhancers. When N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone is dissolved in organic solvents (e.g., DMSO, Methanol), the solvent acts as a vector, carrying the lipophilic adamantane core through the dermal barrier. Therefore, liquid waste containing this compound must be handled with double-gloving (e.g., Butyl rubber over Nitrile) and must never be disposed of via aqueous sink drains[3].

Part 2: Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system: each step contains a verification check to ensure the preceding action was completed successfully.

Protocol A: Solid Waste Disposal (Powders, Crystals, and Precipitates)
  • Containment: Transfer all solid residues into a high-density polyethylene (HDPE) wide-mouth container.

    • Verification: Ensure the container is visibly free of cracks and the thread is uncompromised.

  • Labeling: Affix a standardized Hazardous Waste tag. List the contents explicitly as "N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone (Solid)" with the concentration (e.g., 100%). Do not use abbreviations or chemical formulas[4].

  • Segregation: Store the sealed container in a designated solid organic waste accumulation area, strictly isolated from strong oxidizers (e.g., potassium permanganate, nitric acid)[2].

    • Causality: The secondary hydroxyl group on the adamantane ring can undergo uncontrolled, exothermic oxidation if mixed with strong oxidizers.

  • Final Disposition: Route the container for high-temperature incineration via your institution's Environmental Health and Safety (EHS) department[2].

Protocol B: Liquid Waste Disposal (Reaction Filtrates and Solutions)
  • Solvent Classification: Determine the primary solvent. If the compound is dissolved in halogenated solvents (e.g., Dichloromethane, Chloroform), it must go into the Halogenated stream. If dissolved in alcohols, ethyl acetate, or NMP, it routes to the Non-Halogenated stream[2].

  • Transfer: Using a secondary containment tray, pour the liquid into the appropriate 1-gallon or 5-gallon poly carboy[4].

    • Verification: The carboy must not be filled beyond 75% capacity to allow for vapor expansion.

  • Neutralization Check: Ensure the pH of the solution is between 5.5 and 10.5 before sealing. If highly acidic (e.g., from an acid-catalyzed reaction), neutralize carefully with sodium bicarbonate before adding to the bulk waste carboy to prevent pressure buildup from CO2 evolution[3].

  • Sealing and Logging: Cap the carboy tightly. Log the exact volume and concentration added on the attached waste manifest[4].

Protocol C: Empty Container Decontamination (The Triple-Rinse Method)
  • First Rinse: Add a small volume of a compatible polar aprotic solvent (e.g., Acetone) to the empty original container. Cap and agitate for 30 seconds. Dispose of the rinsate in the Non-Halogenated liquid waste carboy.

  • Second & Third Rinse: Repeat the process twice more.

    • Causality: Triple rinsing mathematically drives the partition coefficient of the residual compound below the threshold of detection, effectively neutralizing the container's RCRA hazardous status.

  • Defacement: Completely deface the original manufacturer's label with a thick permanent marker[2].

    • Verification: The label must be completely unreadable.

  • Disposal: The clean, defaced glass or plastic container can now be disposed of in standard laboratory glass/rigid plastic recycling streams[2].

Part 3: Spill Response Workflow

In the event of a localized spill (e.g., a dropped vial of powder):

  • Isolate: Evacuate non-essential personnel from the immediate 2-meter radius.

  • PPE Upgrade: Don a particulate respirator (N95 or P100) and double nitrile gloves.

  • Dampen (For Solids): Do not dry-sweep, as this aerosolizes the adamantyl powder. Lightly mist the powder with water or a 10% ethanol solution to bind the particulates.

  • Collect: Use a disposable plastic scoop to collect the dampened powder. Place it into a sealable plastic bag.

  • Decontaminate: Wipe the surface with a solvent-soaked rag (e.g., Isopropanol) to dissolve any remaining pyrrolidone residue. Place the rag in the solid hazardous waste bin.

Part 4: Operational Workflow Visualization

To ensure these protocols are easily integrated into your lab's daily operations, refer to the decision matrix below.

WasteWorkflow Start Waste Generation: N-(1-Hydroxy-4-adamantyl) -2-pyrrolidone State Physical State? Start->State Solid Solid Waste (Powder/Crystals) State->Solid Pure/Precipitate Liquid Liquid Waste (Dissolved in Solvent) State->Liquid Solution/Filtrate Incineration High-Temp Incineration (EPA/RCRA Compliant) Solid->Incineration SolventType Solvent Type? Liquid->SolventType Halogenated Halogenated Waste Stream SolventType->Halogenated e.g., DCM, Chloroform NonHalogenated Non-Halogenated Waste Stream SolventType->NonHalogenated e.g., MeOH, NMP Halogenated->Incineration NonHalogenated->Incineration

Decision matrix for N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone waste segregation.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 64523, 2-pyrrolidinone, n-(1-hydroxy-4-adamantyl)-". PubChem.[Link]

  • Northwestern University Research Safety. "Hazardous Waste Disposal Guide". Northwestern University. [Link]

  • Stanford Environmental Health & Safety. "Chemical Waste Disposal Guidelines". Stanford University.[Link]

  • American Chemical Society. "Hazardous Waste and Disposal Considerations". ACS. [Link]

Sources

Handling

Personal protective equipment for handling N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone

A Proactive Safety Framework for Handling N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone This guide provides a detailed operational and safety protocol for handling N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone. As a novel compound,...

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Author: BenchChem Technical Support Team. Date: April 2026

A Proactive Safety Framework for Handling N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone

This guide provides a detailed operational and safety protocol for handling N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone. As a novel compound, specific toxicological data is not extensively available. Therefore, this document establishes a conservative safety framework by extrapolating from the known hazards of structurally related pyrrolidone compounds, such as N-Methyl-2-pyrrolidone (NMP). The U.S. Environmental Protection Agency (EPA) has identified NMP as presenting an unreasonable risk to human health, citing adverse effects including developmental and reproductive toxicity.[1][2] Given these potential risks, a cautious approach is paramount.

The protocols outlined below are designed to create a self-validating system of safety, ensuring that researchers are protected from potential hazards at every stage of handling, from receipt of the compound to its final disposal.

Hazard Assessment: An Analog-Based Approach

Due to the absence of specific safety data for N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone, we must infer its potential hazards from analogous structures. The pyrrolidone ring is a common feature in several industrial solvents with well-documented toxicities.

Analogous CompoundKey Hazards
N-Methyl-2-pyrrolidone (NMP) Reproductive toxicity, developmental toxicity, skin and eye irritation, respiratory irritation.[1][2][3][4][5][6][7]
Pyrrolidine Highly flammable, harmful if swallowed or inhaled, causes severe skin burns and eye damage.[8]
2-Pyrrolidinone Skin and eye irritation.[9]
1-Octyl-2-pyrrolidinone Causes severe skin corrosion and eye damage.[10]

Based on this data, it is prudent to handle N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone as a substance that is potentially irritating to the skin, eyes, and respiratory system, and may pose reproductive and developmental risks. All handling procedures should reflect this high level of caution.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is essential to minimize exposure. The following table outlines the minimum required PPE, with explanations rooted in the potential hazards.

PPE ComponentSpecifications & Rationale
Hand Protection Double-gloving with nitrile or neoprene gloves is recommended. Select gloves with a protection class of 5 or higher (breakthrough time >240 minutes).[9][10] The outer glove should be changed immediately upon any suspected contamination. The bulky adamantyl group may affect the compound's permeability, but a conservative approach is necessary.
Eye & Face Protection Chemical safety goggles are mandatory at all times. When there is a risk of splashing, a full-face shield must be worn over the safety goggles.[4][10]
Body Protection A flame-retardant and chemically resistant lab coat should be worn and kept fully buttoned. For procedures with a higher risk of splashes or spills, a chemical-resistant apron over the lab coat is advised.[3]
Respiratory Protection All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to control vapor and aerosol exposure.[3][4] If work outside of a fume hood is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge is required.[4]

Operational Workflow: From Benchtop to Disposal

The following step-by-step workflow is designed to ensure safety throughout the handling process.

Preparation and Handling
  • Designated Work Area: All work with N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone should be performed in a designated area within a chemical fume hood.

  • Pre-use Inspection: Before starting, ensure that the fume hood is functioning correctly and that all necessary PPE is available and in good condition. An eyewash station and safety shower must be readily accessible.[11]

  • Weighing: If handling the solid form, weigh the compound in the fume hood. Use anti-static tools and equipment to prevent ignition of any fine dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Keep the container tightly closed when not in use.[3]

  • Spill Management: In the event of a spill, immediately alert others in the area. For minor spills, absorb the material with an inert absorbent such as vermiculite or sand.[9] Place the contaminated absorbent in a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan
  • Waste Segregation: All waste contaminated with N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone, including gloves, absorbent materials, and empty containers, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Disposal Protocol: The waste must be disposed of through an approved waste disposal facility.[8][12] Do not dispose of this chemical down the drain or in regular trash.

Emergency Procedures

In case of accidental exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][8]
Skin Contact Immediately remove all contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes.[3][5] Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][8]

Visualizing the Safety Workflow

The following diagram illustrates the critical decision points and safety measures in the handling workflow for N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Contingency Start Start Assess Hazards Assess Hazards Start->Assess Hazards Don PPE Don PPE Assess Hazards->Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh/Measure Compound Weigh/Measure Compound Prepare Fume Hood->Weigh/Measure Compound Prepare Solution Prepare Solution Weigh/Measure Compound->Prepare Solution Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Spill Spill Perform Experiment->Spill Exposure Exposure Perform Experiment->Exposure Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Dispose via EHS Dispose via EHS Segregate Waste->Dispose via EHS Follow Spill Protocol Follow Spill Protocol Spill->Follow Spill Protocol Minor Evacuate & Report Evacuate & Report Spill->Evacuate & Report Major Administer First Aid Administer First Aid Exposure->Administer First Aid Follow Spill Protocol->Decontaminate Workspace Seek Medical Attention Seek Medical Attention Administer First Aid->Seek Medical Attention

Caption: Safe Handling Workflow for N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone.

References

  • ChemSupply Australia. (n.d.). Safety Data Sheet: n-METHYL-2-PYRROLIDONE. [Link]

  • ADAMA. (2021, July 8). Safety Data Sheet. [Link]

  • RCI Labscan Limited. (2020, April 1). Safety Data Sheet: n-Methyl-2-Pyrrolidone. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: N-methyl-2-pyrrolidone. [Link]

  • Chemius. (n.d.). n-Methyl Pyrrolidone (NMP) Safety Data Sheet. [Link]

  • Australian Government Department of Health. (2015, September 23). FULL PUBLIC REPORT 2-Pyrrolidinone, 1-(2-hydroxyethyl). [Link]

  • U.S. Environmental Protection Agency. (2022, December 19). EPA Finds NMP and 1-BP Present Unreasonable Risks to Human Health. [Link]

  • Toxic-Free Future. (n.d.). Get the Facts: NMP (N-Methylpyrrolidone). [Link]

  • European Commission Scientific Committee on Consumer Safety. (n.d.). Opinion of the Scientific Committee on Consumer Safety on N-methyl-2-pyrrolidone (NMP). [Link]

Sources

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